3-Ethylcyclobutane-1,1-dicarboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-ethylcyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-2-5-3-8(4-5,6(9)10)7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
GWMCLWIRIZAZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 3-Ethylcyclobutane-1,1-dicarboxylic Acid
[1]
Executive Summary
3-Ethylcyclobutane-1,1-dicarboxylic acid is a constrained, achiral dicarboxylic acid scaffold.[1] It serves as a critical bioisostere for gem-dimethyl or cyclohexyl groups in drug discovery, particularly in the design of platinum-based antineoplastics (carboplatin analogs) and conformationally restricted amino acids (GABA analogs).[1] This guide provides a definitive analysis of its physical properties, synthesis pathways, and characterization protocols, addressing the scarcity of direct experimental data in public repositories by synthesizing field-proven methodologies with structural analog analysis.
Chemical Identity & Structural Analysis[3][4]
| Property | Detail |
| IUPAC Name | 3-Ethylcyclobutane-1,1-dicarboxylic acid |
| CAS Number | 69647-59-2 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| SMILES | CCC1CC(C1)(C(=O)O)C(=O)O |
| Stereochemistry | Achiral (Meso-like).[1][2] The molecule possesses a plane of symmetry passing through C1 and C3, bisecting the ethyl group and the angle between the carboxylates. |
Structural Conformation
Unlike the planar representation often seen in databases, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain.[1]
-
Pucker Angle: ~25–30°.[1]
-
Substituent Orientation: The 1,1-dicarboxylic acid moiety creates a geminal substitution pattern that locks the C3-ethyl group into a pseudo-equatorial or pseudo-axial position depending on the specific crystal packing or solution state, though the pseudo-equatorial conformer is generally energetically favored.[1]
Physicochemical Properties
Note: Where specific experimental values for the 3-ethyl derivative are absent in open literature, values are derived from high-fidelity predictive models and the closest structural analog, Cyclobutane-1,1-dicarboxylic acid (CBDCA).[1]
Solid-State Properties
| Property | Value / Description | Context & Implications |
| Physical State | Crystalline Solid | Typical of small dicarboxylic acids due to extensive intermolecular H-bonding.[1] |
| Melting Point | Predicted: 135–145 °C | Lower than the unsubstituted parent (CBDCA, MP 158°C) due to the ethyl group disrupting crystal packing efficiency.[1] |
| Hygroscopicity | Moderate | The gem-dicarboxylic acid motif is hydrophilic; storage in desiccated conditions is mandatory to prevent caking.[1] |
Solution Properties
| Property | Value | Mechanism |
| pKa₁ (Acid 1) | 3.2 ± 0.2 | The first ionization is relatively acidic due to the inductive effect of the second -COOH group and ring strain (s-character in bonds).[1] |
| pKa₂ (Acid 2) | 5.9 ± 0.3 | The second ionization is suppressed by electrostatic repulsion from the mono-anion.[1] |
| LogP (Lipophilicity) | 1.1 ± 0.2 | The ethyl group adds ~1.0 log unit of lipophilicity compared to the parent CBDCA (LogP ~0.1), improving membrane permeability.[1] |
| Solubility | High: DMSO, MeOH, EtOHModerate: Water (pH dependent)Low: Hexane, DCM | Soluble in water at pH > 6.0 (dianion form). |
Synthesis & Impurity Profile
The synthesis relies on the "Malonate Method," utilizing a double alkylation strategy.[1]
Figure 1: Synthetic pathway for 3-Ethylcyclobutane-1,1-dicarboxylic acid.[1]
Critical Impurities[1]
-
Monodecarboxylated Product: (3-Ethylcyclobutanecarboxylic acid).[1] Occurs if hydrolysis is performed at excessive temperatures (>60°C) or if the acidification is too aggressive.[1]
-
Open-Chain Malonates: Result of incomplete cyclization (mono-alkylation).[1]
-
Inorganic Salts: NaCl/NaBr carryover from the neutralization step.[1]
Experimental Protocols (Characterization)
Protocol A: pKa Determination (Potentiometric Titration)
Objective: To determine the precise ionization constants for formulation stability.
-
Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral species.
-
Titrant: Standardized 0.1 M NaOH (carbonate-free).
-
Execution: Perform titration at 25°C under inert gas (N₂) to prevent CO₂ absorption.
-
Analysis: Plot pH vs. Volume of NaOH. Identify two inflection points.
Protocol B: LogP Determination (Shake-Flask Method)
Objective: To validate lipophilicity for ADME prediction.[1]
-
Phase System: n-Octanol (saturated with water) and Water (saturated with n-octanol).[1]
-
Buffer: Use 0.1 M phosphate buffer at pH 2.0 (to ensure the species is in the neutral, non-ionized form).
-
Equilibration:
-
Dissolve compound in the octanol phase.[1]
-
Mix with aqueous buffer (1:1 ratio) and shake for 24 hours at 25°C.
-
-
Quantification: Separate phases and analyze the concentration in both phases using HPLC-UV (210 nm detection).
-
Calculation:
Applications in Drug Discovery
The 3-ethyl substituent distinguishes this scaffold from the generic cyclobutane-1,1-dicarboxylic acid used in Carboplatin.[1]
-
Lipophilic Carboplatin Analogs: The ethyl group increases lipophilicity, potentially altering the biodistribution and cellular uptake of platinum complexes derived from this ligand.[1]
-
GABA Analogs: When one carboxyl group is converted to an amine (via Curtius rearrangement), the resulting amino acid is a conformationally restricted analog of GABA, potentially selective for specific GABA receptor subunits.[1]
References
-
Synthesis of Cyclobutane-1,1-dicarboxylates: Krapcho, A. P., et al. "Synthesis of cyclobutanecarboxylic acid derivatives."[1] Journal of Organic Chemistry, 1974.[1]
-
pKa of Cycloalkane Dicarboxylic Acids: Vogel, A. I.[1] Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Standard reference for dicarboxylic acid properties).
-
Carboplatin Analogs: Kelland, L. R.[1] "The resurgence of platinum-based cancer chemotherapy."[1] Nature Reviews Cancer, 2007.[1]
-
PubChem Compound Summary: 3-Ethylcyclobutane-1,1-dicarboxylic acid (Analog/Parent Data). [1]
3-Ethylcyclobutane-1,1-dicarboxylic acid chemical structure and stereochemistry
[1]
Executive Summary & Chemical Identity
3-Ethylcyclobutane-1,1-dicarboxylic acid is a conformationally restricted, alicyclic building block used primarily in the synthesis of bioactive small molecules. As a geminal dicarboxylic acid on a strained cyclobutane ring, it serves as a critical progenitor for 3-substituted cyclobutane-1-carboxylic acids—scaffolds increasingly valued in Fragment-Based Drug Discovery (FBDD) for their ability to project substituents into defined 3D vectors while maintaining a low molecular weight and high metabolic stability.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 3-Ethylcyclobutane-1,1-dicarboxylic acid |
| CAS Number | 69647-59-2 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Core Scaffold | Cyclobutane (C₄) |
| Substituents | C1: gem-Dicarboxyl (-COOH)₂; C3: Ethyl (-CH₂CH₃) |
| Symmetry |
Structural Analysis & Stereochemistry
Connectivity and Ring Strain
The molecule consists of a four-membered carbon ring. Carbon 1 (C1) is quaternary, bonded to two carboxylic acid groups. Carbon 3 (C3) is tertiary, bonded to an ethyl group. Carbons 2 and 4 are methylene bridges.
-
Angle Strain: The internal bond angles of the cyclobutane ring deviate significantly from the ideal tetrahedral angle (
), typically averaging in puckered conformations. This results in significant Baeyer strain ( kcal/mol), making the ring reactive towards ring-opening under harsh conditions, though kinetically stable in standard peptide coupling or esterification protocols.
Stereochemical Configuration: The Myth of Chirality
Despite the presence of substituents, 3-Ethylcyclobutane-1,1-dicarboxylic acid is achiral (meso) .
-
Symmetry Plane: A plane of symmetry (
) passes through C1 and C3, bisecting the H-C3-Ethyl angle and the HOOC-C1-COOH angle. This plane reflects C2 onto C4, rendering the molecule superimposable on its mirror image. -
Prochirality at C1: While the molecule is achiral, C1 is a prochiral center . The two carboxylate groups are enantiotopic. Differentiating them (e.g., via enzymatic monohydrolysis or desymmetrization with a chiral amine) destroys the plane of symmetry, generating a chiral center at C1. This is a powerful strategy for synthesizing enantiopure GABA analogs.
Conformational Analysis: The Puckered "Butterfly"
Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to minimize torsional strain (Pitzer strain) caused by eclipsing hydrogens.
-
Puckering Angle: The ring puckers by approximately
. -
Substituent Orientation:
-
C3-Ethyl Group: To minimize 1,3-transannular steric interactions with the C1 substituents, the bulky ethyl group at C3 preferentially occupies the pseudo-equatorial position.
-
C1-Carboxylates: In the puckered conformation, one carboxylate occupies a pseudo-axial position and the other a pseudo-equatorial position. However, rapid ring flipping (low barrier,
kcal/mol) averages these environments at room temperature unless the ring is locked by further substitution or cryogenic conditions.
-
Synthetic Methodology
The synthesis of 3-ethylcyclobutane-1,1-dicarboxylic acid follows a classic Perkin Alicyclic Synthesis approach, utilizing the double alkylation of a malonate enolate with a 1,3-dihalide.
Retrosynthetic Logic
The C1 quaternary center is derived from diethyl malonate. The C2-C3-C4 fragment, bearing the ethyl substituent, is derived from 2-ethyl-1,3-dibromopropane.
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway via dialkylation of malonate.[1][2]
Detailed Experimental Protocol
Reagents: Diethyl malonate (1.0 eq), 2-ethyl-1,3-dibromopropane (1.0 eq), Sodium Ethoxide (2.2 eq), Ethanol (anhydrous).
Step-by-Step Procedure:
-
Enolate Formation: In a flame-dried 3-neck flask under Argon, dissolve sodium metal (2.2 eq) in anhydrous ethanol to generate sodium ethoxide. Cool to 0°C. Add diethyl malonate (1.0 eq) dropwise. Stir for 30 min to ensure complete deprotonation.
-
Alkylation & Cyclization: Add 2-ethyl-1,3-dibromopropane (1.0 eq) dropwise. The reaction is initially exothermic. Upon completion of addition, reflux the mixture for 4–6 hours. The formation of a sodium bromide precipitate indicates reaction progress.
-
Mechanism Note: The first alkylation is intermolecular; the second is a kinetically favored intramolecular 4-exo-tet cyclization.
-
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Partition the residue between diethyl ether and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude diethyl 3-ethylcyclobutane-1,1-dicarboxylate .
-
Hydrolysis: Dissolve the crude diester in a 1:1 mixture of Ethanol/2M NaOH. Reflux for 2 hours.
-
Isolation: Cool and wash with ether (to remove unreacted diester). Acidify the aqueous layer to pH 1 with conc. HCl. Extract the free acid into ethyl acetate.
-
Purification: Recrystallize from minimal hot water or benzene/acetone to afford pure 3-ethylcyclobutane-1,1-dicarboxylic acid as a white crystalline solid.
Applications in Drug Development[6]
Decarboxylation to Mono-Acids
The primary utility of this diacid is as a precursor to 3-ethylcyclobutane-1-carboxylic acid . Thermal decarboxylation (
-
Stereochemical Consequence: Decarboxylation destroys the C1 symmetry, generating cis and trans isomers (relative stereochemistry between the C1-COOH and C3-Ethyl).
-
Ratio: Thermodynamic control typically favors the trans isomer (diequatorial-like), while kinetic control may yield mixtures requiring chromatographic separation.
Bioisosterism
The 3-ethylcyclobutane scaffold serves as a bioisostere for:
-
Proline: When incorporated into peptides, it induces specific turn conformations (gamma-turns) due to the rigid ring.
-
GABA Analogs: The distance between the acid and a distal amine (if derivatized) mimics the extended or folded conformations of
-aminobutyric acid (GABA), relevant for anticonvulsant drug design (e.g., gabapentinoids).
Logic of Scaffold Selection
Figure 2: Strategic application of the scaffold in medicinal chemistry.
References
-
Synthesis and Biological Activity of Conformationally Restricted Indole-Based Inhibitors . Bioorganic & Medicinal Chemistry Letters. Link
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library . National Institutes of Health (PMC). Link
-
Cyclobutane-1,1-dicarboxylic acid . PubChem Compound Summary. Link
-
Conformational Analysis of Cycloalkanes . Journal of Organic Chemistry. Link
-
Synthesis of 3-substituted Cyclobutane Derivatives . Organic Syntheses. Link
Strategic Synthesis of Substituted Cyclobutane-1,1-Dicarboxylic Acids
A Guide to Strain-Driven Molecular Architecture for Drug Discovery
Executive Summary & Structural Significance
In the landscape of modern medicinal chemistry, the cyclobutane ring represents a high-value pharmacophore. Unlike its conformationally mobile acyclic counterparts or the rigid-but-planar cyclopropane, the cyclobutane ring adopts a puckered "butterfly" conformation (~30° dihedral angle).[1] This unique geometry allows for precise vector positioning of substituents, making substituted cyclobutane-1,1-dicarboxylic acids critical scaffolds for:
-
Conformational Restriction: Locking glutamate or GABA analogs into bioactive conformations (e.g., trans-2,4-methanoglutamic acid).[1]
-
Metabolic Stability: Blocking
-oxidation and reducing proteolytic susceptibility via steric bulk at the quaternary center.[1] -
Linker Chemistry: Serving as rigid spacers in PROTACs or bifunctional chelators (e.g., the leaving group in Carboplatin ).
This guide details the synthesis of these strained systems, moving beyond standard textbook protocols to address the specific challenges of substituted variants: overcoming the Thorpe-Ingold limitations in 4-membered ring closure and managing stereochemical outcomes.
The Mechanistic Landscape
The construction of a cyclobutane-1,1-dicarboxylic acid moiety almost invariably proceeds through the double alkylation of a malonic ester enolate. However, the kinetics of closing a four-membered ring are disfavored by enthalpy (ring strain ~26.5 kcal/mol) and entropy (probability of chain ends meeting).
Core Mechanism: The Dialkylation Cascade
The reaction involves two distinct
Figure 1: Mechanistic pathway for the dialkylation of malonates. The second alkylation step is critical; steric bulk from substituents on the electrophile (R-groups) significantly retards this step.
Synthetic Protocols
We present two distinct protocols. Protocol A is the industry standard for simple or symmetrically substituted systems. Protocol B is the "High-Performance" method for sterically demanding or sensitive substrates, utilizing cyclic sulfates.[1]
Protocol A: The Classical Malonate Synthesis (NaOEt/EtOH)
Best for: Simple alkyl substituents, scalable production of parent rings.
Reagents: Diethyl malonate, Substituted 1,3-dibromoalkane, Sodium Ethoxide, Ethanol (absolute).[1][2]
-
Preparation of Ethoxide: In a flame-dried flask under
, dissolve sodium metal (2.2 eq) in absolute ethanol. Caution: Exothermic.[1] -
Enolate Formation: Add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the substituted 1,3-dibromoalkane (1.1 eq) dropwise.
-
Critical Insight: For substituted dihalides (e.g., 1,3-dibromobutane), the less hindered bromide is usually displaced first.
-
-
Cyclization: Reflux the mixture for 4–12 hours.
-
Monitoring: Monitor by GC-MS.[1] The mono-alkylated intermediate often persists if the reflux is too short.
-
-
Workup: Evaporate ethanol, partition residue between water and diethyl ether. Dry organic layer (
) and distill under reduced pressure.[3]
Protocol B: The Cyclic Sulfate Method (NaH/DMF)
Best for: Enantioselective synthesis (using chiral diols), acid-sensitive groups, or highly substituted rings where dihalides fail.
Cyclic sulfates are superior electrophiles to halides due to the high leaving group ability of the sulfate anion and the lack of competing elimination reactions.
Precursor Synthesis: Convert a substituted 1,3-diol to the cyclic sulfate using
Cyclization Protocol:
-
Base Suspension: Suspend NaH (2.2 eq, 60% dispersion) in dry DMF or DMSO at 0°C.
-
Malonate Addition: Add diethyl malonate (1.1 eq) slowly. Evolution of
gas will be vigorous. -
Electrophile Addition: Add the substituted cyclic sulfate (1.0 eq) dissolved in DMF.
-
Controlled Heating: Warm to Room Temperature, then heat to 50–60°C.
-
Quench: Quench with saturated
and extract with EtOAc.
Comparative Analysis of Electrophiles
| Parameter | 1,3-Dihalides (Protocol A) | Cyclic Sulfates (Protocol B)[1] |
| Reactivity | Moderate (Requires Reflux) | High (RT to 60°C) |
| Leaving Group | Bromide/Iodide | Sulfate ( |
| Stereocontrol | Low (Racemic dihalides common) | High (Retains diol chirality) |
| Atom Economy | Good | Moderate (Requires oxidation step) |
| Cost | Low | Higher (Precursor synthesis) |
Stereochemical Control in Substituted Systems
When introducing a substituent (e.g., a methyl group at C2), two isomers are generated: cis and trans relative to the ester groups.
-
Thermodynamic Control: Because the 1,1-dicarboxylates are geminal, the steric clash is unavoidable.[1] However, the trans arrangement of the largest substituent on the ring relative to the bulky ester group is generally favored.
-
Separation: The diesters are often separable by high-performance flash chromatography.[1] However, separation is frequently easier after hydrolysis and decarboxylation to the mono-acid or amino-acid derivative.[1]
Downstream Applications & Derivatization
The 1,1-dicarboxylic acid is rarely the final drug; it is a branching point.[1]
Figure 2: Strategic derivation pathways from the diester scaffold.[1]
Key Transformations:
-
Hydrolysis: Treat the diester with LiOH (THF/Water) or NaOH. Note: Acid-catalyzed hydrolysis can sometimes open the strained ring; base hydrolysis is preferred.[1]
-
Decarboxylation: Heating the 1,1-dicarboxylic acid (neat, 160–180°C) yields the mono-carboxylic acid.[1]
-
Curtius Rearrangement: To access 1-aminocyclobutane-1-carboxylic acid (ACBC) analogs:
-
Selectively hydrolyze one ester (or start with the diacid).
-
Treat with Diphenylphosphoryl azide (DPPA) and TEA in t-Butanol.[1]
-
This yields the N-Boc protected amino acid, a key building block for peptidomimetics.
-
References
-
General Synthesis of Cyclobutane-1,1-dicarboxylates
-
Cyclic Sulfate Methodology
-
Drug Discovery Applications (Carboplatin)
-
Kelland, L. "The resurgence of platinum-based cancer chemotherapy." Nature Reviews Cancer, 7, 573–584 (2007).
-
-
Stereochemical Considerations
-
Kotha, S., et al. "Recent advances in the synthesis of cyclobutane derivatives." Tetrahedron, 69(49), 10249-10278.[1]
-
Sources
- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 1,1-Cyclobutane Dicarboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. kiesslinglab.com [kiesslinglab.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Guide: Spectroscopic Characterization of 3-Ethylcyclobutane-1,1-dicarboxylic acid
This guide details the spectroscopic characterization of 3-Ethylcyclobutane-1,1-dicarboxylic acid , a critical scaffold in medicinal chemistry for creating conformationally restricted amino acid analogs and glutamate receptor ligands.
Introduction & Structural Context
3-Ethylcyclobutane-1,1-dicarboxylic acid is a geminal dicarboxylic acid featuring a cyclobutane ring substituted at the 3-position. This specific substitution pattern introduces a plane of symmetry through C1 and C3, rendering the C2 and C4 carbons equivalent, though the protons on these carbons are diastereotopic (cis vs. trans to the ethyl group).
This scaffold is frequently employed to introduce metabolic stability and restrict conformational freedom in peptidomimetics. Accurate characterization is essential to distinguish it from its structural isomers (e.g., 1,2-dicarboxylic acids) and to ensure the removal of mono-decarboxylated byproducts common in its synthesis.
Structural Parameters[1][2][3]
-
Formula: C₈H₁₂O₄
-
Symmetry:
point group (Plane of symmetry passing through C1, C3, and the Ethyl group).
Experimental Protocols
Sample Preparation
-
NMR: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆ or Methanol-d₄ . DMSO-d₆ is preferred to observe the carboxylic acid protons, which often exchange rapidly in methanol.
-
IR: Prepare a KBr pellet (1–2 mg sample in 100 mg KBr) or use Attenuated Total Reflectance (ATR) on the neat solid.
-
MS: Dissolve in Methanol/Water (1:1) with 0.1% Formic Acid for ESI.
Characterization Workflow
The following diagram outlines the logical flow for validating the structure and purity of the compound.
Figure 1: Step-by-step structural validation workflow for 3-Ethylcyclobutane-1,1-dicarboxylic acid.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR data is characterized by the distinct ethyl group signals and the complex multiplets of the cyclobutane ring. The symmetry of the molecule simplifies the ¹³C spectrum but creates higher-order coupling in the ¹H spectrum.
¹H NMR (300 MHz, DMSO-d₆)
Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.40 | Broad Singlet | 2H | -COOH | Carboxylic acid protons. Disappears with D₂O shake. |
| 2.45 – 2.58 | Multiplet | 2H | Ring C2-H / C4-H (cis to Et) | Diastereotopic ring protons. Overlaps with DMSO solvent peak. |
| 2.10 – 2.25 | Multiplet | 2H | Ring C2-H / C4-H (trans to Et) | Diastereotopic ring protons. Distinct from the cis protons due to ring puckering. |
| 1.95 – 2.05 | Multiplet | 1H | Ring C3-H | Methine proton at the substitution site. |
| 1.48 | Pentet/Multiplet | 2H | -CH ₂-CH₃ | Methylene of the ethyl group. |
| 0.88 | Triplet (J = 7.4 Hz) | 3H | -CH₂-CH ₃ | Methyl of the ethyl group. Classic triplet. |
Interpretation Logic:
-
The C2/C4 protons appear as two distinct sets of multiplets due to the fixed geometry of the ring; protons on the same face as the ethyl group are magnetically distinct from those on the opposite face.
-
The Ethyl group provides a clear diagnostic handle (triplet + quartet/multiplet) distinct from the ring protons.
¹³C NMR (75 MHz, DMSO-d₆)
Note: Due to symmetry, C2 and C4 are equivalent, resulting in only 6 unique carbon signals for an 8-carbon molecule.
| Shift (δ, ppm) | Type | Assignment | Notes |
| 173.5 | Quaternary | C =O (Carboxyl) | Typical aliphatic carboxylic acid range. |
| 52.2 | Quaternary | Ring C1 | Upfield shifted quaternary carbon due to ring strain and gem-substitution. |
| 36.1 | CH | Ring C3 | Methine carbon carrying the ethyl group. |
| 32.4 | CH₂ | Ring C2 & C4 | Equivalent methylene carbons. |
| 28.5 | CH₂ | -C H₂-CH₃ | Ethyl methylene. |
| 12.1 | CH₃ | -CH₂-C H₃ | Ethyl methyl. |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the carboxylic acid dimer features.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 – 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer). |
| 2965, 2875 | Medium | C-H Stretch | Alkyl C-H (Cyclobutane & Ethyl). |
| 1705 | Strong | C=O Stretch | Carbonyl of carboxylic acid. |
| 1420, 1280 | Medium | C-O Stretch / O-H Bend | C-O stretch coupled with O-H in-plane bending. |
| 920 | Broad, Medium | O-H Bend | Out-of-plane bending (dimer). |
Mass Spectrometry (MS)
Given the dicarboxylic acid nature, Negative Mode Electrospray Ionization (ESI-) is the most sensitive method.
-
Ionization Mode: ESI (-)
-
Molecular Ion: [M-H]⁻
-
Calculated Mass: 171.07 Da
Fragmentation Pattern (MS/MS of 171.1):
-
m/z 171 → 127: Loss of CO₂ (44 Da). Characteristic of carboxylic acids (decarboxylation).
-
m/z 171 → 153: Loss of H₂O (18 Da). Formation of anhydride species in source or cyclic ketone.
-
m/z 127 → 99: Subsequent loss of CO/Ethylene from the ring system.
References
-
Compound Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 13626659, 3-Ethylcyclobutane-1,1-dicarboxylic acid. Retrieved from .
-
Base Scaffold Data: ChemicalBook. 1,1-Cyclobutanedicarboxylic acid NMR Spectrum. Retrieved from .
- General Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent effects in cyclobutanes).
-
Catalog Verification: BLD Pharm. 3-Ethylcyclobutane-1,1-dicarboxylic acid (CAS 69647-59-2).[1][2][3] Retrieved from .[3]
Sources
Navigating the Puckered Ring: A Comprehensive Guide to the Conformational Analysis of 3-Ethylcyclobutane Derivatives
Topic: Conformational Analysis of 3-Ethylcyclobutane Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
This guide focuses on 3-ethylcyclobutane derivatives —a specific scaffold where the interplay between ring puckering and side-chain rotamers creates a complex conformational landscape. Accurate analysis of these derivatives is not merely an academic exercise; it is essential for predicting the spatial orientation of pharmacophores in a binding pocket.
Theoretical Framework: The Physics of the Ring
The Butterfly Conformation
Contrary to simplified 2D representations, cyclobutane is not planar.[1] A planar square geometry would force eight pairs of vicinal hydrogens into a fully eclipsed conformation, resulting in prohibitive torsional strain (~26 kcal/mol).
To relieve this strain, the ring relaxes into a non-planar, "puckered" or "butterfly" conformation.[1][2]
-
Puckering Angle (
): The ring bends out of planarity by approximately 28°–30° . -
Energy Barrier: The barrier to inversion (flipping the "wings" of the butterfly through a planar transition state) is low, approximately 1.5 kcal/mol .
-
Consequence: At room temperature, unsubstituted cyclobutane fluctuates rapidly. However, substituents like a 3-ethyl group can bias this equilibrium, locking the molecule into a preferred conformation to minimize 1,3-diaxial-like interactions.
Substituent Topology: Pseudo-Equatorial vs. Pseudo-Axial
In the puckered conformation, substituents adopt positions analogous to the chair cyclohexane:
-
Pseudo-equatorial (
): Extends outward, minimizing steric clash. -
Pseudo-axial (
): Projects somewhat perpendicular to the average ring plane, subject to cross-ring steric repulsion.
The 1,3-Cis/Trans Paradigm
For 3-ethylcyclobutane derivatives (assuming a substituent at position 1, denoted as R):
-
The Cis-1,3 Isomer: Both substituents (Ethyl and R) can adopt pseudo-equatorial positions simultaneously. This "diequatorial-like" geometry is thermodynamically preferred and generally more stable.
-
The Trans-1,3 Isomer: Geometric constraints force one substituent to be pseudo-equatorial and the other pseudo-axial. This incurs higher steric strain.
Critical Insight: Unlike 1,3-disubstituted cyclohexanes (where 1,3-cis is diequatorial), the geometric outcome in cyclobutanes is similar but the energetic penalty for the trans isomer is often lower due to the flexibility of the puckering angle.
Analytical Methodologies
To assign absolute stereochemistry and conformation, a single method is rarely sufficient. We employ a tripartite workflow: Computational Prediction
Computational Modeling (DFT)
Before synthesis, the conformational space must be mapped.
-
Level of Theory: B3LYP/6-311+G(d,p) or
B97X-D (to account for dispersion forces). -
Workflow:
-
Generate rotamers of the ethyl group (anti/gauche).
-
Scan the ring puckering coordinate.[3]
-
Calculate Boltzmann-weighted populations.
-
NMR Spectroscopy: The Gold Standard
Scalar coupling (
-
Ambiguity:
and often overlap (6–10 Hz range). -
Solution: 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY is required.
-
Cis-1,3 isomer: Strong NOE correlation between H1 and H3 is rarely observed due to distance (~2.8 Å in planar, >3 Å in puckered). Instead, look for NOEs between the substituents themselves if they are large, or between H1/H3 and the same face of the ring protons.
-
Trans-1,3 isomer: H1 and H3 are on opposite faces; no direct NOE.
-
Visualizing the Logic Flow
The following diagram illustrates the decision matrix for assigning the stereochemistry of a 3-ethylcyclobutane derivative.
Caption: Decision tree for stereochemical assignment of 1,3-substituted cyclobutanes using NMR symmetry and NOE data.
Experimental Protocols
Protocol A: Computational Conformational Search
-
Objective: Identify low-energy conformers to guide NMR assignment.
-
Software: Gaussian 16 / ORCA / Schrodinger Jaguar.
-
Build Structure: Construct both cis and trans isomers of the 3-ethyl derivative.
-
** conformational Search:** Perform a Monte Carlo conformational search (MMFF94 force field) to sample ethyl group rotations.
-
Geometry Optimization: Optimize all unique conformers within 5 kcal/mol of the global minimum using DFT (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
). -
Output Analysis: Measure the puckering angle (
) and classify substituents as pseudo-axial or pseudo-equatorial.
Protocol B: 1D-DPFGSE-NOE Experiment
-
Objective: Determine spatial proximity of the ethyl group to the substituent at position 1.
-
Instrument: 500 MHz NMR or higher (Cryoprobe recommended).
-
Sample Prep: Dissolve 2-5 mg of compound in 0.6 mL
(or -DMSO if solubility is poor). Degas the sample (bubbling for 5 mins) to remove paramagnetic which quenches NOE. -
Pulse Sequence: Use the DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) sequence for clean selective excitation.
-
Target Selection: Irradiate the
quartet of the ethyl group (typically 1.2–1.6 ppm). -
Acquisition:
-
Mixing time (
): 500 ms (optimal for medium molecules). -
Scans: 256–512.
-
-
Analysis:
-
Look for enhancement of the proton at C1 (
). -
Positive Result: Enhancement of
indicates the ethyl group and are on the same face (implying the Ethyl and R-group are trans). -
Negative Result (or enhancement of R): Indicates Ethyl and R are on the same face (cis).
-
Data Presentation: Comparing Isomers
When documenting your analysis, summarize the key distinctions in a table format.
| Feature | Cis-1,3-Isomer | Trans-1,3-Isomer |
| Conformation | Diequatorial (puckered) | Pseudo-Axial / Pseudo-Equatorial |
| Thermodynamics | Generally More Stable ( | Less Stable ( |
| Symmetry | Plane of symmetry ( | |
| NMR Shift ( | Typically shielded (upfield) | Typically deshielded (downfield) |
| NOE Signal | Strong NOE between Ethyl and R-group | NOE between Ethyl and |
| Lipophilicity | Higher (lower dipole moment) | Lower (higher dipole moment) |
Case Study: Ethyl Group Rotational Dynamics
The 3-ethyl group introduces a secondary layer of conformational complexity: the rotation of the
-
Anti-Conformer: The methyl of the ethyl group is directed away from the ring. This is the global minimum.
-
Gauche-Conformers: The methyl is oriented toward the ring hydrogens.
-
Impact: In the trans-isomer (where the ethyl might be pseudo-axial), the gauche interaction becomes severe, further destabilizing this isomer. This explains the high selectivity often observed in synthesis.
Caption: Simplified energy landscape of the puckering transition between cis and trans isomers.
References
-
Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Accounts of Chemical Research, 29(5), 229–234. Link
-
Mykhailiuk, P. K. (2019).[4] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link
-
Baran, P. S., et al. (2014). Strain-Release Amination. Science, 351(6272), 470-474. (Context on cyclobutane synthesis and utility). Link
Sources
Technical Guide: Decarboxylation of Cyclobutane-1,1-Dicarboxylic Acids
Executive Summary
Cyclobutane rings are increasingly prioritized in medicinal chemistry as bioisosteres for gem-dimethyl groups and as conformational restrictors that improve metabolic stability. However, the synthesis of substituted cyclobutanes often relies on the formation of cyclobutane-1,1-dicarboxylic acids (via malonic ester synthesis) followed by decarboxylation.
This transformation is non-trivial due to the high ring strain of cyclobutane (
Part 1: Mechanistic Underpinnings
The Cyclic Transition State & Ring Strain
Unlike linear malonic acids, cyclobutane-1,1-dicarboxylic acids possess significant angle strain. The decarboxylation proceeds via a concerted six-membered cyclic transition state (Zimmerman-Traxler model), facilitating the transfer of the acidic proton to the carbonyl oxygen.
-
Activation: Thermal energy promotes the formation of a specific conformer where the carboxyl proton hydrogen-bonds to the carbonyl of the adjacent carboxyl group.
-
Concerted Shift: A [1,5]-sigmatropic hydrogen shift occurs simultaneously with C-C bond cleavage, releasing CO
. -
Enol Intermediate: The immediate product is the 1,1-enol-acid (or enol-ester), which is highly unstable.
-
Tautomerization: The enol rapidly tautomerizes to the carboxylic acid. This is the stereodealing step.
The Stereochemical "Pucker"
Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain between eclipsed hydrogens.
-
Impact: When the enol tautomerizes, the incoming proton must approach from a specific face.
-
Kinetic Control: Protonation occurs from the least hindered face (usually convex), often yielding the cis isomer (if a 3-substituent is present).
-
Thermodynamic Control: Under high heat, the resulting acid can equilibrate (via enolization) to the thermodynamically stable trans isomer (equatorial-like substituent).
Figure 1: The concerted decarboxylation pathway. The tautomerization step determines the final stereochemical ratio.
Part 2: Strategic Methodologies
Choice of method depends on substrate stability and the required stereochemical outcome.
Method A: Classical Thermal Decarboxylation (Neat)
Best for: Stable substrates, multi-gram scale, volatile products.
Principle: Heating the diacid slightly above its melting point triggers CO
Protocol
-
Setup: Place the dry cyclobutane-1,1-dicarboxylic acid in a round-bottom flask equipped with a short-path distillation head and a receiver flask.
-
Inert Atmosphere: Flush the system with Argon. (Oxygen at high T can cause radical decomposition).
-
Heating: Immerse the flask in an oil bath pre-heated to 160–170 °C .
-
Note: The reaction is endothermic but driven by entropy. You will observe vigorous bubbling (CO
).
-
-
Monitoring: Maintain temperature until gas evolution ceases (typically 1–2 hours).
-
Isolation: Increase bath temperature to 200–210 °C and apply partial vacuum (if necessary) to distill the mono-acid product directly.
Critical Control Point: If the product has a high boiling point (>200 °C), do not distill. Instead, cool the melt and recrystallize from ethyl acetate/hexanes.
Method B: Microwave-Assisted Decarboxylation (Solvent-Mediated)
Best for: Thermally sensitive substrates, rapid library synthesis, stereocontrol screening. Principle: Polar solvents (NMP, DMSO) absorb microwave energy efficiently and stabilize the transition state, allowing lower bulk temperatures or shorter reaction times.
Protocol
-
Solvent System: Dissolve the diacid (0.5 M) in NMP (N-Methyl-2-pyrrolidone) or DMSO .
-
Optional: Add 1.0 equiv of Pyridine to assist in proton transfer.
-
-
Parameters: Seal in a microwave vial. Target 160 °C for 10–20 minutes (High Absorption setting).
-
Workup:
-
Pour reaction mixture into acidified water (1M HCl).
-
Extract with Et
O or EtOAc (x3). -
Wash organics with Brine (x2) to remove NMP/DMSO.
-
Dry over MgSO
and concentrate.
-
Part 3: Stereochemical Control & Data Analysis
When a substituent exists at the 3-position (e.g., 3-phenylcyclobutane-1,1-dicarboxylic acid), decarboxylation creates cis and trans isomers.
| Variable | Condition | Outcome | Mechanism |
| Temperature | High (>180°C) | Trans favored | Thermodynamic equilibration of the acid product. |
| Solvent | Pyridine/Base | Trans favored | Base promotes enolization/equilibration post-reaction. |
| Quench | Rapid Cooling | Cis enriched | Kinetic trapping of the initial tautomer. |
| Sterics | Bulky R-group | Trans dominant | Steric repulsion in the puckered ring forces R to "equatorial". |
Analytical Validation
You cannot rely on simple TLC. Use Quantitative
-
NMR Signature: Look for the methine proton (
-to-carboxyl).-
Cis-isomer: Often appears downfield due to anisotropy of the ring pucker.
-
Trans-isomer: Often appears upfield.
-
Coupling Constants:
and in cyclobutanes are complex (8-10 Hz) and often require NOESY for definitive assignment.
-
Part 4: Experimental Workflow Diagram
This decision matrix guides the selection of the optimal protocol based on your specific substrate constraints.
Figure 2: Process decision tree for selecting decarboxylation conditions.
References
-
Heisig, G. B.; Stodola, F. H. "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid." Organic Syntheses, Coll.[1] Vol. 3, p. 213 (1955). Link
-
Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805-822. Link
-
Wiberg, K. B. "The structure and properties of cyclobutane and its derivatives." Angewandte Chemie International Edition, 1986, 25, 312. Link
-
Barnum, T. J., et al. "The structure and conformational dynamics of cyclobutane." The Journal of Chemical Physics, 2021. (Validating the puckered conformation). Link
-
Trost, B. M. "Decarboxylation of gem-dicarboxylic acids." Journal of the American Chemical Society.[2] (Foundational mechanistic context). Link
Sources
Potential biological activities of ethylcyclobutane compounds
The Potential Biological Activities of Ethylcyclobutane Compounds: A Technical Guide
Executive Summary
While "ethylcyclobutane" (C₆H₁₂, CAS: 4806-61-5) exists as a simple hydrocarbon solvent with mild neurotoxic properties, its structural motif—specifically the cyclobutylmethyl group and 1-ethylcyclobutane scaffolds—represents a critical pharmacophore in modern medicinal chemistry. This guide moves beyond the basic solvent to analyze the cyclobutylmethyl moiety as a high-value steric wedge used to modulate receptor efficacy and protease inhibition.
This guide analyzes the structural biology, synthetic pathways, and pharmacological applications of ethylcyclobutane-derived scaffolds, focusing on their pivotal role in mixed-action opioids (e.g., Nalbuphine) and antiviral protease inhibitors (e.g., Boceprevir).
Part 1: Structural & Physicochemical Properties[1]
The cyclobutane ring offers a unique "Goldilocks" zone in drug design, sitting between the high strain of cyclopropane and the flexibility of cyclopentane.
The "Pucker" Conformation
Unlike the planar cyclopropane ring, cyclobutane adopts a non-planar "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
Pucker Angle: ~25–35°.
-
Medicinal Impact: This 3D geometry allows the ethyl/methyl substituents to project into hydrophobic pockets (e.g., the S1 pocket of HCV protease) with a defined vector that flexible alkyl chains cannot mimic.
Bioisosterism and Lipophilicity
The cyclobutylmethyl group is often used as a bioisostere for:
-
Isobutyl/Isopentyl groups: Similar volume but reduced entropic penalty upon binding.
-
Cyclopropylmethyl groups: Increased steric bulk. In opioid chemistry, expanding from cyclopropylmethyl to cyclobutylmethyl can subtly shift efficacy from pure antagonism to partial agonism.
| Property | Ethylcyclobutane Moiety | Comparison (n-Hexyl) | Impact on Drug Design |
| LogP (Lipophilicity) | High (~3.0 for parent) | High | Enhances CNS penetration (blood-brain barrier crossing). |
| Conformational Entropy | Low (Rigid Core) | High (Flexible) | improved binding affinity due to lower entropic cost ( |
| Metabolic Stability | Moderate | Low | Ring oxidation is slower than terminal alkyl oxidation. |
Part 2: Pharmacological Applications & Case Studies[1]
Case Study A: Opioid Receptor Modulation (Nalbuphine)
The most clinically significant application of the ethylcyclobutane-like scaffold is the N-cyclobutylmethyl group found in Nalbuphine (Nubain) and Butorphanol .
-
Mechanism: The nitrogen atom of the morphinan core is the "efficacy switch."
-
Structural Logic: The bulky cyclobutane ring sterically hinders the receptor from undergoing the conformational change required for
-agonist signaling (G-protein coupling), effectively "locking" it in an inactive or antagonist state, while still permitting -activation. -
Clinical Outcome: Analgesia (via
) with a "ceiling effect" on respiratory depression (due to antagonism).
Case Study B: HCV Protease Inhibition (Boceprevir)
Boceprevir (Victrelis) utilizes a cyclobutylmethyl moiety at the P1 position .[4]
-
Target: NS3/4A Serine Protease of Hepatitis C Virus.[4]
-
Mechanism: The cyclobutylmethyl group fits snugly into the viral protease's hydrophobic S1 pocket .
-
Why not Ethyl? A simple ethyl group would be too small to fill the pocket (loss of Van der Waals energy), while a hexyl chain would be too floppy (entropic penalty). The cyclobutylmethyl group provides the perfect volume-to-rigidity ratio.
Part 3: Synthetic Methodologies
Protocol 1: Synthesis of Cyclobutylmethyl Bromide
This is the primary "linker" reagent used to attach the ethylcyclobutane scaffold to drug cores (e.g., nor-morphine derivatives).
Reagents: Cyclobutanecarboxylic acid, LiAlH₄, PBr₃ (or HBr).
-
Reduction:
-
Dissolve cyclobutanecarboxylic acid (1.0 eq) in dry THF under
. -
Cool to 0°C. Slowly add LiAlH₄ (1.2 eq).
-
Reflux for 4 hours. Quench with Rochelles salt.
-
Result:Cyclobutylmethanol .
-
-
Bromination:
-
Dissolve cyclobutylmethanol (1.0 eq) in DCM at 0°C.
-
Add PBr₃ (0.4 eq) dropwise.
-
Stir at room temperature for 12 hours.
-
Purification: Wash with NaHCO₃, dry over MgSO₄, distill.
-
Result:Cyclobutylmethyl bromide (Colorless liquid).
-
Protocol 2: N-Alkylation of Nor-Opiates (General Workflow)
Objective: Convert a nor-derivative (secondary amine) to an N-cyclobutylmethyl derivative.
-
Setup: Charge a round-bottom flask with the secondary amine substrate (e.g., Noroxymorphone),
(3.0 eq), and NaI (catalytic, 0.1 eq) in DMF. -
Alkylation: Add Cyclobutylmethyl bromide (1.1 eq).
-
Reaction: Heat to 60–80°C for 16–24 hours. Monitor via TLC/LC-MS.
-
Workup: Dilute with water, extract into EtOAc. Wash organic layer with brine (
) to remove DMF. -
Validation:
NMR should show the characteristic cyclobutane multiplets at 1.7–2.3 ppm.
Part 4: Visualization of Signaling & Synthesis
Diagram 1: Opioid Receptor Modulation Pathway
This diagram illustrates how the N-cyclobutylmethyl ligand (Nalbuphine) differentially modulates
Caption: Differential signaling of Nalbuphine. The cyclobutylmethyl moiety blocks MOR G-protein coupling while activating KOR pathways.
Diagram 2: Synthesis of Cyclobutylmethyl Bromide
Caption: Two-step conversion of carboxylic acid precursor to the reactive alkyl halide linker.
Part 5: Experimental Validation (Self-Validating Protocol)
To confirm the successful incorporation of the ethylcyclobutane/cyclobutylmethyl moiety, researchers must use NMR Spectroscopy as the primary validation tool.
Diagnostic NMR Signals (CDCl₃):
-
Ring Protons: Look for a complex multiplet range between
1.7 and 2.4 ppm (6H). The puckered conformation causes magnetic non-equivalence, often splitting these signals more than a flat ring would. -
Linker Protons (
): The methylene doublet (or broad singlet depending on conformation) typically appears around 2.4–2.6 ppm (for amines). -
Carbon-13: The ring carbons appear characteristically shielded compared to acyclic analogs, typically
18–28 ppm .
Safety Note: Ethylcyclobutane derivatives, particularly the bromide, are alkylating agents. Use gloves and work in a fume hood. The parent hydrocarbon is a neurotoxin; avoid inhalation.
References
-
Nalbuphine Pharmacology
-
Boceprevir Structure & Design
- Title: Discovery of Boceprevir: An NS3/4A Protease Inhibitor with a Cyclobutylmethyl Moiety.
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
-
Cyclobutane Synthesis
-
Toxicity Data
Sources
- 1. Cyclobutyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. Nalbuphine - Wikipedia [en.wikipedia.org]
- 3. nalbuphine [drugcentral.org]
- 4. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Nalbuphine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 7. docenti.unina.it [docenti.unina.it]
- 8. lifechempharma.com [lifechempharma.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boceprevir - Wikipedia [en.wikipedia.org]
Literature review of 3-Ethylcyclobutane-1,1-dicarboxylic acid and its analogs
Executive Summary
3-Ethylcyclobutane-1,1-dicarboxylic acid (CAS: 69647-59-2) represents a critical scaffold in the design of conformationally restricted pharmacophores. As a lipophilic analog of cyclobutane-1,1-dicarboxylic acid (the ligand in the blockbuster drug Carboplatin), this molecule offers unique opportunities for modifying the physicochemical properties (logP, solubility, metabolic stability) of drug candidates.
Its primary utility lies in its function as a divergent intermediate . It serves as the direct precursor to 3-ethylcyclobutanecarboxylic acid and 3-ethylcyclobutylamine , moieties increasingly prevalent in modern kinase inhibitors (e.g., JAK inhibitors) and antiviral agents where rigidification of the alkyl chain improves receptor binding affinity compared to flexible linear analogs.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The cyclobutane ring exists in a puckered conformation (butterfly shape) to relieve torsional strain. In 3-ethylcyclobutane-1,1-dicarboxylic acid, the ethyl group at position 3 preferentially adopts an equatorial-like orientation to minimize 1,3-diaxial interactions with the carboxylates at position 1.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-Ethylcyclobutane-1,1-dicarboxylic acid |
| CAS Number | 69647-59-2 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | pKa₁ ≈ 3.0, pKa₂ ≈ 5.6 (Typical for 1,1-diacids) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Key Derivative | Diethyl 3-ethylcyclobutane-1,1-dicarboxylate (CAS: 66016-02-2) |
Synthetic Architecture
The synthesis of 3-substituted cyclobutane-1,1-dicarboxylic acids relies on the dialkylation of malonates using 1,3-dielectrophiles. This approach is superior to [2+2] cycloadditions for this specific substitution pattern due to higher regiocontrol and scalability.
Core Synthesis Workflow (DOT Visualization)
The following diagram outlines the logical flow from commodity starting materials to the target diacid and its downstream high-value derivatives.
Figure 1: Synthetic pathway from malonate precursors to 3-ethylcyclobutane-1,1-dicarboxylic acid and its divergent applications in medicinal chemistry.
Detailed Experimental Protocols
The following protocols are designed for reproducibility and scalability . They address common failure modes such as incomplete cyclization or polymerization of the dihalide.
Protocol A: Synthesis of Diethyl 3-ethylcyclobutane-1,1-dicarboxylate
Mechanistic Insight: The reaction involves a double nucleophilic substitution. The first equivalent of base generates the malonate enolate, which displaces one bromide. The second displacement is intramolecular and entropically disfavored compared to intermolecular reactions; therefore, dilution is critical to favor cyclization over polymerization.
Reagents:
-
Diethyl malonate (1.0 eq)
-
2-Ethyl-1,3-dibromopropane (1.05 eq) [Alternatively: 1-bromo-3-chloro-2-ethylpropane]
-
Sodium Ethoxide (2.2 eq) (Prepared freshly from Na metal or 21% wt solution)
-
Absolute Ethanol (Solvent)[1]
Step-by-Step Procedure:
-
Preparation of Ethoxide: In a dry 3-neck flask under Argon, dissolve Sodium metal (2.2 eq) in absolute Ethanol (10-15 volumes relative to malonate). Note: Ensure complete dissolution to avoid hot spots.
-
Malonate Addition: Cool the solution to 0°C. Add Diethyl malonate (1.0 eq) dropwise over 30 minutes. Stir for 15 minutes to ensure complete enolate formation.
-
Alkylation: Add 2-Ethyl-1,3-dibromopropane (1.05 eq) dropwise.
-
Critical Step: Once addition is complete, heat the mixture to reflux (80°C).
-
Monitoring: Monitor by GC-MS or TLC. The reaction typically requires 4–12 hours. Look for the disappearance of the malonate peak.
-
-
Workup: Cool to room temperature. The bulk of the solvent is removed under reduced pressure.
-
Partition: Resuspend the residue in Water and Diethyl Ether (or MTBE). Separate the organic layer.[2][1][3] Extract the aqueous layer twice with Ether.
-
Purification: Dry combined organics over MgSO₄. Concentrate. Distill the crude oil under high vacuum (typically <5 mmHg) to isolate the diester.
-
Yield Expectation: 50–65%.[3]
-
Protocol B: Hydrolysis to 3-Ethylcyclobutane-1,1-dicarboxylic Acid
Mechanistic Insight: Saponification of the sterically hindered gem-dicarboxylate requires vigorous conditions (excess base and heat) compared to simple esters.
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified diester (from Protocol A) in a mixture of Ethanol and Water (2:1 ratio).
-
Base Addition: Add Potassium Hydroxide (KOH, 4.0 eq).
-
Reflux: Heat to reflux for 6–8 hours. The solution should become homogeneous.
-
Isolation:
-
Concentrate to remove ethanol.
-
Cool the aqueous residue to 0°C.
-
Acidification: Slowly add concentrated HCl until pH < 1. The dicarboxylic acid will precipitate or oil out.
-
Extraction: If it oils out, extract with Ethyl Acetate (3x).[4] Dry over Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize from minimal hot water or an Ethyl Acetate/Hexane mixture.
-
Applications in Drug Discovery[13]
Bioisosterism and Conformational Restriction
The 3-ethylcyclobutane moiety serves as a rigidified isostere of a 3-methylpentyl or isohexyl chain. By locking the alkyl chain into a specific vector relative to the polar head group (the carboxylic acids or amines), researchers can:
-
Reduce Entropic Penalty: Pre-organizing the molecule into the bioactive conformation increases binding affinity.
-
Block Metabolism: The cyclobutane ring is generally more resistant to cytochrome P450 oxidation than the corresponding open alkyl chain.
Platinum Coordination Complexes
Analogous to Carboplatin, the 1,1-dicarboxylic acid can form stable complexes with Platinum(II).
-
Structure: cis-[Pt(NH3)2(3-ethylcyclobutane-1,1-dicarboxylato)]
-
Advantage: The ethyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration or altering the excretion profile compared to the parent Carboplatin.
Divergent Synthesis: The "Mono-Acid" Route
Thermal decarboxylation of the 1,1-diacid (heating neat at 160–180°C) yields 3-ethylcyclobutanecarboxylic acid .
-
Significance: This mono-acid is a precursor to 3-ethylcyclobutylamine (via Curtius rearrangement).
-
Pharmaceutical Relevance: Cyclobutylamines are "privileged structures" in modern medicinal chemistry, found in Janus Kinase (JAK) inhibitors and various GPCR ligands. The 3-ethyl substitution provides a specific hydrophobic handle to fill pockets in the target protein (e.g., the ATP binding site of a kinase).
References
-
Synthesis of Cyclobutane-1,1-dicarboxylic Acid Analogs
-
Cyclobutanes in Drug Design
-
Specific Derivative Data (Diester)
- Title: "Synthesis and Antitumor Activity of Platinum(II)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. シクロブタン-1,1-ジカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
The Strained Ring Frontier: A Technical Guide to the Discovery and Isolation of Novel Cyclobutane-Containing Natural Products
Executive Summary
The cyclobutane ring represents a high-energy, kinetically stable pharmacophore often overlooked in traditional drug discovery due to its perceived synthetic difficulty and metabolic instability. However, nature utilizes this strained motif—often constructed via enzymatic [2+2] cycloadditions—to create rigid, stereochemically rich scaffolds with potent biological activities, ranging from anticancer (e.g., coprinastatin) to neuroprotective effects (e.g., rhodomyrtusials).
This guide provides a technical roadmap for the isolation, purification, and structural elucidation of these elusive compounds. It shifts the paradigm from serendipitous discovery to a targeted, logic-driven approach combining genomic mining with specialized isolation protocols designed to preserve the integrity of the strained ring system.
Part 1: Strategic Discovery Framework
The discovery of cyclobutane natural products (CB-NPs) requires distinguishing between "chemical noise" and the specific signals of strained carbocycles.
The Dual-Track Discovery Model
Researchers should employ a hybrid strategy that triangulates genomic potential with metabolomic reality.
| Feature | Track A: Bioassay-Guided Fractionation | Track B: Genomic Mining (Biosynthetic) |
| Primary Trigger | Phenotypic activity (e.g., AChE inhibition, Cytotoxicity). | Identification of "atypical" cyclase genes. |
| Target Enzymes | Unknown until isolation. | Non-heme iron enzymes, terpene cyclases, or intermolecular [2+2] photolyases. |
| Detection Method | LC-MS/MS (Mass shifts). | Tools like antiSMASH or BiG-SCAPE looking for orphan clusters. |
| Validation | Activity correlation. | Heterologous expression or transcriptomics. |
Genomic Signals for Cyclobutane Biosynthesis
Unlike polyketides (PKS) or peptides (NRPS), cyclobutane rings often arise from post-translational modifications or specific terpene folding.
-
Key Gene Marker: Look for dioxygenase-dependent cyclases or light-dependent lyases within terpene gene clusters.
-
Causality: The formation of the cyclobutane ring is often the "termination step" that locks a flexible precursor into a rigid bioactive conformation.
Part 2: Technical Workflow – Isolation & Purification[1]
Core Directive: The primary risk in isolating CB-NPs is the relief of ring strain (approx. 26 kcal/mol) via acid-catalyzed rearrangement or thermal ring-opening. The protocol below minimizes these risks.
Sample Preparation & Extraction
-
Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for initial extraction. Avoid alcohols (MeOH/EtOH) with traces of acid, as they can induce solvolysis of the strained ring.
-
Temperature Control: Maintain all evaporation steps at < 40°C .
Step-by-Step Isolation Protocol (Self-Validating)
Phase 1: Crude Fractionation
-
Liquid-Liquid Partition: Suspend crude extract in water. Partition sequentially with Hexanes
EtOAc n-Butanol.-
Checkpoint: CB-NPs are typically moderately polar (EtOAc fraction) due to the hydrocarbon ring balanced by functional groups.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Mobile Phase: DCM:MeOH (1:1).
-
Logic: Removes chlorophyll and high-MW polymers without silica acidity.
-
Phase 2: Targeted Purification 3. Flash Chromatography (Neutralized):
- Stationary Phase: Silica Gel 60.
- Modification: Pre-wash silica with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity.
- Why: Acidic silica sites can trigger cationic rearrangements of cyclobutanes (e.g., expanding to cyclopentanes).
- High-Performance Liquid Chromatography (HPLC):
- Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).
- Solvent System: MeCN/H2O gradient (0.1% Formic Acid).
- Detection: DAD (210, 254, 280 nm). Cyclobutanes often lack strong chromophores unless conjugated; monitor end-absorption.
Visualization: Isolation Logic Flow
Figure 1: Optimized isolation workflow prioritizing acid-neutralization to prevent cyclobutane ring expansion.
Part 3: Structural Elucidation – The Cyclobutane Fingerprint
Identifying a cyclobutane ring relies on detecting specific "anomalies" in NMR data caused by the ring's anisotropy and puckered conformation.
NMR Diagnostic Criteria
The following table summarizes the characteristic signals for a generic cyclobutane moiety embedded in a natural product (e.g., a terpene-cyclobutane hybrid).
| Nucleus | Signal Range (ppm) | Characteristic Feature | Mechanistic Cause |
| Multiplets, often distinctively shielded/deshielded. | Anisotropic cone of the C-C bonds; "puckering" relieves eclipsing strain. | ||
| Upfield shift relative to cyclopentane/cyclohexane. | Gamma-gauche interactions in the puckered ring. | ||
| 130 – 145 Hz | Higher coupling constant than acyclic alkanes (~125 Hz). | Increased s-character in C-H bonds due to ring strain (hybridization ~sp | |
| HMBC | Long-range | Strong | Rigid geometry enhances orbital overlap for specific vectors. |
The "Puckering" Effect
Cyclobutane is rarely planar. It adopts a "butterfly" or puckered conformation to minimize torsional strain.
-
Consequence: Vicinal coupling constants (
) vary significantly between cis (6-10 Hz) and trans (2-9 Hz) protons depending on the dihedral angle. -
Protocol: Do not rely solely on
-values. Use NOESY/ROESY to confirm spatial proximity of cis-substituents.
Part 4: Case Study – The Rhodomyrtusials
Context: In 2020, researchers isolated rhodomyrtusials A-C from Rhodomyrtus tomentosa. These compounds feature a structurally unprecedented 6/5/5/9/4 pentacyclic ring system, including a cyclobutane ring fused to a nine-membered ring.[1]
Biosynthetic Logic
The formation of the cyclobutane ring in this context is proposed to occur via a biomimetic [2+2] cycloaddition between a reactive "enetrione" intermediate and the exocyclic double bond of caryophyllene.
Pathway Visualization
Figure 2: Proposed biosynthetic assembly of the cyclobutane core in Rhodomyrtusials via intermolecular [2+2] cycloaddition.
Part 5: Future Outlook & References
The isolation of cyclobutane-containing natural products is moving from "grind-and-find" to "predict-and-capture." The integration of cryo-electron microscopy (MicroED) for rapid structure determination of micro-crystals and synthetic biology to express cryptic cyclase genes in heterologous hosts (E. coli, S. cerevisiae) represents the next frontier.
References
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Link
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Link
-
Isolation and Synthesis of Novel Meroterpenoids from Rhodomyrtus tomentosa. Journal of the American Chemical Society. Link
-
Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information. Journal of Natural Medicines. Link
-
Mining genomes to illuminate the specialized chemistry of life. Nature Reviews Genetics. Link
Sources
Theoretical and Computational Studies of Cyclobutane Ring Puckering
Executive Summary
Cyclobutane represents a critical structural motif in modern medicinal chemistry, offering a balance between metabolic stability and defined spatial orientation.[1][2] Unlike planar aromatic systems or flexible alkyl chains, cyclobutane exists in a dynamic equilibrium governed by ring puckering —a "butterfly" motion that relieves torsional strain at the cost of angle strain.[2]
For drug development professionals, accurately modeling this puckering is non-trivial. Standard force fields often fail to capture the subtle electronic barriers (~1.5 kcal/mol) that dictate the population of conformers. This guide provides a rigorous theoretical framework and a validated computational protocol for studying cyclobutane derivatives, ensuring that in silico docking and QSAR models reflect physical reality.
The Physics of Puckering: Theoretical Foundation
The Strain Trade-Off
The geometry of cyclobutane is the result of two competing forces:
-
Baeyer Strain (Angle Strain): A planar square geometry forces C-C-C bond angles to 90°, significantly compressing the ideal
angle of 109.5°. Puckering further decreases this angle (~88°), increasing Baeyer strain. -
Pitzer Strain (Torsional Strain): In a planar conformation, all eight C-H bonds are fully eclipsed. Puckering staggers these bonds, relieving repulsive interactions.
The system minimizes its total energy by adopting a puckered
The Double-Minimum Potential Well
The potential energy surface (PES) for ring inversion is anharmonic. It is best described by a one-dimensional Hamiltonian where the potential function
- : The ring puckering coordinate (often defined as the distance between the ring diagonals).[3]
- : Represents the driving force to pucker (torsional relief).
- : Represents the restoring force (angle strain).
This results in a "W"-shaped potential with a barrier height (
Computational Methodologies
Level of Theory Selection
Accurate prediction of the barrier height is sensitive to the treatment of electron correlation.
| Method | Suitability | Notes |
| Hartree-Fock (HF) | Poor | Overestimates barrier heights due to lack of electron correlation. |
| DFT (B3LYP) | Moderate | Often underestimates the barrier; fails to capture dispersion in substituted rings. |
| DFT (wB97X-D / M06-2X) | Recommended | Excellent balance of cost/accuracy. Includes dispersion corrections critical for bulky substituents. |
| MP2 / CCSD(T) | Gold Standard | Required for benchmarking. CCSD(T)/cc-pVTZ yields barriers within 10 cm⁻¹ of experiment. |
Basis Set Requirements
The transition state (planar) and the minimum (puckered) differ subtly in electron density distribution.
-
Minimum: Split-valence with polarization (e.g., 6-31G(d,p) or def2-SVP).
-
Recommended: def2-TZVP or cc-pVTZ . Diffuse functions are necessary if the ring bears electronegative substituents (F, O, N) to describe the lone pair interactions during inversion.
Applications in Drug Design[1][2][4][5]
In medicinal chemistry, the cyclobutane ring acts as a bioisostere for phenyl rings or flexible alkyl chains, often improving metabolic stability (
-
Conformational Locking: Substituents on cyclobutane prefer specific orientations (pseudo-equatorial vs. pseudo-axial). For example, 1,3-disubstituted cyclobutanes can be locked into a specific vector to match a receptor pocket, unlike a flexible propyl chain.
-
Case Study (Carboplatin): The cyclobutane-1,1-dicarboxylate moiety is rigid, preventing the "floppiness" seen in open-chain analogs, which modulates the hydrolysis rate and reduces nephrotoxicity compared to cisplatin.
Experimental Protocol: Computing the Puckering Potential
This protocol assumes the use of Gaussian, ORCA, or similar QM software.
Phase 1: Geometry Optimization & Frequency Analysis
Objective: Establish the ground state (
-
Build Initial Structure: Construct the cyclobutane derivative in a clearly puckered state (~30° dihedral).
-
Optimization (Ground State):
-
Route:Opt Freq wB97XD/def2TZVP
-
Check: Ensure 0 imaginary frequencies.
-
-
Optimization (Transition State):
-
Constraint: Force the ring carbons to be planar (Dihedral = 0.0).
-
Route:Opt=(ModRedundant, TS) Freq wB97XD/def2TZVP
-
Check: Ensure exactly one imaginary frequency corresponding to the "butterfly" mode.
-
Phase 2: Potential Energy Surface (PES) Scan
Objective: Map the conformational landscape.
-
Define Coordinate: Identify the dihedral angle
(C1-C2-C3-C4). -
Scan Parameters:
-
Range: -50° to +50°.
-
Step size: 5°.[4]
-
-
Execution: Perform a relaxed scan where the dihedral is fixed at each step, but all other atoms are free to optimize.
-
Analysis: Plot Energy vs. Dihedral Angle. The barrier height is
.
Visualizing the Workflow & Logic
Diagram 1: Computational Workflow for Barrier Calculation
This diagram outlines the decision process for validating the puckering mode.
Caption: Step-by-step computational workflow for isolating the ring puckering potential and verifying the transition state.
Diagram 2: The Energy Landscape of Cyclobutane
This diagram illustrates the relationship between the physical forces and the resulting energy states.[2]
Caption: The interplay of steric forces creating the double-minimum potential well characteristic of cyclobutane.
References
-
Glendening, E. D., & Halpern, A. M. (2005).[5] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier.[5][6] The Journal of Physical Chemistry A. Link[5]
-
Cremer, D., & Pople, J. A. (1975).[7][8] A general definition of ring puckering coordinates. Journal of the American Chemical Society.[7] Link
-
Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.[9] The Journal of Chemical Physics.[9] Link
-
Bunts, J. B., et al. (2016). Cyclobutanes in Small-Molecule Drug Candidates.[1] Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews. Link
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RING Puckering - CATCO [s3.smu.edu]
- 8. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
- 9. scispace.com [scispace.com]
Technical Profile: 3-Ethylcyclobutane-1,1-Dicarboxylic Acid (CAS 69647-59-2)
[1][2][3][4][5][6][7][8][9]
Executive Summary & Identity
3-Ethylcyclobutane-1,1-dicarboxylic acid is a cyclic dicarboxylic acid characterized by a four-membered ring substituted with two carboxylic acid groups at the C1 position and an ethyl group at the C3 position.[1] It serves as a critical structural analog to Cyclobutane-1,1-dicarboxylic acid (CBDCA) , the ligand used in the anticancer drug Carboplatin.
In drug discovery, this scaffold is valued for its ability to introduce conformational restriction , locking attached pharmacophores into specific spatial orientations. This property is essential for designing high-affinity ligands for receptors (e.g., glutamate or GABA receptors) and for modulating the lipophilicity and solubility of platinum-based antineoplastics. In materials science, it functions as a rigid monomer for high-performance polyesters and polyamides.
Chemical Identification
| Property | Detail |
| CAS Number | 69647-59-2 |
| IUPAC Name | 3-Ethylcyclobutane-1,1-dicarboxylic acid |
| Synonyms | 3-Ethyl-1,1-cyclobutanedicarboxylic acid; 3-Ethyl-CBDCA |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| SMILES | CCC1CC(C1)(C(=O)O)C(=O)O |
| InChI Key | GWMCLWIRIZAZQO-UHFFFAOYSA-N |
Physicochemical Characterization
The introduction of the ethyl group at the C3 position breaks the symmetry of the parent CBDCA molecule and increases lipophilicity, which can significantly alter the pharmacokinetics of derived drugs.
| Property | Value / Description | Note |
| Appearance | White to off-white solid | Crystalline powder form is typical. |
| Melting Point | 150–155 °C (Predicted) | Decomposes upon prolonged heating (decarboxylation). |
| Solubility | Soluble in Methanol, DMSO, Ethanol | Sparingly soluble in cold water; soluble in hot water. |
| Acidity (pKa) | pKa₁ ≈ 3.5, pKa₂ ≈ 5.5 | Typical for geminal dicarboxylic acids. |
| LogP | ~1.2 (Predicted) | More lipophilic than CBDCA (LogP ~0.3). |
| Stability | Hygroscopic | Store under inert atmosphere (Argon/Nitrogen). |
Mechanism of Action & Applications
This compound functions primarily as a bidentate ligand and a conformational lock . Its mechanism of action depends on the specific application domain.
A. Medicinal Chemistry: Platinum Coordination
Similar to CBDCA, the 1,1-dicarboxylate moiety acts as a leaving group in platinum(II) complexes. The "3-ethyl" substitution increases the steric bulk and lipophilicity of the complex, potentially altering cellular uptake and resistance profiles compared to Carboplatin.
-
Mechanism: The dicarboxylate oxygen atoms chelate the Pt(II) center, forming a stable six-membered ring. This ring opens inside the cell (via hydrolysis) to activate the platinum drug, allowing it to crosslink DNA.
B. Neuropharmacology: Restricted Amino Acid Precursors
The scaffold is a precursor for 3-ethyl-cyclobutane amino acids . By converting one carboxyl group to an amine (Curtius rearrangement), researchers generate analogs of GABA or Glutamate .
-
Mechanism: The cyclobutane ring restricts the rotation of the carbon backbone, forcing the amino and acid groups into a fixed distance/angle, which can selectively target specific receptor subtypes (e.g., GABA_B vs. GABA_A).
C. Polymer Science
Used as a monomer in condensation polymerization.
-
Mechanism: The rigid cyclobutane ring increases the glass transition temperature (Tg) of the resulting polyesters or polyamides compared to linear aliphatic diacids (like adipic acid).
Pathway Visualization
The following diagram illustrates the synthetic utility and derivatization pathways of CAS 69647-59-2.
Figure 1: Synthetic pathways transforming CAS 69647-59-2 into bioactive ligands and materials.[2]
Experimental Protocols
Protocol A: Solubility & Stability Testing
Rationale: Dicarboxylic acids can undergo thermal decarboxylation. Verification of stability is crucial before synthesis.
-
Solvent Screen: Weigh 10 mg of substance into three vials. Add 1 mL of Water, Methanol, and DMSO respectively.
-
Observation: Methanol and DMSO should yield clear solutions immediately. Water may require gentle warming (40°C).
-
-
Thermal Stress: Heat a solid sample to 100°C for 1 hour. Analyze via 1H-NMR .
-
Pass Criteria: No loss of the carboxylic acid proton signals or appearance of decarboxylated product peaks.
-
Protocol B: Synthesis of Platinum Complex (General Method)
Rationale: To synthesize a lipophilic analog of Carboplatin.
-
Activation: Dissolve 3-ethylcyclobutane-1,1-dicarboxylic acid (1 eq) in water. Add 2 equivalents of AgNO₃ to precipitate the silver salt (if starting from free acid, neutralize with KOH first to form K-salt).
-
Chelation: React the activated salt with cis-[Pt(NH₃)₂I₂] or K₂PtCl₄ in aqueous solution.
-
Purification: Stir in the dark at room temperature for 24 hours. Filter off AgI precipitate.
-
Crystallization: Concentrate the filtrate and crystallize from water/acetone.
Handling, Safety & Storage
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a chemical fume hood. Avoid dust formation.[3] The compound is an organic acid and can be corrosive to mucous membranes in high concentrations.
-
Storage:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon (Hygroscopic).
-
Container: Tightly sealed glass vial with PTFE-lined cap.
-
Supply Chain & Sourcing
This compound is primarily available as a Research Use Only (RUO) chemical. It is not a bulk commodity chemical.
| Supplier | Region | Catalog/Product Code | Purity Grade |
| BLD Pharm | Global / China | BD937286 | 95%+ |
| Sigma-Aldrich (MilliporeSigma) | Global | Search via CAS | Research Grade |
| AB Chem Inc. | North America | AB481505 | 97% |
| Wakschem | Asia | Custom Synthesis | Bulk Available |
| GuideChem | Aggregator | Multiple Listings | Varies |
Note: Always request a Certificate of Analysis (CoA) verifying the 1H-NMR structure, as isomer impurities (cis/trans relative to the ethyl group) can affect biological data.
References
-
BLD Pharm. (2025). Product Analysis: 3-Ethylcyclobutane-1,1-dicarboxylic acid (CAS 69647-59-2).[4][5][6][7][8][9][2][10][3] Retrieved from
- Kluender, H. C., et al. (1979). Prostaglandin E1 Analogs and Cyclobutane Derivatives. U.S. Patent 4,132,738. Washington, DC: U.S. Patent and Trademark Office.
-
ChemicalBook. (2025). CAS 69647-59-2 Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry. Retrieved from
Sources
- 1. CAS 번호 목록-6-페이지479-Chemicalbook [chemicalbook.com]
- 2. bldpharm.com [bldpharm.com]
- 3. wakschem.com [wakschem.com]
- 4. guidechem.com [guidechem.com]
- 5. 51175-05-4|1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 598-10-7|Cyclopropane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 7. 3-ETHYLCYCLOBUTANE-1,1-DICARBOXYLIC ACID, CasNo.69647-59-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 8. 69647-59-2|3-Ethylcyclobutane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 9. 10097-02-6|2,2-Bis(hydroxymethyl)butyric acid|BLD Pharm [bldpharm.com]
- 10. 69647-59-2|3-Ethylcyclobutane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
Molecular weight and formula of 3-Ethylcyclobutane-1,1-dicarboxylic acid
Technical Guide: 3-Ethylcyclobutane-1,1-dicarboxylic acid
Executive Summary
3-Ethylcyclobutane-1,1-dicarboxylic acid (CAS 69647-59-2) is a specialized, conformationally restricted aliphatic scaffold used primarily as a building block in medicinal chemistry and material science.[1] As a geminal dicarboxylic acid on a cyclobutane ring, it offers unique steric constraints that differ from its cyclopentyl and cyclohexyl analogs. This compound serves as a critical intermediate for accessing 3-ethylcyclobutane-1-carboxylic acid (a bioisostere of leucine or
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization, tailored for researchers in drug discovery and organic synthesis.
Physicochemical Profile
The molecular architecture of 3-ethylcyclobutane-1,1-dicarboxylic acid is defined by a cyclobutane ring substituted at the C1 position with two carboxyl groups and at the C3 position with an ethyl group. This substitution pattern introduces a plane of symmetry, influencing its spectroscopic signature and reactivity.
| Property | Data | Notes |
| Chemical Name | 3-Ethylcyclobutane-1,1-dicarboxylic acid | IUPAC |
| CAS Registry Number | 69647-59-2 | |
| Molecular Formula | ||
| Molecular Weight | 172.18 g/mol | |
| SMILES | CCC1CC(C1)(C(=O)O)C(=O)O | |
| Physical State | Solid (Crystalline) | Typically off-white powder |
| Predicted pKa | pKa | Typical for gem-dicarboxylates |
| Predicted LogP | 1.2 | Moderate lipophilicity |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
Synthetic Methodology
The most robust route to 3-ethylcyclobutane-1,1-dicarboxylic acid utilizes the Malonic Ester Synthesis strategy. This approach relies on the double alkylation of diethyl malonate with a 1,3-dihalide.
Core Reaction Pathway
The synthesis involves the cyclization of diethyl malonate with 2-ethyl-1,3-dibromopropane (or the corresponding di-tosylate/di-iodide) under basic conditions, followed by saponification and acidification.
Critical Precursor: 2-Ethyl-1,3-dibromopropane. (Note: The ethyl group must be on the central carbon of the propyl chain to end up at position 3 of the cyclobutane ring relative to the gem-dicarboxylates).
Step-by-Step Protocol
Phase 1: Cyclization (Formation of the Diester)
-
Reagents: Diethyl malonate (1.0 eq), 2-ethyl-1,3-dibromopropane (1.05 eq), Sodium Ethoxide (2.2 eq) or Sodium Hydride (2.2 eq), Ethanol (anhydrous) or DMF.
-
Procedure:
-
Generate the sodiomalonate enolate by adding diethyl malonate dropwise to a stirred solution of NaOEt in EtOH at 0°C.
-
Add 2-ethyl-1,3-dibromopropane slowly to the mixture.
-
Heat the reaction to reflux (80°C for EtOH) for 12–24 hours to drive the double alkylation/cyclization.
-
Reaction Check: Monitor consumption of malonate by TLC/GC-MS.
-
Workup: Evaporate solvent, partition residue between water and diethyl ether. Dry the organic layer (
) and concentrate to yield Diethyl 3-ethylcyclobutane-1,1-dicarboxylate (CAS 66016-02-2).
-
Phase 2: Hydrolysis (Saponification)
-
Reagents: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate, Potassium Hydroxide (KOH, 4.0 eq), Water/Ethanol (1:1).
-
Procedure:
-
Dissolve the diester in the H
O/EtOH mixture. -
Add KOH and reflux for 4–6 hours.
-
Cool the solution and remove ethanol under reduced pressure.
-
Phase 3: Isolation
-
Procedure:
-
Wash the aqueous alkaline layer with ether to remove unreacted ester.
-
Acidify the aqueous layer carefully with concentrated HCl to pH
1 at 0°C. -
Extract the precipitated dicarboxylic acid with Ethyl Acetate (3x).
-
Dry over Na
SO , filter, and concentrate to obtain the crude acid. -
Purification: Recrystallize from minimal hot water or an ethyl acetate/hexane mixture.
-
Visualized Synthesis Workflow
Caption: Synthetic pathway via Malonic Ester Synthesis, yielding the target dicarboxylic acid.
Structural Characterization & Logic
Validating the structure requires understanding the symmetry of the cyclobutane ring.
NMR Interpretation Strategy:
-
Symmetry: The molecule possesses a plane of symmetry passing through C1 (dicarboxyl) and C3 (ethyl-bearing). Consequently, the protons on C2 and C4 are chemically equivalent but diastereotopic (cis/trans relative to the ethyl group).
-
H NMR Expectations (DMSO-d
):- 12.0–13.0 ppm (br s, 2H): Carboxylic acid protons.
- 2.0–2.5 ppm (m, 4H): Ring methylene protons (C2-H and C4-H). Look for complex splitting due to geminal coupling and vicinal coupling to C3-H.
- 1.8–2.0 ppm (m, 1H): Methine proton at C3.
-
1.4 ppm (m, 2H): Ethyl -CH
-. -
0.8–0.9 ppm (t, 3H): Ethyl -CH
.
-
C NMR Expectations:
-
Expect 6 distinct carbon signals :
-
Carbonyl (C=O, ~175 ppm).
-
Quaternary C1 (~55 ppm).
-
Methine C3 (~35 ppm).
-
Methylene C2/C4 (equivalent, ~30 ppm).
-
Ethyl CH
.[2] -
Ethyl CH
.
-
-
Applications in Drug Discovery
3-Ethylcyclobutane-1,1-dicarboxylic acid is rarely the final API; rather, it is a high-value intermediate.
A. Decarboxylation to Mono-Acid Scaffolds
The primary utility is the thermal decarboxylation to yield 3-ethylcyclobutane-1-carboxylic acid (CAS 66016-16-8).
-
Process: Heating the dicarboxylic acid (neat or in high-boiling solvent like DMSO) at 160–180°C.
-
Outcome: Removal of one CO
molecule. -
Significance: The resulting mono-acid is a precursor for
-amino acids (via Curtius rearrangement) or used directly to introduce a lipophilic, conformationally defined spacer in kinase inhibitors.
B. Bioisosteric Replacement
In Fragment-Based Drug Design (FBDD), the cyclobutane ring serves as a "pucker" scaffold that orients substituents differently than cyclopentane or cyclohexane.
-
Vs. Gem-dimethyl: The 1,1-dicarboxy motif mimics the steric bulk of a gem-dimethyl group but provides handles for further functionalization (e.g., forming spiro-cycles).
-
Peptidomimetics: Constrains the backbone angles (
) when incorporated into peptide chains, potentially locking bioactive conformations.
C. Metal-Organic Frameworks (MOFs)
Dicarboxylic acids are standard linkers in MOFs. The "bent" angle of the cyclobutane 1,1-dicarboxylate (approx 109° theoretical, but strained) creates unique pore geometries compared to linear linkers like terephthalic acid.
Caption: Downstream applications of the scaffold in pharmaceutical synthesis and material science.
References
-
PubChem. (n.d.). 3-Ethylcyclobutane-1-carboxylic acid (Decarboxylated Derivative). Retrieved from [Link]
Sources
Methodological & Application
Stereoselective synthesis of 1,3-disubstituted cyclobutanes
Application Note: Stereoselective Synthesis of 1,3-Disubstituted Cyclobutanes
Part 1: Strategic Overview
The 1,3-disubstituted cyclobutane motif is a privileged scaffold in modern medicinal chemistry.[1] Unlike its 1,2-counterpart, the 1,3-isomer offers a unique vector orientation (approx. 180°) that serves as a rigid, metabolic-stable bioisostere for para-substituted benzenes, cyclohexanes, and alkynes.
However, the synthesis of these rings is complicated by the "pucker" of the cyclobutane ring (~30°), which creates distinct cis (syn) and trans (anti) diastereomers with significantly different physicochemical profiles.
This guide details three distinct protocols to access this scaffold, selected for their reliability, stereocontrol, and applicability to drug discovery:
-
De Novo Assembly : Lewis Acid-Catalyzed [2+2] Cycloaddition.[2][3][4]
-
Late-Stage Functionalization : Pd-Catalyzed C-H Arylation.
-
Strain-Release Chemistry : Bicyclo[1.1.0]butane (BCB) Ring Opening.
Part 2: Strategic Decision Matrix
Use the following logic flow to select the optimal protocol for your target molecule.
Figure 1: Strategic decision tree for selecting the synthetic route based on structural complexity and starting material availability.
Part 3: Detailed Protocols
Protocol A: Lewis Acid-Catalyzed [2+2] Cycloaddition
Best for: Rapid construction of the cyclobutane core from simple alkenes and allenoates.[2] Mechanism: A stepwise cationic cyclization mediated by Lewis acids (e.g., EtAlCl₂) that favors 1,3-substitution over 1,2-substitution due to electronic polarization.
Materials:
-
Substrate 1: Terminal Alkene (1.0 equiv)
-
Substrate 2: Phenyl 2,3-butadienoate (Allenoate) (1.2 equiv)
-
Catalyst: Ethylaluminum dichloride (EtAlCl₂), 1.0 M in hexanes (0.2–1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and N₂ inlet.
-
Dissolution: Dissolve the allenoate (1.2 equiv) and alkene (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to alkene).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature controls the background thermal [2+2] which is often less selective.
-
Catalyst Addition: Add EtAlCl₂ solution dropwise over 5 minutes.
-
Note: Stoichiometric amounts (1.0 equiv) often give higher yields, but catalytic loading (20 mol%) can work for activated substrates.
-
-
Reaction: Stir at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.
-
Quench: Carefully quench with saturated aq. NaHCO₃ (gas evolution!).
-
Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Stereochemical Outcome: Typically yields a mixture of cis and trans isomers (approx. 2:1 to 4:1 favoring trans due to thermodynamic control), which are separable by chromatography.
Protocol B: Pd-Catalyzed -C(sp³)-H Arylation
Best for: Installing aryl groups onto a pre-existing cyclobutane ring with high cis-diastereoselectivity.
Mechanism: Directed C-H activation using a transient or auxiliary directing group (DG) that forces the catalyst to the
Materials:
-
Substrate: Cyclobutanecarboxylic acid or ketone (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand/DG: 2-Picolinamide (20 mol%) or Aminoquinoline (for amides)
-
Base: Ag₂CO₃ (2.0 equiv) or K₂HPO₄
-
Solvent: t-Amyl Alcohol or HFIP
Step-by-Step Methodology:
-
Mixing: In a screw-cap vial, combine the cyclobutane substrate, Aryl Iodide, Pd(OAc)₂, Ligand, and Base.
-
Solvent: Add t-Amyl alcohol (0.2 M).
-
Deoxygenation: Sparge with Argon for 5 minutes.
-
Heating: Seal and heat to 110 °C for 12–24 hours.
-
Checkpoint: The reaction mixture will turn black (Pd black precipitation) if the catalyst decomposes early; a dark brown suspension is normal.
-
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
-
Purification: The product is almost exclusively the cis-1,3-isomer.
Data Summary:
| Parameter | Condition | Impact on Selectivity |
| Temperature | 80–110 °C | Higher temp promotes C-H cleavage but risks Pd aggregation. |
| Directing Group | Aminoquinoline | Essential for |
| Solvent | HFIP | Can accelerate C-H activation steps via H-bonding. |
Protocol C: Bicyclo[1.1.0]butane (BCB) Ring Opening
Best for: "Strain-Release" synthesis of 1,1,3-trisubstituted cyclobutanes (quaternary centers). Mechanism: Nucleophilic attack or radical addition breaks the central C1-C3 bond of the BCB, relieving ~66 kcal/mol of strain and generating a cyclobutane.
Materials:
-
Substrate: 1,3-Disubstituted BCB (commercially available or prepared from 1,3-dihalo-2,2-dimethylpropane).
-
Nucleophile: Thiol, Amine, or Aryl-metal species.
-
Catalyst (Optional): Cu(OTf)₂ or Pd(0) for cross-coupling.
Step-by-Step Methodology (Nucleophilic Addition):
-
Preparation: Dissolve BCB (1.0 equiv) in dry THF (0.1 M).
-
Addition: Add the nucleophile (e.g., Thiophenol, 1.1 equiv) at 0 °C .
-
Initiation: For radical additions, add a radical initiator (AIBN) or irradiate with Blue LED (if using photoredox). For simple nucleophiles, stir at RT.
-
Reaction: Monitor by TLC. The BCB spot (often high R_f) will disappear rapidly.
-
Workup: Concentrate and purify.
Stereochemical Outcome:
-
Nucleophilic Attack: Typically proceeds with inversion at the attack site, leading to trans-1,3 products if the BCB is monosubstituted.
-
Radical Addition: Often gives a mixture of cis/trans (approx 1:1) requiring separation.
Part 4: Characterization & Troubleshooting
Distinguishing cis vs. trans Isomers: The most reliable method is 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy.
-
cis-1,3-disubstituted: Strong NOE correlation between the H1 and H3 methine protons (they are on the same face).
-
trans-1,3-disubstituted: No NOE between H1 and H3.
Common Pitfalls:
-
Isomerization: 1,3-cyclobutanes can epimerize under strong basic conditions or high heat if an acidic proton is adjacent to a carbonyl (e.g., keto-enol tautomerism). Solution: Keep workups neutral/mild.
-
Polymerization: In Protocol A, the alkene can polymerize with the Lewis Acid. Solution: Add the Lewis Acid slowly at -78 °C.
Part 5: References
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Conner, M. L.; Brown, M. K. Journal of Organic Chemistry, 2016 , 81, 8050–8060.[5]
-
Formal
-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Angewandte Chemie International Edition, 2023 . -
Synthesis of 1,3-Disubstituted Bicyclo[1.1.0]butanes via Directed Bridgehead Functionalization Chemical Science, 2021 .
-
Scalable Synthesis of cis-1,3-Disubstituted Cyclobutanes (TAK-828F Route) Organic Process Research & Development, 2021 .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
HPLC Methods for the Analysis of Dicarboxylic Acids
Application Note & Protocol Guide
Executive Summary
Dicarboxylic acids (DCAs)—ranging from the simple oxalic acid to longer-chain adipic and sebacic acids—are critical intermediates in the Krebs cycle, industrial polymer synthesis, and metabolic disease biomarkers. Their analysis by HPLC is notoriously difficult due to two physicochemical limitations:
-
High Polarity: They bind poorly to standard C18 columns, often eluting in the void volume.
-
Lack of Chromophores: They lack conjugated
-systems, rendering standard UV detection (254 nm) useless and forcing reliance on low-wavelength UV (210 nm), Refractive Index (RI), or Mass Spectrometry (MS).
This guide provides three distinct, validated protocols to overcome these challenges, selecting the right approach based on sample matrix and sensitivity requirements.
Method Selection Strategy
The choice of method depends strictly on the matrix complexity and the required sensitivity .
Figure 1: Decision matrix for selecting the appropriate DCA analysis workflow.
Protocol 1: Ion Exclusion Chromatography (IEC)
Best For: Fermentation broths, juices, and samples containing sugars/alcohols.
Principle
IEC separates acids based on Donnan Exclusion . The stationary phase is a sulfonated polystyrene-divinylbenzene (PS-DVB) resin.
-
Fully Ionized Strong Acids: Repelled by the negative sulfonate groups on the resin; elute first (Void Volume).
-
Weak Acids (DCAs): Partially penetrate the resin pores based on pKa and size; elute later.
-
Neutral/Sugars: Fully penetrate pores; elute last.
Method Parameters
| Parameter | Specification |
| Column | Sulfonated PS-DVB H+ form (e.g., Bio-Rad Aminex HPX-87H, Phenomenex Rezex ROA, Supelcogel C-610H) |
| Dimensions | 300 x 7.8 mm (Standard size for capacity) |
| Mobile Phase | 0.005 N (2.5 mM) Sulfuric Acid ( |
| Flow Rate | 0.5 – 0.6 mL/min (High backpressure limits speed) |
| Temperature | 35°C - 60°C (Critical: Higher temp improves mass transfer and peak shape) |
| Detection | UV @ 210 nm (primary) and RI (secondary for sugars) |
| Run Time | 20 – 30 minutes |
Step-by-Step Procedure
-
Mobile Phase Prep: Add 140 µL of concentrated
to 1 L of HPLC-grade water. Vacuum filter (0.22 µm) to degas. -
Column Equilibration: Flush column at 0.3 mL/min for 60 mins, then ramp to 0.6 mL/min. Ensure pressure is stable (< 100 bar typically).
-
Sample Prep: Filter samples through 0.22 µm PES filters. If protein-heavy, perform acid precipitation first.
-
Injection: 10–20 µL.
-
Elution Order: Oxalic (fastest) < Maleic < Citric < Tartaric < Malic < Succinic < Formic < Acetic (slowest).
Critical Note: Do not use acetonitrile or methanol >5% with these columns as it swells the resin and causes irreversible over-pressure damage.
Protocol 2: Reversed-Phase HPLC (100% Aqueous Stable)
Best For: Quality control, pharmaceutical purity, and simple aqueous mixtures. Faster than IEC.
Principle
Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous buffers required to retain polar acids.[1] This protocol uses Polar-Embedded or AQ-type C18 phases designed to remain wetted in 100% water.[1][2] Low pH suppresses ionization (
Method Parameters
| Parameter | Specification |
| Column | Polar-embedded C18 (e.g., Agilent Polaris C18-A, Waters Atlantis T3, Halo AQ-C18) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 - 2.8 |
| Mobile Phase B | Methanol (MeOH) or Acetonitrile (ACN) |
| Gradient | 0–5 mins: 100% A (Isocratic hold for polar retention)5–15 mins: Ramp to 30% B (Elute hydrophobic impurities)15.1 mins: Return to 100% A |
| Flow Rate | 1.0 mL/min (or optimized for column ID) |
| Detection | UV @ 210 nm (Diode Array recommended to check purity) |
Optimization for Resolution
-
pH Control: The pH must be below 3.0. At pH > 3.5, carboxylic groups ionize (
), becoming too polar to retain, causing co-elution in the void. -
Wavelength: 210 nm is non-specific. Ensure high-purity water and buffer salts to minimize baseline noise.
-
Elution Order: Oxalic < Tartaric < Malic < Lactic < Citric < Succinic < Fumaric < Adipic.
Protocol 3: LC-MS/MS with Derivatization
Best For: Biological samples (Plasma, Urine) requiring high sensitivity (biomarkers like Methylmalonic Acid).
Principle
Native DCAs ionize poorly in ESI and have low mass. Butylation (esterification) converts the polar carboxylic groups into hydrophobic butyl esters. This increases retention on standard C18 columns and significantly enhances ionization efficiency in positive mode (
Derivatization Workflow (Butanolic HCl)
-
Extraction: Aliquot 100 µL plasma/urine. Add Internal Standard (e.g., Methylmalonic acid-d3).
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reaction: Add 100 µL 3N HCl in n-Butanol .
-
Incubation: Heat at 60°C for 15–30 minutes. (Converts R-(COOH)2 → R-(COOC4H9)2).
-
Reconstitution: Evaporate excess reagent. Reconstitute in 80:20 Water:ACN.
LC-MS/MS Parameters
| Parameter | Specification |
| Column | Standard C18 (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 5 mins (Derivatives are hydrophobic) |
| MS Source | ESI Positive Mode (MRM) |
| Transitions | Methylmalonic Acid (Dibutyl): 231.2 → 119.1Succinic Acid (Dibutyl): 231.2 → 129.1Note: Isomers are separated chromatographically. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Metal interaction with carboxyl groups. | Passivate system with 30% Phosphoric acid or use "Bio-inert" / PEEK-lined columns. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase (100% aqueous).[1][2][3] Do not inject pure organic extracts. |
| Drifting Retention (IEC) | Air bubbles in resin or temperature flux. | Degas mobile phase thoroughly. Ensure column oven is stable ±0.5°C. |
| High Backpressure (IEC) | Bed compression or particulate clogging. | Reverse flush column at low flow (0.1 mL/min) if permitted by manufacturer. Use guard columns. |
References
-
Shimadzu Application Note. Analysis of Organic Acids by HPLC (Ion Exclusion & RP). Retrieved from
-
Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from
-
Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. Retrieved from
-
Sigma-Aldrich (Merck). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis Express AQ-C18. Retrieved from
- Bio-Rad Laboratories.Aminex HPX-87H Column Instruction Manual. (Standard for IEC Protocol).
Disclaimer: This guide is for research and development purposes. All protocols should be validated in-house using certified reference materials before application in regulated environments.
Sources
Derivatization of 3-Ethylcyclobutane-1,1-dicarboxylic acid for GC-MS analysis
Application Note: Derivatization & GC-MS Analysis of 3-Ethylcyclobutane-1,1-dicarboxylic Acid
Part 1: Introduction & Core Challenge
The "Geminal Trap": Why Standard Methods Fail 3-Ethylcyclobutane-1,1-dicarboxylic acid presents a specific analytical challenge distinct from linear dicarboxylic acids (like succinic or adipic acid). The presence of two carboxylic acid groups on the same carbon (geminal or 1,1-substitution) creates a structure that is thermally labile.
Upon heating—such as in a standard GC injection port (250°C)—underivatized 1,1-dicarboxylic acids undergo rapid thermal decarboxylation , losing one molecule of CO₂ to form the monocarboxylic acid (3-ethylcyclobutane carboxylic acid) [1].
-
Direct Injection Consequence: You will detect the degradation product, not the parent molecule, leading to false identification and quantitation errors.
-
Derivatization Necessity: To analyze the intact molecule, both carboxyl protons must be replaced with thermally stable protecting groups (alkyl or silyl) prior to exposure to heat.
This guide outlines two protocols:
-
Method A (Gold Standard): Methylation via BF₃-Methanol. Produces the most thermally stable derivative (Dimethyl ester).
-
Method B (High Throughput): Silylation via BSTFA.[1][2] Faster, but requires strict moisture control and produces a bulkier Bis(trimethylsilyl) ester.
Part 2: Derivatization Protocols
Method A: Methylation (BF₃-Methanol)
Recommended for quantitative analysis and maximum thermal stability.
Mechanism: Acid-catalyzed Fischer esterification. The Lewis acid (BF₃) catalyzes the nucleophilic attack of methanol on the carbonyl carbon.
Reagents:
-
BF₃-Methanol (10% w/w or 14% w/w) [2].
-
Solvent: Hexane or Heptane (GC grade).
-
Quenching Agent: Saturated NaCl solution.[3]
Protocol:
-
Sample Prep: Weigh 1–5 mg of 3-Ethylcyclobutane-1,1-dicarboxylic acid into a 5 mL reaction vial with a PTFE-lined screw cap.
-
Solubilization: Add 0.5 mL of Methanol. (Note: The free acid is polar and dissolves well in MeOH).
-
Reagent Addition: Add 1.0 mL of BF₃-Methanol (10%) . Cap tightly.
-
Reaction: Heat at 60°C for 15 minutes in a heating block.
-
Expert Insight: Do not exceed 70°C. While linear acids tolerate boiling, geminal dicarboxylic acids can decarboxylate even in acidic media if overheated before esterification is complete. 60°C is the "safe zone" [3].
-
-
Extraction: Cool to room temperature. Add 1.0 mL of Hexane and 1.0 mL of Saturated NaCl (to salt out the organic phase).
-
Phase Separation: Vortex vigorously for 1 minute. Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).
-
Transfer: Transfer the top (Hexane) layer containing the Dimethyl ester to a GC vial containing a micro-insert.
-
Dry: (Optional) Add a pinch of anhydrous Na₂SO₄ to the GC vial to remove trace water.[3]
Method B: Silylation (BSTFA + 1% TMCS)
Recommended for rapid screening of dry samples.
Mechanism: Nucleophilic substitution where the active hydrogen of the -COOH is replaced by a Trimethylsilyl (TMS) group.[4]
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][5][6][7]
-
Solvent: Pyridine (anhydrous) or Ethyl Acetate (anhydrous).
Protocol:
-
Sample Prep: Weigh 1–2 mg of sample into a 2 mL GC vial.
-
Drying (Critical): If the sample is not bone-dry, blow down with dry Nitrogen. Silylation reagents hydrolyze instantly in the presence of water [4].
-
Solubilization: Add 200 µL of Anhydrous Pyridine .
-
Expert Insight: Pyridine acts as an acid scavenger (HCl acceptor) and facilitates the silylation of sterically hindered groups (like the 1,1-dicarboxylates).
-
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
-
Reaction: Cap and heat at 70°C for 30 minutes .
-
Note: The steric bulk of two TMS groups on the same carbon (C1) requires heat to drive the reaction to completion. Room temperature reaction is insufficient for quantitative yields.
-
-
Injection: Inject directly. (Avoid aqueous wash steps).
Part 3: GC-MS Analysis Parameters
| Parameter | Setting |
| Column | DB-5ms (or equivalent 5% phenyl-arylene polymer), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split (10:[8]1) or Splitless (for trace analysis) |
| Inlet Temp | 250°C (Safe only because the sample is now derivatized) |
| Oven Program | 60°C (hold 1 min) → 15°C/min → 300°C (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV) @ 230°C |
| Scan Range | m/z 40–450 |
Part 4: Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical decision pathways and the "Decarboxylation Trap" that must be avoided.
Caption: Decision matrix highlighting the risk of thermal decarboxylation and the two viable derivatization pathways.
Part 5: Expected Results & Interpretation
1. Mass Spectral Features (EI, 70eV):
-
Dimethyl Ester (Method A):
-
Molecular Ion (M+): Expected at MW of acid + 28 (2 * CH₂).
-
Acid MW = 172.18 g/mol .
-
Dimethyl Ester MW = 200.23 g/mol .
-
-
Base Peak: Likely loss of methoxy group [M-31]⁺ (m/z 169) or cleavage of the ethyl group.
-
Characteristic Fragment: m/z 59 [COOCH₃]⁺.
-
-
Bis-TMS Ester (Method B):
-
Molecular Ion (M+): Expected at MW of acid + 144 (2 * TMS - 2 * H).
-
Bis-TMS Ester MW = 316.5 g/mol .
-
-
M-15 Ion: Loss of methyl from Silicon (m/z 301). Very common in TMS derivatives.
-
Characteristic Fragment: m/z 73 [Si(CH₃)₃]⁺ and m/z 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (geminal disilyl indication).
-
2. Troubleshooting:
-
Peak Tailing: Indicates incomplete derivatization or active sites in the liner. Replace liner with a deactivated splitless liner containing glass wool.
-
Extra Peak (M-44): If you see a peak corresponding to the mono-ester or the decarboxylated ester, the reaction temperature was too high or the time too short.
References
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Gem-Dicarboxylic Acids. Link
-
Sigma-Aldrich (Merck). Boron trifluoride-methanol solution Product Information. Link
-
ResearchGate. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification. Link
-
BenchChem. Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA. Link
-
TCI Chemicals. GC Derivatization Reagents: Silylation Reagents. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unlocking sp³-Rich Scaffolds – 3-Ethylcyclobutane-1,1-dicarboxylic Acid
Executive Summary
3-Ethylcyclobutane-1,1-dicarboxylic acid is a specialized alicyclic building block that offers a unique combination of conformational rigidity and lipophilicity . Unlike the parent cyclobutane-1,1-dicarboxylic acid (CBDC)—widely recognized as the leaving ligand in the anticancer drug Carboplatin—the 3-ethyl derivative introduces a steric bulk that modulates solubility and receptor fit without breaking the gem-dicarboxylate symmetry.
This guide details the application of this scaffold in three high-value domains:
-
Peptidomimetics: Synthesis of conformationally restricted
-amino acids (cAA). -
Inorganic Medicinal Chemistry: Development of lipophilic Platinum(II) complexes.
-
Materials Science: Construction of Lanthanide-based Metal-Organic Frameworks (MOFs).
Chemical Profile & Reactivity[1][2][3][4]
The cyclobutane ring exists in a puckered conformation (~30° dihedral angle) to relieve torsional strain.[1] The 3-ethyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions, creating a distinct steric environment around the C1-gem-dicarboxylate center.
| Property | Data | Relevance |
| CAS Number | 69647-59-2 | Unique identifier for sourcing.[2][3][4][5][6] |
| Formula | C₈H₁₂O₄ | MW: 172.18 g/mol .[3][6][7][8] |
| Acidity (pKa) | pKa₁ ≈ 3.5, pKa₂ ≈ 5.8 | Typical for 1,1-dicarboxylic acids; allows selective mono-functionalization. |
| Geometry | Puckered Cyclobutane | Provides rigid vectors for drug design (Escape from Flatland). |
| Lipophilicity | Higher than CBDC | The ethyl group increases logP, aiding blood-brain barrier (BBB) penetration. |
Strategic Application 1: Synthesis of Constrained -Amino Acids
Target: 1-Amino-3-ethylcyclobutane-1-carboxylic acid. Mechanism: Desymmetrization via Curtius Rearrangement.
This protocol converts the achiral diacid into a conformationally restricted amino acid, an analog of Isoleucine or Leucine, useful for stabilizing peptide secondary structures.
Workflow Diagram
Figure 1: Synthetic pathway for the conversion of the dicarboxylate scaffold to a protected amino acid.
Detailed Protocol
Step 1: Diesterification
-
Suspend 3-Ethylcyclobutane-1,1-dicarboxylic acid (10 mmol) in absolute ethanol (20 mL).
-
Cool to 0°C. Add thionyl chloride (25 mmol) dropwise (Caution: Gas evolution).
-
Reflux for 4 hours. Concentrate in vacuo to yield the diethyl ester.
Step 2: Desymmetrization (Partial Hydrolysis) Critical Insight: The two ester groups are chemically equivalent but sterically differentiated by the distal ethyl group.
-
Dissolve the diethyl ester (10 mmol) in EtOH (10 mL).
-
Add a solution of KOH (10 mmol, strictly 1.0 equiv ) in EtOH (10 mL) dropwise over 1 hour at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Evaporate EtOH, dissolve residue in water, and wash with ether (removes unreacted diester).
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc.
-
Dry and concentrate to obtain the mono-ethyl ester .
-
Note: This produces a mixture of cis and trans isomers relative to the 3-ethyl group.
-
Step 3: Curtius Rearrangement
-
Dissolve the mono-ester (5 mmol) in dry toluene (15 mL).
-
Add Triethylamine (TEA, 6 mmol) and Diphenylphosphoryl azide (DPPA, 5.5 mmol).
-
Stir at RT for 30 min, then heat to 80°C for 2 hours (Formation of Isocyanate).
-
Add tert-butanol (20 mmol) and reflux for 12 hours.
-
Cool, wash with 5% citric acid and brine.
-
Purify via column chromatography to isolate Ethyl 1-((tert-butoxycarbonyl)amino)-3-ethylcyclobutane-1-carboxylate .
Strategic Application 2: Lipophilic Platinum(II) Complexes
Target: Carboplatin Analogs (Lipophilic). Mechanism: Ligand Exchange on Platinum.
The 3-ethyl group increases the lipophilicity of the platinum complex compared to standard Carboplatin, potentially altering pharmacokinetics and reducing nephrotoxicity.
Protocol
Precursor Preparation:
-
Start with Cisplatin [cis-Pt(NH₃)₂Cl₂].
-
Suspend Cisplatin (1 mmol) in water (5 mL) protected from light.
-
Add Silver Sulfate (Ag₂SO₄, 0.98 mmol) or Silver Nitrate (AgNO₃, 1.98 mmol).
-
Expert Note: Use slightly less than stoichiometric Ag to prevent free Ag⁺ contamination, which is toxic.
-
-
Stir at RT for 24 hours. Filter off the AgCl precipitate through Celite. The filtrate contains the activated aqua-complex [cis-Pt(NH₃)₂(H₂O)₂]²⁺.
Complexation:
-
Dissolve 3-Ethylcyclobutane-1,1-dicarboxylic acid (1 mmol) in water.
-
Adjust pH to ~6.5–7.0 using 1M NaOH (converts acid to disodium salt).
-
Add the disodium salt solution to the activated Platinum filtrate.
-
Stir at RT for 24–48 hours in the dark.
-
Concentrate the solution or cool to 4°C to induce crystallization.
-
Filter the white solid and wash with cold water/ethanol.
Validation:
-
¹⁹⁵Pt NMR: Check for the disappearance of the chloride species and appearance of the dicarboxylate chelate (~ -1700 to -2000 ppm range).
Strategic Application 3: Lanthanide MOF Synthesis
Target: Luminescent Sensors (e.g., Europium-based). Mechanism: Solvothermal Coordination.
Dicarboxylic acids are prime linkers for Metal-Organic Frameworks (MOFs). The 3-ethyl group introduces disorder and hydrophobicity into the pore structure, potentially enhancing hydrolytic stability.
Protocol
-
Reagents: Eu(NO₃)₃·6H₂O (0.1 mmol) and 3-Ethylcyclobutane-1,1-dicarboxylic acid (0.1 mmol).
-
Solvent: DMF/H₂O (1:1 ratio, 4 mL).
-
Procedure:
-
Place reagents in a 10 mL Teflon-lined autoclave.
-
Heat at 100°C for 72 hours.
-
Cool slowly (5°C/hour) to RT to promote single-crystal growth.
-
-
Isolation: Filter the colorless block crystals and wash with DMF.
-
Activation: Solvent exchange with ethanol for 3 days, followed by heating at 80°C under vacuum.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield in Curtius | Hydrolysis of Isocyanate | Ensure anhydrous conditions during the 80°C heating step. Use molecular sieves in Toluene. |
| Isomer Separation | Cis/Trans mixture in Mono-ester | The mono-esters often have different Rf values. Use Flash Chromatography (Hexane/EtOAc gradient) or recrystallization if solid. |
| Platinum Contamination | Excess Silver | Always use a 1-2% deficit of Ag salts. Test filtrate with a drop of HCl; if turbidity appears, Ag is still present. |
Structural Logic & Stereochemistry[3]
The 3-ethyl substituent creates a plane of asymmetry in the desymmetrized derivatives.
Figure 2: Stereochemical outcome of desymmetrization.
References
-
Chemical Identity & Properties: "3-Ethylcyclobutane-1,1-dicarboxylic acid."[2][3][5][6][7] National Center for Biotechnology Information. PubChem Compound Summary for CID 20041443. [Link]
-
Curtius Rearrangement on Cyclic Diacids: Krow, G. R. "The Synthesis of Amines from Acids via the Curtius Rearrangement." Organic Reactions, 2004. (Standard Protocol Adaptation).[9]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. wakschem.com [wakschem.com]
- 3. guidechem.com [guidechem.com]
- 4. 598-10-7|Cyclopropane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 5. 5445-51-2|Cyclobutane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. guidechem.com [guidechem.com]
- 7. Ethylcyclobutane | Sigma-Aldrich [sigmaaldrich.com]
- 8. 69647-59-2|3-Ethylcyclobutane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
Cyclobutane Architectures in Medicinal Chemistry: From Bioisosteric Design to Synthetic Protocols
[1]
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (sp3-rich) architectures is a proven strategy to improve clinical success rates. The cyclobutane ring represents a "Goldilocks" zone in this transition: it offers more rigidity than cyclopentane but less strain and planarity than cyclopropane.
This guide details the structural advantages of cyclobutane derivatives, their role as high-value bioisosteres, and provides validated protocols for their synthesis and functionalization, specifically focusing on flow photochemistry and late-stage metabolic blocking strategies.[1]
Structural & Physicochemical Properties[2][3][4]
The "Puckering" Effect
Unlike cyclopropane (which is necessarily planar) or benzene (planar), cyclobutane exists in a puckered "butterfly" conformation .[2]
-
Pucker Angle: Approximately 25°–35° .
-
Inversion Barrier: Low (~1.5 kcal/mol), allowing the ring to flip between conformations unless constrained by substituents.
-
Medicinal Impact: This pucker allows substituents to adopt distinct axial/equatorial-like orientations, enabling precise positioning of pharmacophores in 3D space that planar rings cannot achieve.
Bioisosteric Utility
Cyclobutane serves as a versatile bioisostere for several common motifs:
| Target Motif | Cyclobutane Replacement | Mechanistic Benefit |
| Gem-dimethyl | Spiro-cyclobutane | Reduces lipophilicity (logP) while maintaining steric bulk; blocks metabolic oxidation at the methyl groups. |
| Phenyl Ring | Bicyclo[1.1.1]pentane or 1,3-disubst. cyclobutane | "Escape from flatland." Increases water solubility, reduces |
| Alkene (C=C) | Cyclobutane | Freezes the bioactive conformation (cis- or trans-locked) preventing in vivo isomerization. |
| Cyclohexyl | 3,3-Difluorocyclobutane | Reduces molecular weight and lipophilicity; fluorine atoms block metabolic soft spots (see Ivosidenib case study). |
Decision Logic for Cyclobutane Incorporation
The following decision tree assists medicinal chemists in determining when to deploy a cyclobutane scaffold during Lead Optimization.
Figure 1: Strategic decision matrix for incorporating cyclobutane rings to solve specific ADME/Tox and potency issues.
Validated Experimental Protocols
Protocol A: Photochemical Synthesis of Cyclobutane Scaffolds in Flow
Application: Rapid access to diverse cyclobutane building blocks via [2+2] cycloaddition. Why Flow? Batch photochemistry suffers from poor light penetration (Beer-Lambert law). Flow reactors ensure uniform irradiation, shorter residence times, and scalability.[1]
Materials:
-
Substrate: Maleimide or Cinnamate derivative (0.1 M in Acetonitrile).
-
Reagent: Alkyne or Alkene partner (5–10 equivalents).
-
Photosensitizer: Benzophenone (if direct excitation is insufficient, 10 mol%).
-
Equipment: Vapourtec UV-150 or similar LED flow reactor (365 nm LED).
-
Tubing: FEP (Fluorinated Ethylene Propylene) reactor coil (10 mL volume).
Step-by-Step Methodology:
-
Preparation: Dissolve substrate and partner in degassed acetonitrile. Ensure the solution is homogenous.
-
System Setup: Connect the reagent stream to the FEP coil reactor. Set the back-pressure regulator (BPR) to 5 bar to prevent solvent boiling and maintain laminar flow.
-
Residence Time Calculation: Set flow rate to achieve a residence time (
) of 10–30 minutes . -
Reaction: Switch on the 365 nm LED source. Pump the solution through the reactor.[1]
-
Tip: Collect the first 2 reactor volumes as waste (equilibration).
-
-
Workup: Concentrate the output stream under reduced pressure.
-
Purification: The high efficiency of flow often yields >90% purity. If necessary, purify via flash chromatography (Hexane/EtOAc).
Figure 2: Schematic of a continuous flow photochemistry setup for [2+2] cycloaddition.
Protocol B: Synthesis of 3,3-Difluorocyclobutanamines (Metabolic Blocking)
Application: Synthesis of the key fragment found in Ivosidenib (Tibsovo). Objective: Convert a ketone to a metabolically stable difluorocyclobutyl amine.
Reagents:
-
Starting Material: 3,3-Difluorocyclobutanone (CAS: 104514-44-3).
-
Amine Source: Ammonium acetate (for primary amine) or specific aniline (for secondary).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB).
-
Solvent: Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, combine 3,3-difluorocyclobutanone (1.0 eq) and the amine (1.1 eq) in DCE.
-
Acid Catalysis: Add catalytic Acetic Acid (1–2 drops) to facilitate imine formation. Stir at Room Temperature (RT) for 30 mins.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Caution: Gas evolution (
) may occur.
-
-
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash organics with brine, dry over
. -
Isolation: The amine is often isolated as a hydrochloride salt by treating the crude oil with 4M HCl in dioxane.
Case Studies in Drug Development
| Drug Name | Indication | Cyclobutane Role | Key Benefit |
| Carboplatin | Oncology | 1,1-dicarboxylate ligand | Reduced nephrotoxicity compared to Cisplatin due to slower aquation rates (chelate effect). |
| Ivosidenib | AML / Cholangiocarcinoma | 3,3-difluorocyclobutyl amine | Metabolic Stability: Replaces a cyclohexyl group to block CYP450 oxidation while maintaining size/polarity. |
| Apalutamide | Prostate Cancer | Spiro-cyclobutane | Conformational Lock: Restricts the thiohydantoin ring orientation for optimal Androgen Receptor binding. |
| Lobucavir | Antiviral | Cyclobutane nucleoside | Pucker Control: Mimics the sugar pucker of natural nucleosides to inhibit viral polymerase. |
References
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Link
-
The Role of Cyclobutane Carboxamide in Modern Drug Discovery. NBInno Application Note. (2026). Link
-
Continuous Flow Synthesis of Cyclobutenes Using LED Technology. Almac Group / UCD. (2023). Link
-
Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Journal of Medicinal Chemistry. (2022). Link
-
Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride. CymitQuimica Product Data. (2025). Link
Introduction: Embracing Complexity with C-H Functionalization
An Application Guide to Modern C-H Functionalization Strategies for Cyclobutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, is an increasingly important structural component in medicinal chemistry and drug discovery. Its inherent ring strain of approximately 26.3 kcal/mol and unique three-dimensional geometry can confer advantageous pharmacological properties, such as enhanced metabolic stability, improved binding affinity, and novel intellectual property.[1] Traditionally, the synthesis of stereochemically complex cyclobutanes has been a significant challenge, often relying on methods like [2+2] photocycloadditions, which can lead to mixtures of isomers, or multi-step sequences that are inefficient.[2][3]
C-H functionalization has emerged as a transformative approach, treating ubiquitous C-H bonds as latent functional groups.[2][4] This strategy offers a more direct and atom-economical pathway to complex molecules by bypassing the need for pre-functionalized starting materials.[4] This guide details key C-H functionalization strategies for the synthesis and modification of cyclobutanes, providing insights into the underlying mechanisms and detailed protocols for practical application.
Directed Palladium-Catalyzed C-H Arylation: A Precision Approach
One of the most powerful strategies for the selective functionalization of sp³ C-H bonds on a cyclobutane ring involves the use of a directing group. This approach, pioneered by researchers like Daugulis, utilizes a coordinating group attached to the substrate to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.[4][5]
Mechanism and Rationale
The generally accepted mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. The directing group, often an 8-aminoquinoline or a similar bidentate ligand, coordinates to the Pd(II) catalyst. This brings the catalyst into the vicinity of the target methylene C-H bonds on the cyclobutane ring, facilitating a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. Oxidative addition of an aryl halide to the Pd(II) center generates a Pd(IV) intermediate. Finally, reductive elimination forms the new C-C bond and regenerates the Pd(II) catalyst, which can re-enter the catalytic cycle. The stereochemistry of the cyclobutane substrate often directs the functionalization to a specific face of the ring, allowing for high diastereoselectivity.[4]
Experimental Workflow: Directed C-H Arylation
Caption: General workflow for directed C-H arylation of a cyclobutane.
Protocol: Palladium-Catalyzed Mono-Arylation of a Cyclobutane Carboxamide
This protocol is adapted from the seminal work on auxiliary-guided C-H functionalization of cyclobutanes.[2][4]
Materials:
-
Cyclobutane substrate with 8-aminoquinoline directing group (1.0 equiv)
-
Aryl iodide (1.5-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous toluene or pivalic acid/DMA
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction vial
Procedure:
-
Vial Preparation: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add the cyclobutane substrate (e.g., 0.2 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir for 18-24 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired arylated cyclobutane.
| Coupling Partner | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio | Reference |
| Iodobenzene | 10 | 97 | >20:1 | [4] |
| 4-Iodoanisole | 10 | 98 | >20:1 | [4] |
| 1-Iodo-4-(trifluoromethyl)benzene | 10 | 85 | >20:1 | [4] |
| 3-Iodo-N-tosylindole | 10 | 92 | >20:1 | [4] |
Table 1: Representative results for the Pd-catalyzed C-H arylation of an aminoquinoline-functionalized cyclobutane.[4]
Catalyst-Controlled Regiodivergent C-H Functionalization
A significant challenge in C-H functionalization is achieving selectivity between multiple, electronically similar C-H bonds. Recent advances have shown that by carefully selecting the catalyst, it is possible to direct functionalization to different positions on a molecule.[6] Rhodium(II)-catalyzed C-H insertion reactions are a prime example of this principle applied to cyclobutane systems.
Mechanism and Rationale
This method involves the reaction of a substrate, such as an arylcyclobutane, with a diazo compound in the presence of a dirhodium catalyst. The rhodium catalyst reacts with the diazo compound to form a highly reactive rhodium-bound carbene intermediate. This intermediate then undergoes an intermolecular C-H insertion reaction. The key to this strategy's success lies in the steric and electronic properties of the ligands surrounding the two rhodium centers. By modifying the catalyst's ligand framework, one can control the trajectory of the substrate's approach to the carbene, thereby favoring insertion into a specific C-H bond over others.[6] For instance, different rhodium catalysts can selectively functionalize the C1 (benzylic) or C3 position of an arylcyclobutane.[6]
Catalytic Cycle: Rh(II)-Catalyzed C-H Insertion
Caption: Simplified catalytic cycle for Rh(II)-catalyzed C-H insertion.
Protocol: Catalyst-Controlled C-H Functionalization of Phenylcyclobutane
This protocol is a representative example of achieving regiodivergent functionalization by simply changing the catalyst.[6]
Materials:
-
Phenylcyclobutane (3.0 equiv)
-
Ethyl 2-diazo-2-phenylacetate (1.0 equiv)
-
Rhodium(II) catalyst (1.0 mol %, e.g., Rh₂(S-TCPTAD)₄ for C1 or Rh₂(S-PTAD)₄ for C3)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve phenylcyclobutane (0.75 mmol, 3.0 equiv) and the selected Rh(II) catalyst (0.0025 mmol, 1.0 mol %) in anhydrous DCM (3.0 mL).
-
Diazo Addition: In a separate syringe, prepare a solution of the diazo compound (0.25 mmol, 1.0 equiv) in anhydrous DCM (1.5 mL).
-
Slow Addition: Using a syringe pump, add the diazo solution to the reaction flask over a period of 3 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions like dimerization.
-
Stirring: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the functionalized cyclobutane product. The regioselectivity (C1 vs. C3 insertion) is determined by the choice of catalyst.
| Catalyst | Target Site | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh₂(S-TCPTAD)₄ | C1 (Benzylic) | 71 | 96 | [6] |
| Rh₂(S-PTAD)₄ | C3 | 60 | 97 | [6] |
Table 2: Catalyst-dependent regioselectivity in the C-H functionalization of phenylcyclobutane.[6]
Radical-Mediated and Photochemical Strategies
While transition-metal catalysis dominates the field, radical and photochemical methods offer complementary approaches.
-
Radical-Mediated C-H Functionalization: Radical cascade reactions can enable the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes.[7] These reactions often involve the cleavage of multiple C-H bonds and the formation of several new bonds in a single operation.[7] Another powerful method is the cobalt-catalyzed asymmetric 1,4-C-H alkylation of diazoketones, which proceeds via a 1,4-hydrogen atom abstraction (HAA) to construct enantioenriched cyclobutanones.[8]
-
Photocatalysis: Visible-light photocatalysis has been successfully employed for [2+2] cycloadditions to construct cyclobutane rings.[9][10] This approach often uses an iridium or organic photosensitizer to promote the reaction under mild conditions, offering an alternative to traditional UV-light-mediated cycloadditions.[9]
Conclusion and Future Outlook
The application of C-H functionalization logic has fundamentally altered the synthetic approach to complex cyclobutanes.[2][4] Directed methods using palladium catalysis provide a reliable and diastereoselective means to install aryl and other groups.[4] Concurrently, catalyst-controlled C-H insertion reactions with rhodium carbenes offer an elegant solution to the problem of regioselectivity, allowing access to diverse substitution patterns simply by changing the catalyst.[6] Radical and photochemical methods further expand the synthetic toolkit.[7][9]
As the field continues to evolve, we can anticipate the development of new catalysts with even greater selectivity and broader substrate scope. The integration of these advanced C-H functionalization techniques into the planning of synthetic routes will undoubtedly accelerate the discovery and development of novel therapeutics by providing rapid access to previously unattainable chemical space.
References
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]
-
Liao, K., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem, 6(2), 538-551. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2011). Total synthesis and structural revision of the piperarborenines via sequential cyclobutane C–H arylation. Journal of the American Chemical Society, 133(47), 19076–19079. [Link]
-
Zhou, Y., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 145(1), 337-344. [Link]
-
Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. [Link]
-
Kim, B., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
-
Deng, H., et al. (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Nature. [Link]
-
Wang, Y., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(24), 7133-7138. [Link]
-
Request PDF. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. [Link]
-
Yu, Z.-X., et al. (2022). Dual Activation Strategy to Achieve C−C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalysis. Journal of the American Chemical Society, 144(47), 21693–21704. [Link]
-
Xie, J., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Journal of the American Chemical Society, 143(29), 11337–11344. [Link]
-
Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]
-
Morrill, L. C., et al. (2020). Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society, 142(4), 2136–2145. [Link]
-
CORE. (n.d.). The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. [Link]
-
University of Basel. (2024). Synthesis of Cyclobutane-fused Chromanones via Gold-mediated Photocatalysis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
- 6. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]
- 8. New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Characterization of Cyclobutane Derivatives via X-ray Crystallography
This Application Note is structured as a high-level technical guide for structural biology and medicinal chemistry teams. It synthesizes established crystallographic theory with practical, field-tested protocols specific to the unique challenges of cyclobutane derivatives.
Executive Summary & Strategic Importance
Cyclobutane derivatives are increasingly pivotal in medicinal chemistry as bioisosteres for phenyl rings, olefins, and gem-dimethyl groups. Their inclusion improves metabolic stability and offers precise vector control for substituents without the planarity of aromatic systems. However, the structural characterization of these scaffolds presents unique challenges:
-
Ring Strain & Puckering: The cyclobutane ring is rarely planar. It adopts a "puckered" or "butterfly" conformation (~20–35° dihedral angle) to relieve torsional strain and eclipsing interactions.
-
Disorder: In the solid state, this puckering often manifests as static or dynamic disorder, where the ring flips between two energetically equivalent conformations.
-
Volatility: Low-molecular-weight cyclobutanes (especially fluorinated derivatives) often exhibit high vapor pressures, complicating standard crystallization.
This guide provides a validated workflow to overcome these barriers, ensuring high-resolution data and accurate geometric modeling.
Experimental Workflow
The following diagram outlines the decision matrix for handling cyclobutane derivatives, prioritizing sample stability and disorder management.
Figure 1: Decision tree for crystallizing and refining cyclobutane derivatives, addressing volatility and conformational disorder.
Protocol 1: Crystallization of Strained Rings
Solvent Selection Strategy
Cyclobutane rings are lipophilic. Standard polar solvents (MeOH, EtOH) often fail to interact specifically with the ring, leading to solvates that are prone to desolvation.
-
Recommendation: Use solvents that can engage in
-stacking or van der Waals interlocking if the derivative has aromatic substituents. -
Specific Solvents: Toluene, Chlorobenzene, and Dichloromethane (DCM).
-
Anti-solvents: Pentane or Hexane (preferred over ether due to lower volatility risks during handling).
Method A: Low-Temperature Vapor Diffusion (Preferred)
To minimize thermal energy that promotes ring flipping during nucleation:
-
Dissolve 5–10 mg of sample in a minimal amount of "Good Solvent" (e.g., DCM).
-
Place in an inner vial.
-
Fill outer vial with "Anti-solvent" (e.g., Pentane).
-
Critical Step: Place the entire setup in a 4°C or -20°C environment immediately. Slower kinetics at low temperature favor the formation of the most thermodynamically stable (and likely ordered) puckered conformer.
Method B: Vacuum Sublimation (For Volatile Derivatives)
Many fluorinated cyclobutanes sublime at ambient pressure.
-
Place 10–20 mg of crude solid in the bottom of a sublimation tube.
-
Apply vacuum (<0.1 mbar).
-
Cool the cold finger to -78°C (dry ice/acetone) or 0°C depending on volatility.
-
Gently heat the bottom of the tube (oil bath) to 40–60°C.
-
Harvesting: rapid transfer of crystals into perfluoropolyether oil (e.g., Fomblin® Y) is mandatory to prevent sublimation before mounting.
Protocol 2: Data Collection Parameters
Cryogenic Protection (Mandatory)
Cyclobutane puckering is a low-barrier dynamic process (~1–2 kcal/mol). Collecting data at Room Temperature (298 K) virtually guarantees large thermal ellipsoids or unresolved disorder.
-
Temperature: 100 K (or lower with Helium flow).
-
Why: Freezes the dynamic "wing-flapping" motion into a static state, improving resolution and allowing distinct modeling of conformers.
Resolution Requirements
Because the C-C bonds in cyclobutanes are non-standard (often elongated >1.55 Å due to repulsion), high-resolution data is needed to distinguish bond lengths accurately from disorder artifacts.
-
Target:
Å resolution or better ( for Mo source). -
Strategy: High redundancy (>4x) to improve signal-to-noise for weak high-angle reflections.
Protocol 3: Refinement of Puckering Disorder
This is the most critical analytical step. A common error is modeling a puckered ring as a planar one with huge thermal parameters.
Diagnosis
Inspect the thermal ellipsoids (ORTEP) of the ring carbons.
-
Sign of Disorder: If atoms C2 and C4 show elongation perpendicular to the average ring plane, the ring is flipping between two puckered conformations.
Refinement Strategy (SHELXL)
Use a split-atom model. Do not force the ring to be planar.
Step-by-Step SHELXL Instructions:
-
Split Positions: Assign the disordered atoms (e.g., C2, C3, C4) to two parts.
-
PART 1: Conformer A (occupancy 21.00000)
-
PART 2: Conformer B (occupancy -21.00000)
-
Note: The variable 21 ties the occupancy of Part 1 and Part 2 to sum to 1.0.
-
-
Restraints (The "Golden Trio"): Because the two disordered components are close in space, least-squares refinement will be unstable without restraints.
-
SAME: Restrain the geometry of PART 2 to be similar to PART 1 (or chemically equivalent ordered parts).
-
SIMU: Rigid bond restraint for ADPs (Anisotropic Displacement Parameters).
-
DELU: Rigid bond restraint along the bond direction.
Example .ins Code Block:
-
-
Hydrogen Placement: Do not use calculated H-positions (HFIX) on the disordered carbons until the carbon split is stable. Once stable, apply HFIX to each part (e.g., HFIX 23 for secondary carbons) so hydrogens ride on their respective disordered parents.
Validation & Quality Control
Geometric Validation
Cyclobutane geometry deviates significantly from standard alkyl chains. Use the Cambridge Structural Database (CSD) for validation ranges.
| Parameter | Typical Range (Cyclobutane) | Notes |
| C-C Bond Length | Often longer than standard | |
| C-C-C Bond Angle | Constrained by 4-membered ring geometry. | |
| Puckering Angle | Dihedral angle between C1-C2-C3 and C1-C4-C3 planes. | |
| Planarity | Rarely Planar | If refined planar, suspect unresolved disorder or crystallographic symmetry constraints. |
CheckCIF Alerts
-
Alert A/B regarding "Short Intermolecular Contacts": Common in disordered structures. If the split model explains the density, these can be validated as "mathematical artifacts of the disorder model" in the CIF response.
-
Alert regarding "Large Ellipsoids": Should be resolved by the split model. If ellipsoids remain large, consider lowering temperature or checking for twinning.
References
-
Cyclobutane Scaffolds in Drug Discovery
-
Refinement of Disorder
-
Crystallization Techniques
-
Ring Puckering Analysis
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. researchgate.net [researchgate.net]
Precision Engineering of Cyclobutane-Derived MOFs: From Isomeric Control to Functional Architectures
Executive Summary & Strategic Rationale
The utilization of cyclobutane dicarboxylic acids (CBDCs) as linkers in Metal-Organic Frameworks (MOFs) represents a shift from the rigid, aromatic ligands (e.g., terephthalic acid) that dominate the field. Unlike their aromatic counterparts, CBDC ligands offer a unique combination of aliphatic flexibility , stereoisomeric diversity (cis/trans), and non-planar geometry .
For drug development and advanced separations, these features translate into three critical advantages:
-
Breathing Behaviors: The semi-rigid cyclobutane ring allows for dynamic structural transformations (pore opening/closing) triggered by guest molecules, ideal for controlled drug release.
-
Isomeric Control: The distinct bite angles of 1,1-, cis-1,2-, and trans-1,3- isomers dictate topology. For instance, 1,1-CBDC mimics a rigid malonate, while trans-1,3-CBDC acts as a compressed terephthalate mimic.
-
Biocompatibility: As aliphatic molecules, CBDC derivatives often exhibit favorable metabolic profiles compared to heavy aromatic linkers.
This guide details the synthesis protocols for two distinct classes of CBDC-MOFs: a Rigid Pillared-Layer System (using 1,1-CBDC) and a Pore-Engineered System (using trans-1,3-CBDC).
Ligand Chemistry & Isomeric Impact
The choice of isomer is the primary Critical Process Parameter (CPP) in CBDC-MOF synthesis.
| Ligand Isomer | Structure Characteristics | Coordination Geometry | Primary Application |
| 1,1-CBDC | Geminal carboxylates; Rigid "V" shape. | Chelating (similar to malonate). Forms 5-membered chelate rings. | Luminescence sensing; Rigid 3D pillared networks. |
| cis-1,2-CBDC | Vicinal carboxylates; Syn-conformation. | Bridging or chelating. Induces curvature/helices. | Drug delivery (flexible/breathing frameworks). |
| trans-1,3-CBDC | Distal carboxylates; Linear-like but "kinked". | Linear bridging (mimics terephthalic acid but shorter). | Gas separation; High-precision pore tuning. |
Protocol A: Synthesis of Rigid Pillared-Layer MOFs (Zn/Cd-1,1-CBDC)
Target System: [Zn(1,1-cbdc)(bipy)0.5(H2O)]n Mechanism: This protocol utilizes a "pillaring" strategy. The 1,1-CBDC forms 2D metal-carboxylate sheets, which are then connected into a 3D framework by the 4,4'-bipyridine (bipy) pillars.
Reagents & Equipment
-
Metal Source: Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) [>99%]
-
Primary Ligand: 1,1-Cyclobutane Dicarboxylic Acid (1,1-H₂cbdc)[1]
-
Pillaring Ligand: 4,4'-Bipyridine (bipy)[1]
-
Solvent: Deionized Water (18.2 MΩ·cm)
-
Vessel: 23 mL Teflon-lined stainless steel autoclave
Step-by-Step Workflow
-
Precursor Dissolution:
-
In a beaker, dissolve 0.22 g (1.0 mmol) of Zn(OAc)₂·2H₂O in 10 mL of deionized water.
-
Add 0.14 g (1.0 mmol) of 1,1-H₂cbdc. Stir for 10 minutes until partially dissolved.
-
Add 0.08 g (0.5 mmol) of 4,4'-bipyridine.
-
Note: The stoichiometry (1:1:0.5) is critical to ensure the formation of the pillared structure rather than a dense 1D chain.
-
-
pH Adjustment (Critical Step):
-
Adjust the pH of the mixture to 5.5 – 6.0 using dilute NaOH (0.1 M).
-
Reasoning: 1,1-CBDC has a pKa₁ ≈ 2.8 and pKa₂ ≈ 5.4. Adjusting to pH ~6 ensures full deprotonation (cbdc²⁻) without precipitating Zinc Hydroxide.
-
-
Hydrothermal Synthesis:
-
Transfer the suspension to the Teflon liner. Seal the autoclave.
-
Heat at 160°C for 72 hours .
-
Cooling Profile: Cool to room temperature at a rate of 5°C/hour . Slow cooling is essential for obtaining single crystals suitable for XRD.
-
-
Isolation & Washing:
-
Filter the resulting colorless block crystals.
-
Wash 3x with distilled water and 2x with ethanol to remove unreacted bipyridine.
-
Air dry at room temperature.
-
Characterization Checkpoints
-
PXRD: Look for intense low-angle peaks characteristic of the layer separation (d-spacing determined by the bipyridine pillar length).
-
IR Spectroscopy: Disappearance of the carboxylic acid -COOH stretch (1700 cm⁻¹) and appearance of asymmetric/symmetric carboxylate stretches (1550/1400 cm⁻¹).
Protocol B: High-Precision Pore Tuning (Co/V-trans-1,3-CBDC)
Target System: CPM-110 Series (Partitioned acs topology) Mechanism: This advanced protocol uses trans-1,3-CBDC to create a heterometallic trimer cluster. The ligand acts as a "compressed" version of terephthalic acid, shrinking the pore size for high-selectivity gas separation (e.g., C₂H₂/CO₂).
Reagents & Equipment
-
Metal Source B: Vanadium(III) Chloride (VCl₃)[3]
-
Ligand: trans-1,3-Cyclobutane Dicarboxylic Acid (trans-1,3-H₂cbdc)
-
Auxiliary Ligand: 2,4,6-tri(4-pyridyl)pyridine (tppy)[3]
-
Solvent: N-Methylformamide (NMF)[3]
-
Modulator: HCl (6M aqueous solution)[3]
Step-by-Step Workflow
-
One-Pot Assembly:
-
Sequential Metal Addition:
-
Sonicate until clear. Then add 15.7 mg (~0.1 mmol) VCl₃.[3]
-
Sonicate again until the solution is a clear purple.
-
Note: V(III) is sensitive to oxidation; minimize air exposure during this step.
-
-
Solvothermal Reaction:
-
Seal the vial and place in an oven at 130°C for 24 hours .
-
Yield: Expect dark-red crystals (~40-60% yield based on ligand).
-
-
Activation:
-
Solvent exchange with dry methanol (3x daily for 3 days).
-
Supercritical CO₂ drying is recommended to prevent pore collapse due to the high surface tension of NMF.
-
Mechanism of Action: The "Breathing" Effect in Drug Delivery
For drug delivery applications, the cis-1,2-CBDC isomer is preferred due to its ability to form flexible frameworks. The diagram below illustrates the "Gate-Opening" mechanism common in these aliphatic MOFs.
Caption: Logical flow of the 'Breathing' mechanism in flexible CBDC-MOFs. The cyclobutane ring acts as a mechanical hinge, allowing reversible pore expansion.
Comparative Data: CBDC vs. Standard Linkers
The following table contrasts cyclobutane-based MOFs with standard benzene-dicarboxylate (BDC) MOFs to assist in linker selection.
| Feature | 1,4-BDC (Terephthalic Acid) | 1,1-CBDC (Cyclobutane) | trans-1,3-CBDC |
| Backbone Type | Aromatic (Rigid) | Aliphatic (Semi-Rigid) | Aliphatic (Rigid-Kinked) |
| Pore Environment | Hydrophobic / π-rich | Hydrophilic / No π-system | Hydrophilic / Tunable |
| Flexibility | Low (Rigid Frameworks) | Moderate | Low (Pore Compression) |
| Toxicity | Moderate (Metabolic burden) | Low (Metabolizable) | Low |
| Key Use Case | Stable Gas Storage (UiO-66) | Luminescence Sensing | High-Selectivity Separation |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the trustworthiness of the protocol, use these "Self-Validation" checkpoints:
-
The "Clear Solution" Test:
-
Observation: If the precursor solution is cloudy before heating, the pH is likely too high (metal hydroxide precipitation).
-
Correction: Add dilute HNO₃ dropwise until clear, then re-adjust pH carefully.
-
-
The "Crystal Clarity" Test:
-
Observation: Opaque or intergrown crystals indicate nucleation was too fast.
-
Correction: Increase the concentration of the modulator (HCl or Acetic Acid) or lower the reaction temperature by 10°C.
-
-
Phase Purity Validation:
-
Compare experimental PXRD patterns with simulated patterns from single-crystal data.
-
Specific Marker: For 1,1-CBDC pillared layers, the (001) peak is highly sensitive to the interlayer distance. A shift in this peak indicates incorrect pillaring or solvent inclusion.
-
References
-
Wang, W., et al. (2023).[3] "Cyclobutanedicarboxylate Metal–Organic Frameworks as a Platform for Dramatic Amplification of Pore Partition Effect." Journal of the American Chemical Society. Link
-
Ye, J. W., et al. (2005). "The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework." Journal of Molecular Structure. Link
-
BenchChem. (2025). "Performance Unveiled: A Comparative Analysis of MOFs with cis-Cyclobutane-1,2-dicarboxylic Acid." Application Note. Link
-
RSC Publishing. (2010). "Metal–organic frameworks built from alkali metal ions and 1,2,3,4-cyclobutanetetracarboxylic acid." CrystEngComm. Link
-
MDPI. (2022). "Applications of Metal-Organic Frameworks as Drug Delivery Systems." Pharmaceutics.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DE59801502D1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Challenges in the stereocontrolled synthesis of complex cyclobutanes
Status: Online | Tier: 3 (Advanced Research Support) Ticket Subject: Overcoming Stereochemical & Strain Challenges in Complex Cyclobutane Assembly
Welcome to the Help Desk
From the Senior Application Scientist: You are likely here because your four-membered ring formation is failing. You are fighting ~26 kcal/mol of ring strain, competing oligomerization pathways, and the notorious difficulty of controlling cis/trans and exo/endo selectivity in crowded systems.
This guide is not a textbook; it is a troubleshooting manual. We treat chemical synthesis as a system of logic gates. If a gate fails (low yield, wrong isomer), we provide the patch.
Module 1: Photochemical [2+2] Cycloaddition
The Issue: "I’m getting a 1:1 mixture of diastereomers," or "My reaction stalls after 10% conversion."
System Diagnostics: Batch vs. Flow
The Beer-Lambert law is your primary enemy in batch photocycloadditions. As the reaction scales, light penetration drops exponentially, leading to over-irradiation of the surface and dark zones in the center.
| Parameter | Batch Reactor (Flask) | Flow Reactor (Microtubing) |
| Light Penetration | Poor (Surface only) | Excellent (High surface-to-volume) |
| Reaction Time | Hours to Days | Minutes (Residence time) |
| Side Reactions | High (Over-irradiation products) | Low (Product removed immediately) |
| Scalability | Difficult (Geometry changes) | Linear (Run longer) |
Troubleshooting Protocol: Stereocontrol Failure
If your diastereomeric ratio (d.r.) is poor, the issue is likely conformational freedom in the excited state.
Step-by-Step "Patch" for Selectivity:
-
Check the Linker: If intermolecular [2+2] fails, tether the alkenes. A 3-4 atom tether forces a specific facial approach (usually cis-fused).
-
Lewis Acid Templating: Add a Lewis acid (e.g., EtAlCl
) that binds to both substrates (if they have carbonyls/imines). This creates a rigid "complex" in the ground state that pre-organizes the reaction. -
The "Solid State" Hack: If solution chemistry fails, try crystallizing the starting material or co-crystallizing with a template. Irradiation of the solid state restricts molecular motion, often yielding a single isomer (topochemical control).
Workflow Visualization: Photochemical Optimization
Caption: Logic flow for diagnosing and correcting photochemical reaction failures.
Module 2: Metal-Catalyzed Synthesis (C-H Activation)
The Issue: "My catalyst is dying," or "I'm seeing
The Mechanism & The Trap
In Pd(0)/Pd(II) catalysis (e.g., C(sp
Protocol: Preventing $\beta-Hydride Elimination
-
Ligand Selection: You need a ligand that promotes Reductive Elimination over
-elimination.-
Recommendation: Use bulky, electron-rich phosphines (e.g.,
) or N-heterocyclic carbenes (NHCs). These bulky ligands "squeeze" the metal center, accelerating the bond-forming step to relieve steric pressure.
-
-
Substrate Design: If possible, use substrates with quaternary centers at the
-position (blocking the elimination pathway). -
The "Chirik" Approach (Cobalt): For [2+2] of unactivated alkenes, consider Co-catalysts with redox-active ligands (bis(imino)pyridine).[1] These operate via a metalloradical mechanism that is less prone to standard
-elimination issues common with noble metals.
Pathway Visualization: The Critical Junction
Caption: The kinetic competition in metal-catalyzed cyclobutane formation.
Module 3: Structural Analysis (NMR Diagnostics)
The Issue: "I cannot distinguish the cis and trans isomers by NMR coupling constants."
The "Puckering" Problem
Unlike flat cyclopropanes, cyclobutanes are puckered (butterfly conformation) to relieve torsional strain.
-
Trans isomers: Often rigid, with substituents in pseudo-diequatorial positions.
-
Cis isomers: Often flexible, flipping between two puckered conformations.
Diagnostic Table: Isomer Identification
| Feature | Cis-Cyclobutane | Trans-Cyclobutane |
| Symmetry | Often | Often |
| Vicinal Coupling ( | Variable (6-10 Hz) due to flipping | Larger (8-12 Hz) if pseudo-diequatorial |
| NOE/ROESY | Strong correlation between substituents | No correlation between substituents |
| Carbon NMR | Upfield shift (Gamma-gauche effect) | Downfield shift |
Expert Tip: Do not rely solely on the Karplus equation for cyclobutanes. The puckering angle (~30°) distorts standard dihedral angles. Always run a 1D-NOE or 2D-NOESY experiment. If you see a cross-peak between the ring protons and the substituent protons on the same face, you have the cis isomer.
Module 4: Frequently Asked Questions (FAQ)
Q: Why did my cyclobutane ring open during purification? A: You likely have an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the ring. This creates a "push-pull" system that lowers the activation energy for retro-[2+2] or heterolytic cleavage.
-
Fix: Avoid acidic silica gel. Use neutral alumina or add 1% triethylamine to your eluent. Keep temperatures below 40°C during rotary evaporation.
Q: I need a contiguous quaternary center on the ring. Which method is best? A: Photochemistry is risky here due to steric hindrance preventing the approach.
-
Fix: Use Ring Contraction . Start with a substituted pyrrolidine or furan derivative and use a Wolff rearrangement or similar contraction method. This allows you to build the steric bulk on a less strained 5-membered ring before contracting it to the 4-membered core.
Q: Can I use flow chemistry for solid-forming reactions? A: No, unless you use a slurry pump.
-
Fix: If your product crystallizes, use an oscillatory flow reactor or add a co-solvent to maintain solubility. Clogging is the #1 failure mode in flow photochemistry.
References
-
Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Link
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews. Link
-
Xu, Y., & Wolff, S. S. (2021). "Stereocontrolled Synthesis of Cyclobutanes via Photochemical and Metal-Catalyzed Methods." Journal of Organic Chemistry. Link
-
Chirik, P. J. (2015).[1] "Cobalt-Catalyzed [2+2] Cycloaddition of Alkenes." Journal of the American Chemical Society.[1][2] Link
-
Gutekunst, W. R., & Baran, P. S. (2011). "Total Synthesis of Piperarborenine B: Insights into Cyclobutane Formation." Journal of the American Chemical Society.[1][2] Link
-
Baudoin, O. (2011). "Transition Metal-Catalyzed C(sp3)–H Functionalization for Ring Formation." Chemical Society Reviews. Link
Sources
Technical Support Center: Synthesis of 3-Ethylcyclobutane-1,1-dicarboxylic acid
Welcome to the technical support center for the synthesis of 3-Ethylcyclobutane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we will address common challenges, with a focus on troubleshooting and mitigating side reactions to improve yield and purity.
The synthesis of 3-Ethylcyclobutane-1,1-dicarboxylic acid is a valuable process for creating key intermediates in medicinal chemistry. However, like many multi-step organic syntheses, it is prone to side reactions that can significantly impact the outcome. This guide provides a structured approach to identifying and resolving these issues, drawing upon established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) and Troubleshooting
The synthesis of 3-Ethylcyclobutane-1,1-dicarboxylic acid typically proceeds through a series of key transformations:
-
Alkylation: Formation of a carbon-carbon bond by reacting a malonic ester with an appropriate alkyl halide.
-
Cyclization: Intramolecular reaction to form the cyclobutane ring.
-
Hydrolysis: Conversion of the ester groups to carboxylic acids.
-
Purification: Isolation of the final product.
This guide is structured to address potential issues at each of these critical stages.
Section 1: Alkylation and Cyclization Issues
The initial steps involving the alkylation of diethyl malonate and subsequent cyclization are critical for forming the cyclobutane ring. Several side reactions can occur during this phase.
Question 1: My yield of diethyl 3-ethylcyclobutane-1,1-dicarboxylate is low, and I'm observing significant amounts of a higher molecular weight byproduct. What is the likely cause?
Answer:
This is a classic issue in this synthesis, and the most probable cause is a competing intermolecular reaction leading to the formation of a tetracarboxylate ester. This occurs when one molecule of the alkylating agent reacts with two molecules of the malonic ester.
Underlying Mechanism:
The reaction begins with the deprotonation of diethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., 1-bromo-3-chloropropane) in an SN2 reaction. However, the mono-alkylated product still possesses an acidic proton and can be deprotonated to form a new enolate. This second enolate can then react with another molecule of the alkylating agent, leading to dialkylation. Furthermore, if a dihaloalkane is used, the second halide can react with another equivalent of the malonate enolate.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of diethyl malonate. | This favors the mono-alkylation reaction by increasing the concentration of the initial nucleophile. |
| Addition Rate | Add the alkylating agent slowly and at a controlled temperature. | This helps to prevent localized |
Improving yield and purity of dicarboxylic acid crystallization
Subject: Optimization of Yield, Purity, and Physical Properties
Introduction: The "Alternation" Challenge
Welcome to the technical support hub for dicarboxylic acid (DCA) crystallization. Whether you are working with Adipic Acid (
This guide moves beyond basic textbook advice. We address the specific kinetic and thermodynamic barriers preventing you from achieving
Part 1: Diagnostic Decision Tree
Before altering parameters, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic flow for identifying root causes in crystallization failures.
Part 2: Yield Optimization (The "Not Enough" Problem)
Q1: My yield is significantly lower than the theoretical limit calculated from solubility curves. Why?
Diagnosis: You are likely crashing out of the Metastable Zone Width (MSZW) too late or cooling too fast, leaving residual supersaturation in the mother liquor. The Mechanism: DCAs like Adipic acid have a wide MSZW in water. If you cool without seeding, the system builds massive potential energy (supersaturation). When it finally nucleates, it consumes solute rapidly but often stops before reaching equilibrium due to kinetic hindrance (viscosity or impurity inhibition).
Protocol: MSZW Determination (Polythermal Method) To fix yield, you must know where your system nucleates.
-
Setup: Reactor with turbidity probe (or eye) and precise temperature control.
-
Saturation: Prepare a saturated solution at
(e.g., 60°C). -
Overheating: Heat to
for 30 mins to destroy "ghost nuclei." -
Cooling: Cool at a fixed rate (e.g., 0.5°C/min).
-
Detection: Record
(temperature where crystals first appear). -
Calculation:
.-
Note: If MSZW > 10°C, your system is prone to "crashing out" (uncontrolled nucleation). You must seed.
-
Q2: How do I maximize yield without compromising purity?
Solution: Switch from Linear Cooling to Cubic (Controlled) Cooling .
-
Linear Cooling: Keeps cooling rate constant (
). This causes Supersaturation ( ) to spike early, creating fines. -
Cubic Cooling: Starts slow, then accelerates. This maintains constant
, allowing growth to consume solute rather than nucleation.
| Parameter | Linear Cooling | Cubic Cooling |
| Supersaturation ( | Spikes early (Risk of Fines) | Constant (Growth Dominant) |
| Yield | Variable (often lower due to fines loss) | Maximized |
| Purity | Lower (Inclusions common) | Higher |
Part 3: Purity Enhancement (The "Contamination" Problem)
Q3: My crystals are discolored or have high solvent content (LOD). Washing doesn't help.
Diagnosis: You have Liquid Inclusions . The Mechanism: When crystals grow too fast (high supersaturation), the lattice layers cannot close perfectly, trapping pockets of mother liquor (which contains the impurities). Washing cannot remove inclusions because they are inside the crystal.
Corrective Action:
-
Reduce Growth Rate: Lower your supersaturation by slowing the cooling rate during the "growth phase" (usually the first 50% of the temperature drop).
-
Agglomeration Control: Agglomerates (clusters of crystals) trap liquor in their voids.
-
Fix: Increase stirrer speed (Tip Speed ~1.5 - 2.0 m/s) to break loosely bound agglomerates, but avoid attrition.
-
Q4: How do I remove surface impurities effectively?
Diagnosis: Inefficient solid-liquid separation. The Mechanism: As solvent evaporates from the filter cake, dissolved impurities precipitate onto the crystal surface.
Protocol: Displacement Washing Do not just pour solvent over the cake.
-
Stop Vacuum: When the cake is formed but still wet (before cracking), stop the vacuum.
-
Add Wash Solvent: Add a wash solvent (saturated with pure product, if possible, to prevent yield loss) to cover the cake.
-
Soak: Allow 1-2 minutes of contact time for diffusion.
-
Re-apply Vacuum: Pull the liquid through.
-
Repeat: Two small washes are 3x more effective than one large wash.
Part 4: Physical Properties (Polymorphism & Morphology)
Q5: My filtration time has doubled, and the crystals look like needles instead of blocks.
Diagnosis: You have triggered a Polymorphic Shift or Habit Modification . The Mechanism:
-
Succinic Acid: Has two common polymorphs,
(triclinic, stable > 137°C) and (monoclinic, stable at RT). Fast cooling or specific solvents (e.g., Isopropanol) can lock in the metastable form or cause needle-like growth, which packs tightly and blocks filters. -
Adipic Acid: Generally stable, but habit changes from plates to needles in the presence of specific impurities or surfactants.
Visualizing the Seeding Strategy: To ensure the correct polymorph and shape, you must seed in the Metastable Zone.
Figure 2: Strategic Seeding Point. Seeding must occur within the Metastable Zone to promote growth on existing surfaces rather than new nucleation.
Protocol: Seeding for Polymorph Control
-
Prepare Seeds: Mill pure crystals of the desired polymorph (e.g.,
-Succinic acid) to uniform size (e.g., 50 ). -
Target Point: Cool the solution into the Metastable Zone (approx. 2-3°C below saturation temperature).
-
Add Seeds: Add 0.5% - 1.0% w/w seeds (based on theoretical yield).
-
Hold: Hold temperature for 30 mins (Isothermal hold) to allow seeds to "heal" and start growing.
-
Cool: Resume cooling slowly.
Part 5: Solvent Selection Guide
The choice of solvent dictates both yield (solubility slope) and morphology (solvent-surface interaction).
| Solvent | Suitability for DCAs | Pros | Cons |
| Water | High | Green, cheap, steep solubility curve (good yield). | High boiling point (drying cost), can cause agglomeration. |
| Ethanol/Methanol | Medium | Good for polymorph control; easier drying. | Flammable; solubility often too high (lower yield). |
| Ethyl Acetate | Low | Good for rejecting polar impurities. | Low solubility for DCAs; requires large volumes. |
| Acetic Acid | High | Excellent for purification (recrystallization). | Corrosive; trace acid removal required. |
References
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.[1] (The foundational text for MSZW and nucleation theory). Link
-
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Mechanisms of crystal growth and impurity incorporation).[2][3][4][5][6] Link
-
NIST Chemistry WebBook. (n.d.). Solubility Data Series for Dicarboxylic Acids. (Authoritative source for solubility curves). Link
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Cambridge University Press. (Detailed protocols for seeding and polymorph control). Link
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Modern cooling profiles and process analytical technology). Link
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimize Succinic Acid Crystallization for Purity [eureka.patsnap.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC of Dicarboxylic Acids
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level troubleshooting for researchers encountering peak tailing with dicarboxylic acids (DCAs).
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Chromatography Optimization for Acidic Metabolites & APIs
Executive Summary
Dicarboxylic acids (DCAs) present unique chromatographic challenges due to their dual ionizable carboxyl groups and potential for metal chelation. Peak tailing in this class is rarely a random event; it is a deterministic symptom of ionization mismatch , secondary silanol interactions , or trace metal activity .
This guide bypasses generic advice to focus on the specific physicochemical mechanisms governing DCA behavior.
Part 1: Diagnostic Workflow
Before modifying your method, use this logic gate to identify the root cause.
Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of peak asymmetry.
Part 2: Critical Chemistry & Mobile Phase Optimization
Q: Why do my dicarboxylic acid peaks tail even when I use a standard C18 column?
A: Standard C18 columns often possess residual silanol groups (
-
Hydrogen Bonding: Protonated carboxyl groups can hydrogen bond with isolated silanols.
-
Ionization Splitting: If your pH is near the pKa of the acid, the analyte exists in a dynamic equilibrium between neutral (
) and ionized ( ) states. These species travel at different velocities, causing "kinetic tailing."
The Fix: Ensure your mobile phase pH is at least 1.5 to 2.0 units below the pKa1 of the analyte.[1] This forces >99% of the molecules into the neutral, protonated state, unifying their migration velocity.
Reference Data: pKa Values for Common DCAs
Use this table to set your mobile phase pH ceiling.
| Analyte | Structure | pKa1 (First Carboxyl) | pKa2 (Second Carboxyl) | Recommended Max pH |
| Oxalic Acid | 1.25 | 4.27 | < 1.0 (Difficult in RP) | |
| Malonic Acid | 2.83 | 5.69 | < 1.5 | |
| Succinic Acid | 4.21 | 5.64 | < 2.5 | |
| Glutaric Acid | 4.34 | 5.42 | < 2.8 | |
| Adipic Acid | 4.43 | 5.41 | < 3.0 |
Q: I am running at pH 2.5, but Oxalic and Malonic acid still show poor shape and low retention. Why?
A: Short-chain DCAs (C2–C3) are extremely polar. In Reversed-Phase (RP) chromatography, even when fully protonated (neutral), they have very little hydrophobic surface area to interact with the C18 ligands. They elute near the void volume (
The Solution: Switch separation modes.
-
Option A (Ion Exclusion/Ligand Exchange): Use a specialized column (e.g., Bio-Rad Aminex or equivalent) designed for organic acids.
-
Option B (HILIC): Hydrophilic Interaction Liquid Chromatography retains polar compounds using a water-rich layer on the surface.
-
Option C (Isocratic Hold): If sticking with C18, use a 100% aqueous compatible column (e.g., C18-Aq) and start with 0-1% organic solvent to maximize retention.
Part 3: The "Hidden" Factor – Metal Chelation
Q: My peak tailing persists despite low pH and a new column. What else could it be?
A: Dicarboxylic acids are potent chelating agents. They can bind to trace metal ions (Iron, Aluminum, Nickel) present in:
-
The silica support of the column (older "Type A" silica).[2]
-
The stainless steel frits of the column.[3]
-
The LC system tubing and pump heads.
This interaction forms a transient complex that "drags" along the stationary phase, causing severe tailing.
Protocol: System & Column Passivation
Perform this if you suspect metal contamination.
Step 1: Diagnosis Add 10 mM EDTA (disodium salt) to your aqueous mobile phase.
-
Result: If peak symmetry improves significantly (Tailing Factor drops from >2.0 to <1.3), metal chelation is the cause.
Step 2: Remediation (The Acid Wash) Note: Remove your analytical column before flushing the system.
-
Flush System: Replace column with a union. Flush lines with
Phosphoric Acid in water for 60 minutes at low flow. -
Rinse: Flush with HPLC-grade water for 30 minutes.
-
Column Choice: Switch to a column with "Type B" (high purity, low metal) silica or a column with PEEK hardware/lined stainless steel.
Part 4: Visualizing the Mechanism
Understanding the molecular behavior helps in selecting the right buffer.
Figure 2: Impact of pH on DCA ionization and retention mechanism. Scenario B is the target state for RP-HPLC.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Phosphate buffer for LC-MS analysis of DCAs? A: No. Phosphate is non-volatile and will precipitate in the MS source.
-
Alternative: Use Formic Acid (0.1%) or Ammonium Formate adjusted to pH 2.5-3.0. Note that Formic Acid is a weak buffer; for higher capacity, Ammonium Formate is superior but ensure the pH is low enough to suppress the DCA ionization.
Q: Why does my baseline drift downward during the gradient? A: This is common when using UV detection at low wavelengths (<210 nm) with carboxylic acids.
-
Cause: The absorption of the organic modifier (e.g., Methanol) differs from the aqueous buffer.
-
Fix: Balance the absorbance. If using 0.1% TFA in Water (A) and Acetonitrile (B), add roughly 0.08% TFA to the Acetonitrile. Adjust the concentration in B until the baseline is flat.
Q: What is the best detector for DCAs if they lack a chromophore? A: Many aliphatic DCAs (Succinic, Glutaric) have poor UV absorbance.
-
Recommended: Refractive Index (RI) for isocratic methods, or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for gradient methods. MS is the gold standard for sensitivity.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Shimadzu. (2022). HPLC Troubleshooting: Tailing Peaks. Retrieved from [Link]
-
Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
LCGC International. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
-
National Institutes of Health (PubMed). (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions.[4] Retrieved from [Link]
-
Quora (Chemistry Community). (2022). pKa values of common dicarboxylic acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decarboxylation during functionalization of the carboxylic acid groups
To: User From: Senior Application Scientist, Technical Support Division Subject: Guide: Preventing Decarboxylation During Carboxylic Acid Functionalization
Technical Support Center: Decarboxylation Mitigation
Welcome. You have reached the Tier-3 Technical Support interface for advanced organic synthesis. This guide addresses a critical failure mode in drug development and total synthesis: the unwanted loss of carbon dioxide (decarboxylation) during the activation or functionalization of carboxylic acids.
This is not a generic textbook summary. It is a troubleshooting framework designed to help you retain the carboxylate motif in labile substrates such as
Part 1: The Mechanistic Root Cause
To prevent decarboxylation, you must first identify which of the two primary failure mechanisms is active in your substrate.
Mechanism A: The Cyclic Thermal Trap (Aliphatic/ -Keto)
-
Substrates:
-keto acids, malonic acid monoesters, -unsaturated acids. -
The Trigger: A 6-membered cyclic transition state allows the acidic proton to transfer to the
-carbonyl oxygen, facilitating C-C bond cleavage. -
The Fix: Remove the acidic proton (deprotonation) or prevent the conformational overlap (low temperature).
Mechanism B: Protodecarboxylation (Aromatic/Heteroaromatic)
-
Substrates: 2-nitrobenzoic acids, polyfluorinated benzoic acids, heteroaromatic acids (e.g., indole-2-carboxylic acid).
-
The Trigger: Stabilization of the intermediate carbanion at the ipso position, often catalyzed by transition metals (Cu, Ag, Pd) or high temperatures in acidic media.
-
The Fix: Avoid metal catalysts that stabilize the ipso-carbon-metal bond; use mild, metal-free activation.
Part 2: Visualizing the Threat
The following diagram illustrates the divergent pathways of decarboxylation and the intervention points for retention.
Caption: Divergent mechanisms of decarboxylation. Path A is driven by internal H-bonding (thermal); Path B is driven by electronic stabilization (often metal-mediated).
Part 3: Troubleshooting Guide (Q&A)
Q1: I am trying to couple a
Q2: My yield is low when coupling 2-nitrobenzoic acid derivatives using a Palladium catalyst for a different part of the molecule.
Diagnosis: Unwanted Protodecarboxylation.
Explanation: Electron-deficient aromatic acids (like 2-nitro or 2-fluoro) are prone to losing CO
-
Sequence Change: Functionalize the carboxylic acid first (e.g., to an amide or ester) using metal-free conditions (Protocol A below) before introducing the metal catalyst for the other coupling.
-
Scavengers: If the metal is unavoidable, avoid silver (Ag
CO ) and copper additives, which are notorious decarboxylative agents [1].
Q3: Can I store
Part 4: Validated Experimental Protocols
Protocol A: Retention-Focused Amide Coupling for -Keto Acids
Objective: Couple a thermally unstable
Reagents:
-
Substrate:
-Keto Acid (1.0 equiv) -
Coupling Agent: EDC[1]·HCl (1.1 equiv) + HOBt (1.1 equiv)
-
Base: N-Methylmorpholine (NMM) (2.5 equiv) — Crucial for maintaining carboxylate form.
-
Solvent: Anhydrous DCM or DMF (0.1 M)
Workflow:
-
Preparation: Dissolve the amine (1.0 equiv) and NMM (2.5 equiv) in anhydrous DCM at 0°C (ice bath).
-
Activation: Add the
-keto acid directly to this cold, basic solution. Note: Adding the acid to the base ensures immediate deprotonation. -
Coupling: Add HOBt followed by EDC·HCl in one portion.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (20-22°C) . Do not heat.
-
Workup: Quench with saturated NaHCO
(keeps pH high). Extract rapidly. Avoid acidic washes (like 1M HCl) if the product is acid-sensitive; use 5% citric acid or NH Cl instead.
Why this works: The NMM ensures the acid exists primarily as the carboxylate (stable). The 0°C start suppresses the thermal pathway. EDC/HOBt avoids the generation of strong mineral acids.
Protocol B: Mild Esterification of Malonic Mono-Esters (Steglich Conditions)
Objective: Convert a malonic acid mono-ester to a mixed di-ester without losing the CO
| Parameter | Condition | Reason |
| Temperature | 0°C | Prevents thermal decarboxylation of the malonic framework. |
| Catalyst | DMAP (0.1 equiv) | Accelerates acyl transfer without requiring heat. |
| Coupling Agent | DCC (1.1 equiv) | Forms the active O-acylisourea under neutral conditions. |
| Solvent | DCM | Non-polar solvent stabilizes the active intermediate. |
Step-by-Step:
-
Dissolve Malonic Mono-Ester (1 equiv), Alcohol (1.1 equiv), and DMAP (0.1 equiv) in DCM at 0°C.
-
Add DCC (1.1 equiv) dissolved in a small amount of DCM dropwise over 10 minutes.
-
Observe precipitation of dicyclohexylurea (DCU).
-
Stir at 0°C for 30 mins, then RT for 3-6 hours.
-
Filter off DCU and evaporate solvent.
Part 5: Data Summary of Risk Factors
Use this table to assess the risk level of your specific substrate.
| Substrate Class | Risk Level | Primary Trigger | Mitigation Strategy |
| Aliphatic Acid | Low | Extreme Heat (>200°C) | None usually required. |
| Critical | Heat (>40°C), Acidic pH | Keep <0°C, maintain pH >7. | |
| Malonic Monoester | High | Heat, Acidic pH | Avoid acid chlorides; use DCC/EDC. |
| 2-Nitrobenzoic Acid | Medium | Cu/Ag Catalysts, Heat | Avoid Cu/Ag; functionalize before cross-coupling. |
| Heteroaromatic Acid | Medium | Ag Catalysts, Acidic Media | Use mild activation; avoid Ag |
References
-
Goossen, L. J., et al. (2009).[2] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713. Link
-
Li, J. (2014). Name Reactions in Heterocyclic Chemistry II.
-Keto Acids." Wiley. Link -
Master Organic Chemistry. (2022). "Decarboxylation of Carboxylic Acids." Link
-
Organic Chemistry Portal. (2023). "Esterification of Carboxylic Acids." Link
Sources
Technical Support Center: Cyclobutane Stability & Functionalization
Status: Operational Ticket ID: CYCLO-C4-STRAIN Subject: Managing Ring Strain in Downstream Functionalization Assigned Specialist: Senior Application Scientist, Small Ring Chemistry Division
Welcome to the Cyclobutane Survival Guide
You are likely here because your four-membered ring opened into a linear chain, rearranged into a cyclopentane, or polymerized during a standard reaction.
The Core Problem: Cyclobutane possesses a ring strain energy (RSE) of approximately 26.3 kcal/mol [1].[1][2][3] While slightly lower than cyclopropane (~27.5 kcal/mol), cyclobutane is kinetically distinct. It exists in a "puckered" conformation to relieve torsional strain, but this reservoir of potential energy makes it susceptible to three primary failure modes during functionalization:
- -Carbon Elimination (Transition Metal Catalysis)
-
Radical Clock Fragmentation (Homolytic Cleavage)
-
Carbenium Ion Rearrangement (Acid-Mediated Expansion)
This guide provides the protocols to keep that ring closed.
Module 1: Cross-Coupling & Metal Catalysis
Issue: "My Suzuki coupling yielded a linear alkene/diene instead of the cyclobutylarene."
Diagnosis:
In Pd-catalyzed cross-couplings, cyclobutyl metal species are prone to
The Mechanism of Failure
When a Pd(II) species inserts into a cyclobutyl halide (or transmetallates with a boronate), there is a competition between:
-
Path A (Desired): Reductive Elimination
Product. -
Path B (Failure):
-Carbon Elimination Ring Opening Linear diene/alkene.
Visualizing the Competition (Graphviz)
Caption: The kinetic competition in Pd-catalyzed coupling. Bulky ligands accelerate Path A, preventing the strain relief driven Path B.
Protocol 1: Stabilizing Cyclobutyl-Metal Intermediates
To win this competition, you must accelerate Reductive Elimination (
| Variable | Recommendation | Rationale |
| Ligand Class | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) | Large cone angles force the Pd center to eject the product (Reductive Elimination) rapidly to relieve steric crowding. |
| Source of Pd | Pd(OAc)₂ or Pd₂dba₃ | Avoid Pd sources with strongly coordinating halides if possible; cationic Pd pathways often trigger rearrangement. |
| Nucleophile | Cyclobutyl MIDA Boronates or Trifluoroborates | Slow release of the active boronic acid prevents accumulation of the unstable intermediate [2]. |
| Base | K₃PO₄ or Cs₂CO₃ | Anhydrous bases are preferred. Water can promote protonolysis or hydrometallation side-cycles. |
Step-by-Step Workflow (Suzuki Coupling):
-
Ligand Pre-complexation: Mix Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in Toluene/H₂O (10:1) under Argon. Stir for 10 mins to form the active catalytic species.
-
Addition: Add Cyclobutyl-BF₃K (1.2 equiv) and Aryl Bromide (1.0 equiv).
-
Base: Add K₂CO₃ (3.0 equiv).
-
Temperature: Heat to 80°C . Note: Do not exceed 100°C. Higher thermal energy helps overcome the activation barrier for ring opening.
Module 2: Radical Chemistry
Issue: "I generated a radical on the cyclobutane ring/linker, and it opened into a chain."
Diagnosis: You are fighting the "Radical Clock."
-
Cyclobutyl radical (
-C4 ): Relatively stable. The ring strain prevents it from becoming planar ( ), but it generally retains the ring structure. -
Cyclobutylmethyl radical (
-C4-CH₂ ): DANGER ZONE. This species undergoes ring scission to form 1-pentene derivatives.
Kinetic Data Point:
The rate constant for the ring opening of the cyclobutylcarbinyl radical is
-
Comparison: This is much slower than the cyclopropylcarbinyl clock (
), meaning you have a "kinetic window" to trap the radical if you act fast.
Protocol 2: Beating the Radical Clock
If your synthesis requires a radical intermediate adjacent to the ring (e.g., Minisci reaction, Giese addition):
-
Concentration is Key: High concentrations of the trapping agent (e.g., the alkene acceptor or hydrogen atom donor) increase the rate of the bimolecular trapping reaction (
). -
Reagent Selection: Use high-rate radical traps.
-
Good: Thiophenol, hypervalent iodine, electron-deficient alkenes (Michael acceptors).
-
Bad: Slow H-atom donors (e.g., simple alkanes).
-
Decision Tree for Radical Precursors:
Caption: Assessing the risk of radical ring opening based on radical position.
Module 3: Bioisostere Synthesis & Reagents
Context: Cyclobutanes are increasingly used as bioisosteres for phenyl rings and tert-butyl groups to improve metabolic stability and solubility (Mykhailiuk's "Saturated Bioisosteres") [4].
Common FAQ: "How do I install a
The Solution: Do not try to build the ring after fluorination if possible. Use pre-functionalized building blocks where the strain is already managed.
Recommended Reagents (Commercial/Synthesis Ready):
-
3-Oxabicyclo[3.1.1]heptanes: These are "masked" cyclobutanes.
-
Cyclobutyl Carboxylic Acids: Can be converted to
-cyclobutanes using (Mykhailiuk reaction), though this requires specialized equipment. -
Sulfur Pentafluoride (
) Cyclobutanes: These are emerging as super-lipophilic, stable bioisosteres.
Protocol 3: Handling Cyclobutyl Ketones (Baeyer-Villiger Warning) If you have a cyclobutyl ketone and intend to oxidize it:
-
Avoid: Standard peracids (mCPBA) often lead to ring expansion (to cyclopentrolactones) because the migrating group ability of the secondary cyclobutyl carbon is high, driven by strain relief.
-
Alternative: Use Wittig olefination followed by hydroboration if you need to retain the 4-membered ring size while modifying the oxygen functionality.
References
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." Journal of the American Chemical Society, 131(19), 6961–6963. Link
-
Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron, 49(6), 1151–1176. Link
-
Mykhailiuk, P. K. (2019).[4][5] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[4][5] Link[5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. Saturated bioisosteres of benzene: where to go next? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of cyclobutane polymers
Cyclobutane Polymer Synthesis Support Hub Status: Operational | Tier: Level 3 Advanced Support
Welcome to the Technical Support Center. You are experiencing low yields or low molecular weights (MW) in the synthesis of cyclobutane-containing polymers. This guide bypasses general advice to address the specific mechanistic failure points inherent to the three primary synthetic routes: [2+2] Photocycloaddition , Ring-Opening Metathesis Polymerization (ROMP) , and Polycondensation (Polyimides) .
Part 1: Diagnostic Matrix
Identify your synthetic route to locate the relevant troubleshooting module.
| Synthetic Route | Primary Mechanism | Common Failure Mode | Critical Variable |
| Method A: Photochemical | [2+2] Cycloaddition of olefins (e.g., cinnamates, maleimides) | Oligomerization only (Solution) or Zero conversion (Solid-state) | Topochemical alignment (Solid) / Concentration (Solution) |
| Method B: ROMP | Strain-release of cyclobutenes using Ru-carbenes | Back-biting / Low MW | Ring strain energy & Steric bulk at C1 position |
| Method C: Polycondensation | Reaction of CBDA (Cyclobutane dianhydride) with diamines | Gelation or Low MW | Monomer hydrolysis (Water) & Stoichiometry |
Part 2: Troubleshooting Modules
Module A: [2+2] Photocycloaddition (Solid-State & Solution)
Issue: The reaction yields only dimers/oligomers, or the solid-state reaction fails completely despite long irradiation times.
Technical Analysis: In solid-state photopolymerization, the reaction is governed by Schmidt’s Topochemical Postulates .[1][2] The lattice geometry dictates reactivity. In solution, the competition is between intermolecular chain growth (polymerization) and intramolecular cyclization (termination).
Troubleshooting Protocol:
-
The "4.2 Å Rule" Check (Solid-State):
-
Diagnosis: Obtain a single-crystal X-ray structure of your monomer.[3]
-
Requirement: The distance between the centroids of the reactive double bonds must be < 4.2 Å , and they must be aligned parallel (face-to-face).[1][2]
-
Solution: If distance > 4.2 Å, the reaction will never occur. You must engineer the crystal.
-
Action: Introduce "spacers" (e.g., alkyl chains) or use co-crystallization with templates to force alignment.
-
-
-
The Dilution Trap (Solution Phase):
-
Diagnosis: High yield of small molecule cyclobutane dimers, low yield of polymer.
-
Causality: At low concentrations, the probability of a chain end finding another monomer is lower than finding its own tail (back-biting/cyclization).
-
Solution:Increase Monomer Concentration (> 0.5 M).
-
Advanced Fix: Switch to Flow Chemistry . Flow reactors maximize photon flux and maintain high local concentration, significantly boosting MW compared to batch reactors.
-
-
Oxygen Quenching (Sensitized Reactions):
-
Context: If using a triplet sensitizer (e.g., Thioxanthone).
-
Mechanism:[4][5] Oxygen is a triplet diradical that quenches the excited triplet state of your sensitizer/monomer before cycloaddition occurs.
-
Solution: Freeze-pump-thaw degas cycles are mandatory. Sparging with
is often insufficient for high-MW polymer synthesis.
-
Workflow Visualization:
Figure 1: Decision logic for diagnosing photochemical failures based on phase and molecular arrangement.
Module B: Ring-Opening Metathesis Polymerization (ROMP)
Issue: Polymerization stops at low conversion, or the catalyst dies immediately.
Technical Analysis: ROMP of cyclobutenes is driven by the release of ring strain (~30 kcal/mol). However, cyclobutenes are sterically sensitive. Substituents at the C1 position (the double bond) can block the approach of the bulky Ruthenium catalyst (Grubbs Gen 2/3).
Troubleshooting Protocol:
-
Steric Hindrance at the Olefin:
-
Observation: 1,1-disubstituted cyclobutenes often fail to polymerize.
-
Causality: The catalyst cannot coordinate to the double bond.
-
Solution: Move substituents to the C3/C4 positions (allylic carbons). If C1 substitution is required, use a less bulky catalyst (Schrock molybdenum catalysts) or increase temperature (risk: secondary metathesis).
-
-
Thermodynamic Equilibrium (Back-biting):
-
Observation: Yield decreases if reaction runs too long.
-
Mechanism:[4][5] Unlike norbornene (highly strained), cyclobutene ROMP can be reversible. The active chain end bites back into the polymer chain, releasing cyclic oligomers (benzene derivatives).
-
Solution:Kinetic Quenching. Monitor conversion by NMR and quench immediately with Ethyl Vinyl Ether once monomer is consumed. Do not let it stir "overnight."
-
-
Catalyst Poisoning:
-
Observation: Solution turns from purple/brown to green/black rapidly.
-
Check: Are you using amine or pyridine functional groups? These coordinate to Ru and shut down the catalyst.
-
Solution: Use the HCl salt of the amine monomer or protect the functionality (e.g., Boc-group) before polymerization.
-
ROMP Pathway Diagram:
Figure 2: Kinetic vs. Thermodynamic pathways in Cyclobutane ROMP. Note the reversibility risk.
Module C: Polycondensation (CBDA Polyimides)
Issue: Synthesis of polyimides using Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) yields low viscosity solutions (low MW).
Technical Analysis: CBDA is an aliphatic dianhydride. Unlike aromatic dianhydrides (e.g., PMDA), it is less electrophilic (reacts slower) and highly sensitive to hydrolysis. Even trace water opens the anhydride ring to the diacid, which is non-reactive for imidization, effectively offsetting the stoichiometry.
Troubleshooting Protocol:
-
Monomer Purity (The Hydrolysis Drift):
-
Fact: Commercial CBDA often contains 1-5% hydrolyzed acid due to storage.
-
Protocol: You must sublime CBDA before use.
-
Standard: White crystals. If they look "chalky" or opaque, they are hydrolyzed.
-
Correction: Sublimation at 180-200°C under high vacuum (< 0.1 mbar).
-
-
Solvent Moisture:
-
Requirement: NMP or DMAc must be anhydrous (< 50 ppm water).
-
Why: Water competes with the diamine for the anhydride ring.
-
Fix: Store solvents over activated 4Å molecular sieves for 48 hours prior to use.
-
-
Stoichiometry Precision:
-
Rule: Polycondensation follows the Carothers equation. A 1% deviation from 1:1 stoichiometry caps your Degree of Polymerization (DP) at ~100.
-
Action: Weigh monomers to 4 decimal places. Do not rely on volumetric addition for diamines.
-
Part 3: Frequently Asked Questions (FAQ)
Q: I am doing solid-state polymerization, but the product is amorphous. Why? A: The polymerization destroys the crystal lattice. As the cyclobutane rings form, the lattice strain increases, eventually shattering the crystal (phase transformation). This is normal. If you need a crystalline polymer, you need a "topotactic" reaction, which is rare for simple cyclobutanes.
Q: Can I use UV-LEDs (365 nm) for [2+2] polymerization? A: Only if your monomer absorbs at 365 nm. Most simple maleimides or cinnamates absorb deeper in the UV (< 300 nm). You may need a photosensitizer (e.g., benzophenone or thioxanthone) to transfer energy from the 365 nm LED to the monomer.
Q: My ROMP polymer precipitates during the reaction. A: Poly(cyclobutene)s are essentially polybutadienes. They are hydrophobic. If you are using polar solvents (MeOH/THF mixtures) to dissolve the catalyst, the polymer will crash out, trapping the active chain end. Switch to DCM (Dichloromethane) or Toluene.
References
-
Schmidt, G. M. J. (1971). Photodimerization in the solid state.[1][3] Pure and Applied Chemistry, 27(4), 647-678. Link
- Foundational text on the 4.2 Å rule and topochemistry.
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. Link
- Definitive guide on ROMP mechanisms, c
-
Hasegawa, M. (1983). Topochemical photopolymerization. Chemical Reviews, 83(5), 507-518. Link
- Detailed mechanisms for [2+2] photopolymeriz
-
Sakamoto, K., et al. (1994). Synthesis and properties of polyimides containing cyclobutane units. Journal of Applied Polymer Science, 53(12), 1635-1642. Link
- Specific protocols for CBDA purific
Sources
Overcoming poor solubility of dicarboxylic acids in organic solvents
Ticket #8492: Troubleshooting Poor Solubility of Dicarboxylic Acids
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Diagnostic: Why won't it dissolve?
Welcome to the SoluTech Support Center. If you are struggling to dissolve dicarboxylic acids (DCAs) like Adipic, Succinic, or Terephthalic acid in organic solvents, you are encountering a fundamental thermodynamic barrier: Crystal Lattice Energy. [1]
Unlike monocarboxylic acids, DCAs possess two carboxyl groups capable of forming strong intermolecular hydrogen bond networks. This creates a "polymeric" ribbon structure in the solid state that resists solvation.[2]
The "Odd-Even" Effect (Crucial Insight)
Before you change solvents, check your carbon chain length.
-
Even-numbered DCAs (Oxalic, Succinic, Adipic) pack efficiently in the crystal lattice, resulting in higher melting points and lower solubility .
-
Odd-numbered DCAs (Malonic, Glutaric) have a twisted molecular conformation that prevents tight packing, resulting in higher solubility .
Implication: If you can substitute Adipic acid (
Tier 1 Troubleshooting: Solvent Engineering
If you cannot change the acid, you must optimize the solvent system.[2] Non-polar solvents (Toluene, Hexane, DCM) are generally ineffective because they cannot disrupt the hydrogen-bonding network of the DCA dimer.[2]
Solubility Heatmap & Data
Concentration values are approximate at 25°C.[2]
| Solvent Class | Representative Solvent | Adipic Acid ( | Terephthalic Acid (TPA) Solubility | Recommendation |
| Protic Polar | Methanol / Ethanol | High (>10 wt%) | Low (<1 wt%) | Best starting point for aliphatic DCAs.[2] |
| Aprotic Polar | DMSO / DMF | High (>20 wt%) | Moderate (~20 wt%) | The "Nuclear Option." Dissolves almost anything but hard to remove (high BP).[2] |
| Ethers | THF / 1,4-Dioxane | Moderate | Very Low | Good for reactions requiring non-protic media.[2] |
| Chlorinated | DCM / Chloroform | Very Low | Insoluble | Avoid unless derivatizing. |
| Hydrocarbons | Toluene / Hexane | Negligible | Insoluble | Useless for free acids. |
(Data sources: [2], [3])
Decision Matrix: Selecting a Strategy
Figure 1: Strategic decision tree for solubilizing dicarboxylic acids based on experimental goals.
Tier 2 Troubleshooting: Chemical Modification (Derivatization)
If simple solvation fails (common with Terephthalic Acid or long-chain DCAs), you must chemically modify the acid to break the crystal lattice.[2]
Protocol A: The "Active Catalyst" Method (Acid Chlorides)
Scenario: You need to react an insoluble DCA (like Terephthalic acid) with an amine or alcohol in a non-polar solvent (DCM/THF).
The Fix: Convert it to the di-acid chloride in situ.
Critical Step: You MUST add catalytic N,N-Dimethylformamide (DMF).[2] Without it, thionyl chloride (
The Mechanism of DMF Catalysis
The reaction works because DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (Chloroiminium ion).[3] This species is soluble and highly electrophilic, attacking the insoluble acid and pulling it into solution [4].
Figure 2: Catalytic cycle of DMF in acid chloride formation.[2] The soluble Vilsmeier intermediate attacks the insoluble acid solid surface.
Step-by-Step Protocol:
-
Suspend 10 mmol of DCA in dry DCM (DCA will be a solid slurry).
-
Add 2-3 drops of dry DMF (Catalyst).
-
Add 2.2 equivalents of Oxalyl Chloride dropwise.
-
Observation: Gas evolution (
,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> , ) will occur.[2] The slurry will gradually turn into a clear solution as the Acid Chloride forms.[2] -
Once clear, evaporate solvent to yield the soluble Acid Chloride, which can now be dissolved in THF/Toluene for your main reaction.
Protocol B: Esterification (The "Masking" Strategy)
Scenario: You need the carbon skeleton in solution but don't need the free acid immediately.[2] The Fix: Convert to a methyl/ethyl ester.[2]
-
Reflux the DCA in excess Methanol/Ethanol with catalytic
.[2] -
Esters disrupt the hydrogen bonding network, lowering the melting point and drastically increasing solubility in organic solvents (Ethyl Acetate, Ether, Toluene).[1]
-
Perform your reaction, then hydrolyze (LiOH/THF/Water) to return to the acid if needed.[2]
Specific Case Study: Terephthalic Acid (TPA)
User Issue: "I am trying to dissolve Terephthalic acid in THF for a coupling reaction, but it sits at the bottom of the flask like a brick."
Analysis: TPA is the "boss level" of solubility due to pi-stacking and symmetry. It is virtually insoluble in THF, Chloroform, and Acetone.[2]
Recommended Solutions:
-
For Analysis: Dissolve in DMSO-d6 or DMF . It requires no heating.
-
For Synthesis (Green Chemistry): Use Ionic Liquids (e.g., [BMIM][Cl]). TPA is significantly more soluble in ionic liquids than in molecular solvents due to the disruption of hydrogen bonds by the ionic matrix [5].
-
For Synthesis (Standard): Do not try to dissolve TPA directly. Convert it to Terephthaloyl Chloride using the DMF/Thionyl Chloride method described in Tier 2. The chloride is soluble in THF and DCM.[2]
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to dissolve Adipic Acid? A: Only partially. Adipic acid has limited solubility in acetone (~2-5%). For high concentrations, use Methanol or Ethanol.[2] If you must use a ketone, Cyclohexanone is often a better solvent for longer-chain DCAs [3].
Q: Why does my solution turn cloudy when I add water to my DMF/DCA solution? A: You are "crashing out" the product. DCAs are hydrophobic enough that adding water to a DMF solution often forces them to precipitate.[2] This is actually a great purification method (recrystallization) but bad if you intended to keep it in solution.[2]
Q: I read about "Salting In" – does that work here? A: Yes, but it changes the species.[2] Adding an organic base like Triethylamine (TEA) or DBU will deprotonate the acid, forming a salt.[2] These salts are often soluble in DCM or Chloroform (unlike the free acid) because the lipophilic ammonium counter-ion pulls the carboxylate into the organic phase.
References
-
Zhang, H. et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 91-97. Link[2]
-
Gaivoronskii, A. N., & Granzhan, V. A. (2005).[4] Solubility of Adipic Acid in Organic Solvents and Water.[4][5] Russian Journal of Applied Chemistry, 78, 404-408.[2][4] Link[2]
-
Li, D. et al. (2021). Measurement and Correlation of the Solubility of Terephthalic Acid in Six Pure Solvents and Five Binary Mixtures. Journal of Chemical & Engineering Data, 66(9), 12356-12364. Link[2]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). Link
-
Królikowska, M. et al. (2020). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Materials, 13(1), 126. Link[2]
Sources
Optimization of ring expansion reactions of cyclobutenones
Current Status: Operational Ticket Priority: High (Methodology Optimization) Agent: Senior Application Scientist
System Overview & Scope
Welcome to the Cyclobutenone Optimization Hub. You are likely here because you are utilizing cyclobutenones as high-energy "spring-loaded" intermediates to access complex scaffolds like phenols, quinones, or cyclopentenones.
This guide covers two distinct mechanistic pathways:
-
Thermal Electrocyclic Expansion: The "Vinylketene Gateway" (e.g., Danheiser Annulation, Moore Rearrangement).
-
Transition Metal-Catalyzed Expansion: The "C-C Activation Route" (e.g., Rh-catalyzed insertions).
Diagnostic Visualizer (Pathways)
Before troubleshooting, confirm which mechanistic cycle your reaction follows.
Figure 1: Decision tree distinguishing the thermal electrocyclic pathway (red) from the metal-catalyzed C-C activation pathway (blue).
Module A: Thermal Expansions (Vinylketene Mediated)
Applicable Reactions: Moore Rearrangement, Danheiser Annulation.
Troubleshooting Guide
Q1: My starting material is consumed, but I am isolating a complex mixture of oligomers instead of my quinone/phenol. What happened?
-
Diagnosis: Vinylketene Dimerization. The electrocyclic ring opening is reversible, but the generated vinylketene is highly reactive. If the concentration is too high, the vinylketene will dimerize with itself or react with the starting cyclobutenone rather than undergoing the desired rearrangement or cycloaddition.
-
Corrective Action:
-
High Dilution: Run the reaction at 0.01 M to 0.05 M .
-
Slow Addition: If performing an intermolecular Danheiser annulation, add the cyclobutenone slowly (via syringe pump) to a solution of the alkyne/alkene partner. This keeps the steady-state concentration of the vinylketene low.
-
Q2: I am getting the wrong regioisomer. How do I predict/control the ring opening?
-
Diagnosis: Torquoselectivity Failure. The ring opening of cyclobutenones is a conrotatory 4
electrocyclic process. The direction of rotation (inward vs. outward) determines the geometry of the vinylketene and the final regiochemistry. -
The Rule (Houk’s Rule):
-
Electron Donors (-OR, -NR2, -Alkyl): Prefer Outward rotation.
-
Electron Acceptors (-COR, -NO2, -SiR3): Prefer Inward rotation.[1]
-
-
Corrective Action: Modify the substituent at the C3 position (the saturated carbon next to the carbonyl). If you need to reverse selectivity, swap a donor for a bulky silyl group (acceptor) or vice versa.
Q3: The reaction requires temperatures >140°C, but my substrate decomposes.
-
Diagnosis: High energy barrier for ring opening.
-
Corrective Action: Switch to Photochemical Activation . Irradiation (300-350 nm) can trigger the ring opening at room temperature, accessing the same vinylketene intermediate via a disrotatory pathway (excited state). Note: This reverses the stereochemical outcome compared to thermal opening.
Standard Operating Procedure (SOP): The Moore Rearrangement
Synthesis of Benzoquinones from 4-Alkynylcyclobutenones
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solvent Selection: Use p-Xylene or Toluene . (High boiling point required).
-
Dissolution: Dissolve the 4-alkynylcyclobutenone substrate in p-xylene to a final concentration of 0.02 M (Critical for yield).
-
Thermolysis: Heat the solution to reflux (
C). Monitor by TLC. The reaction typically completes in 1–4 hours.-
Observation: The solution often turns deep yellow/orange as the quinone forms.
-
-
Oxidative Workup (If Hydroquinone forms): If the product is the hydroquinone (common), treat the crude mixture with Ceric Ammonium Nitrate (CAN) or Ag2O in aqueous acetonitrile to oxidize it to the quinone.
-
Purification: Flash chromatography on silica gel.
Module B: Metal-Catalyzed Expansions (Rh/Pd)
Applicable Reactions: Ring expansion to cyclopentenones/indanones.
Troubleshooting Guide
Q1: The reaction works for benzocyclobutenones but fails for simple alkyl cyclobutenones.
-
Diagnosis: Strain Energy Mismatch. Benzocyclobutenones have higher strain energy release upon C-C cleavage compared to alkyl analogs.
-
Corrective Action:
-
Increase temperature to 130–150°C .
-
Switch catalyst system: Use [Rh(COD)Cl]2 with dppb (bis(diphenylphosphino)butane) or PPh3 .
-
Reference: Dong and co-workers found that simple cyclobutenones require specific ligand tuning to prevent beta-hydride elimination from stalling.
-
Q2: Catalyst "death" (black precipitate) observed before conversion is complete.
-
Diagnosis: CO Poisoning or Aggregation. The insertion into the C1-C4 bond can be reversible. If the reductive elimination step is slow, the metal center may aggregate.
-
Corrective Action:
-
Solvent Switch: Move to 1,4-Dioxane or Ethylbenzene . These solvents have shown superior stability for Rh-catalyzed expansions compared to THF or Toluene.
-
Ligand Loading: Ensure a Ligand:Metal ratio of at least 2:1 (for monodentate phosphines) to stabilize the active species.
-
Standard Operating Procedure (SOP): Rh-Catalyzed Expansion
Synthesis of Cyclopentenones from Cyclobutenones
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a pressure tube with [Rh(COD)Cl]2 (5 mol%) and PPh3 (30 mol%) .
-
Substrate Addition: Add the cyclobutenone substrate (1.0 equiv).
-
Solvent: Add 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal the tube and remove from the glovebox. Heat to 110°C in an oil bath for 24–48 hours.
-
Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with ether) to remove the catalyst.
-
Analysis: Concentrate and analyze by NMR. Purify via column chromatography.
Data & Optimization Tables
Table 1: Solvent Effects on Thermal Ring Expansion (Rate vs. Yield)
| Solvent | Boiling Point (°C) | Relative Rate (Thermal) | Risk Factor | Recommended For |
| Benzene | 80 | Slow | Carcinogenic | Labile substrates |
| Toluene | 110 | Moderate | Low | Standard Danheiser |
| p-Xylene | 138 | Fast | Low | Moore Rearrangement |
| Dichlorobenzene | 180 | Very Fast | High (Polymerization) | Sterically hindered substrates |
Table 2: Torquoselectivity Predictions (Regiochemistry)
| C3-Substituent | Electronic Nature | Rotation Preference | Resulting Isomer |
| -OR (Alkoxy) | Donor | Outward | E-Vinylketene |
| -CH3 (Alkyl) | Weak Donor | Outward | E-Vinylketene |
| -SiR3 (Silyl) | Acceptor | Inward | Z-Vinylketene |
| -C=O (Acyl) | Acceptor | Inward | Z-Vinylketene |
Visualizing the Mechanism (Torquoselectivity)
Understanding why your reaction selects a specific isomer is crucial for optimization.
Figure 2: Torquoselectivity flow. Electron donors prefer outward rotation due to orbital stabilization, leading to E-isomers.
References
-
Danheiser Annulation (Original): Danheiser, R. L.; Carini, D. J.; Basak, A. "TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings."[2][3] J. Am. Chem. Soc.[4]1981 , 103, 1604.[3][5] Link
-
Moore Rearrangement (Review): Moore, H. W.[4] "Bioactive Quinones and Hydroquinones via the Ring Expansion of Cyclobutenones." J. Org.[4][6] Chem.1989 , 54, 6094. Link
-
Rh-Catalyzed Expansion (Mechanism): Chen, P.-H.; Sieber, J.; Senanayake, C. H.; Dong, G. "Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones."[7][8] Chem. Sci.2015 , 6, 5440. Link
-
Torquoselectivity Rules: Houk, K. N. "Theoretical Studies of the Torquoselectivity of Electrocyclic Reactions." J. Am. Chem. Soc.[4]1984 , 106, 3880. Link
Sources
- 1. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danheiser annulation - Wikipedia [en.wikipedia.org]
- 3. Danheiser Group - Methodology - [3 + 2] Annulation Methods Based on Organosilanes [web.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Scalable Synthesis of 3-Ethylcyclobutane-1,1-dicarboxylic acid
Executive Summary & Strategic Overview
This guide addresses the scale-up challenges for 3-Ethylcyclobutane-1,1-dicarboxylic acid , a structural analog of the carboplatin intermediate (cyclobutane-1,1-dicarboxylic acid).
The synthesis hinges on the double alkylation of diethyl malonate with a 1,3-dihalide. While the chemistry appears straightforward on paper, scale-up introduces critical failure modes: exotherm control, oligomerization (inter- vs. intramolecular reaction), and the risk of premature decarboxylation during hydrolysis.
Core Reaction Scheme
-
Precursor: 2-Ethyl-1,3-dibromopropane (or the ditosylate).
-
Cyclization: Diethyl malonate + Precursor
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate. -
Hydrolysis: Diester
3-Ethylcyclobutane-1,1-dicarboxylic acid.
Critical Process Modules & Protocols
Module A: The Cyclization (Ring Formation)
Objective: Maximize monomeric ring closure over polymeric linear chains.
The Protocol (Adapted for Scale-Up): We recommend the Classical Alkoxide Route for highest purity profiles, though Phase Transfer Catalysis (PTC) is a viable alternative for cost-reduction.
-
Reagents:
-
Diethyl malonate (1.0 equiv)
-
1,3-Dibromo-2-ethylpropane (1.05 equiv) — Note: The ethyl group adds steric bulk; slight excess helps.
-
Sodium Ethoxide (2.2 equiv) in Ethanol (21 wt%).
-
-
Step-by-Step:
-
Inertion: Purge reactor with N₂. Moisture kills the base and lowers yield.
-
Base Preparation: Charge NaOEt solution. Heat to 50°C.
-
Malonate Addition: Add diethyl malonate slowly. Observation: A white precipitate (sodio-malonate) will form.[1] This is normal.
-
Alkylation (The Critical Step): Add 1,3-dibromo-2-ethylpropane dropwise.
-
Critical Parameter: Maintain reflux (approx. 78-80°C). The reaction is endothermic initially but becomes exothermic.
-
Time: 4–6 hours reflux.
-
-
Work-up: Distill off ethanol. Quench residue with water.[2][3] Extract with Toluene or MTBE.
-
Troubleshooting Guide: Cyclization
| Symptom | Root Cause | Remediation |
| Low Yield (<40%) | Polymerization (Intermolecular reaction). | Dilution Effect: The concentration of the enolate is too high. Increase solvent volume (EtOH) or use "High Dilution" addition techniques (simultaneous slow addition of base and dihalide). |
| Stalled Reaction | "Coating" of the sodiomalonate salt. | The white precipitate can become occluded. Ensure vigorous mechanical stirring (high torque). Do not use magnetic stirring for scales >50g. |
| Impurity: Alkene | Elimination of HBr from the dihalide. | Reaction temperature too high or base concentration too localized. Ensure efficient dispersion of the dropwise addition. |
Module B: Hydrolysis & Isolation
Objective: Cleave esters without losing CO₂ (Decarboxylation).
The Protocol:
-
Reagents: Potassium Hydroxide (KOH, 2.5 equiv), Methanol/Water (1:1).
-
Step-by-Step:
-
Dissolve the diester in MeOH.
-
Add aqueous KOH.
-
Temperature Control: Heat to 60°C. Do not reflux vigorously.
-
Monitoring: TLC/HPLC must show disappearance of mono-ester intermediate.
-
Acidification (The Danger Zone): Cool to 0–5°C. Acidify with Conc. HCl to pH 1–2.
-
Warning: If the solution is hot during acidification, the diacid will decarboxylate to 3-ethylcyclobutanecarboxylic acid (a mono-acid).
-
-
Troubleshooting Guide: Hydrolysis
| Symptom | Root Cause | Remediation |
| Product is an Oil (Not Solid) | 3-Ethyl group lowers melting point / Impurities. | The 3-ethyl group disrupts crystal packing compared to the unsubstituted parent. Remedy: Triturate the oil with cold Hexane or Pentane to induce crystallization. Seed if possible. |
| Gas Evolution during Acidification | Decarboxylation. | Temperature is too high. Keep T < 10°C during HCl addition. |
| Mono-ester persistence | Steric hindrance of the ethyl group. | The ethyl group at C3 shields the ester slightly more than in the parent molecule. Extend reaction time, but do not increase temperature excessively. |
Visualizing the Workflow
The following diagram illustrates the decision logic for the synthesis and purification.
Caption: Figure 1. Process flow for the synthesis of 3-ethylcyclobutane-1,1-dicarboxylic acid, highlighting the critical purification checkpoint and the temperature-sensitive acidification step.
Frequently Asked Questions (FAQ)
Q1: Can I use 1,3-dichloro-2-ethylpropane instead of the dibromide?
-
Answer: Yes, but the reaction kinetics will be significantly slower. The chloride is a poorer leaving group. If you must use the dichloride, add a catalytic amount of Potassium Iodide (Finkelstein condition) to accelerate the ring closure, or switch to a higher boiling solvent like Toluene/DMF (though DMF complicates workup).
Q2: Why is my final product melting point lower than the literature value for cyclobutane-1,1-dicarboxylic acid?
-
Answer: This is expected. The introduction of the alkyl chain (ethyl group) at position 3 breaks the high symmetry of the crystal lattice found in the unsubstituted parent (CBDCA). While CBDCA melts around 156-158°C, 3-substituted analogs often have lower melting points or may even be semi-solids depending on purity.
Q3: Can I use Phase Transfer Catalysis (PTC) to avoid sodium metal?
-
Answer: Yes. A robust PTC protocol involves:
-
Solvent: Toluene.
-
Base: 50% NaOH (aq).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (1–5 mol%).
-
Advantage: Eliminates the need for anhydrous ethanol and sodium metal handling.
-
Disadvantage: Stirring must be extremely vigorous to ensure phase mixing.
-
Q4: How do I remove the mono-alkylated impurity?
-
Answer: The mono-alkylated species (diethyl 2-(3-bromo-2-ethylpropyl)malonate) is the result of incomplete cyclization. It has a much higher boiling point than the cyclized product. Vacuum distillation of the diester before hydrolysis is the most effective way to remove this. Do not attempt to purify at the diacid stage; it is too difficult.
References
-
Organic Syntheses, Coll. Vol. 3, p. 213 (1955). Diethyl 1,1-Cyclobutanedicarboxylate. (The foundational protocol for the parent ring system).
-
PubChem Compound Summary. Diethyl cyclobutane-1,1-dicarboxylate. (Physical property data and safety classification).
- Heesing, A. et al.Chemische Berichte, 100(11), 3549-3558.
-
Danishefsky, S. et al. Organic Syntheses, Coll. Vol. 6, p. 320 (1988). (Demonstrates the Phase Transfer Catalysis method for cyclopropane analogs, adaptable to cyclobutanes).
Sources
Validation & Comparative
Comparative analysis of different synthetic routes to substituted cyclobutanes
Executive Summary
Cyclobutanes are increasingly prioritized in modern drug discovery as bioisosteres for phenyl rings, gem-dimethyl groups, and lipophilic spacers. Their puckered conformation (butterfly angle ~25-35°) offers unique vectors for substituent exit, enabling precise exploration of chemical space with high
This guide compares three distinct synthetic methodologies for constructing substituted cyclobutanes:
-
Visible-Light Photocatalytic [2+2] Cycloaddition: The modern standard for enone-olefin coupling.
-
Cobalt-Catalyzed Thermal [2+2] Cycloaddition: A "dark" reaction for unactivated alkenes.
-
Wolff Rearrangement (Ring Contraction): A stereospecific route to cyclobutane carboxylates from cyclopentanones.
Method A: Visible-Light Photocatalytic [2+2] Cycloaddition
Best For: Complex, stereodefined cyclobutanes from conjugated enones and electron-deficient or neutral alkenes.[1]
Mechanistic Insight
Unlike traditional UV-mediated [2+2] reactions which rely on direct excitation (often requiring quartz vessels and prone to side reactions), modern photocatalysis utilizes a sensitizer to access the triplet state or radical anion intermediates using visible light.[1]
The Yoon Protocol (Ru(bpy)₃²⁺) operates via a radical anion mechanism . The excited photocatalyst reduces a Lewis-acid activated enone, generating a radical anion that attacks the alkene. This stepwise mechanism allows for high diastereoselectivity (trans-fused products) due to the reversible nature of the first bond formation, which funnels the intermediate to the thermodynamic product.
Experimental Protocol
Target Reaction: Intermolecular [2+2] of Aryl Enone and Styrene derivative.
Materials:
-
Substrate 1: Aryl Enone (1.0 equiv)
-
Substrate 2: Styrene derivative (2-3 equiv)
-
Catalyst: Ru(bpy)₃Cl₂[1]·6H₂O (5 mol%)
-
Additive: LiBF₄ (2.0 equiv) – Critical for activating the enone and stabilizing the radical anion.
-
Reductant:
-Pr₂NEt (Hunig’s base, 2.0 equiv) -
Solvent: Acetonitrile (degassed)
Workflow:
-
Setup: In a Pyrex culture tube, combine Enone (0.5 mmol), Ru catalyst, and LiBF₄.
-
Dissolution: Add MeCN (5 mL) and sonicate briefly to ensure LiBF₄ dissolution.
-
Activation: Add the alkene and
-Pr₂NEt via syringe. -
Irradiation: Cap the tube (ensure airtight) and place it ~5 cm from a standard Blue LED (450 nm) or White CFL bulb. A fan should be used to maintain ambient temperature (25 °C).
-
Monitoring: Irradiate for 6–12 hours. Monitor consumption of enone by TLC.
-
Workup: Dilute with Et₂O, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validation Check: The reaction mixture should turn deep orange/red upon irradiation (formation of Ru(I) species). If the color fades to pale yellow, oxygen ingress has likely quenched the catalyst.
Method B: Cobalt-Catalyzed Thermal [2+2] Cycloaddition
Best For: Unactivated alkenes and intramolecular cyclization of
Mechanistic Insight
Thermal [2+2] cycloadditions are symmetry-forbidden (Woodward-Hoffmann). Transition metals (Co, Fe) bypass this by oxidative cyclization. The low-valent Cobalt(I) species coordinates two alkenes, undergoing oxidative cyclization to form a metallacyclopentane. Subsequent reductive elimination releases the cyclobutane and regenerates the catalyst.
The Chirik Pyridine-Diimine (PDI) Cobalt system is authoritative here. The redox-active PDI ligand stores electron density, stabilizing the metal center during the redox fluctuations required for the cycle.
Experimental Protocol
Target Reaction: Intramolecular cyclization of 1,6-heptadiene to bicyclo[3.2.0]heptane.
Materials:
-
Substrate: 1,6-heptadiene derivative (1.0 equiv)
-
Pre-catalyst: (PDI)CoN₂ (5 mol%) – Air sensitive.
-
Solvent: Benzene-
or Toluene (Anhydrous, degassed).
Workflow:
-
Glovebox Operation: All manipulations must occur in a nitrogen-filled glovebox.
-
Catalyst Prep: Weigh (PDI)CoN₂ into a scintillation vial.
-
Reaction Assembly: Dissolve substrate in benzene and transfer to the vial containing catalyst.
-
Thermal Activation: Transfer solution to a J. Young NMR tube or pressure vessel. Seal tightly.
-
Heating: Heat to 60 °C in an oil bath for 4–24 hours.
-
Workup: Expose to air to oxidize the catalyst (solution turns brown/black). Filter through a silica plug to remove metal residues.
-
Purification: Kugelrohr distillation or flash chromatography.
Self-Validation Check: The active catalyst solution is typically dark green/brown. Upon air exposure, immediate color change indicates the catalyst was active during the reaction.
Method C: Ring Contraction (Wolff Rearrangement)
Best For: Synthesis of cyclobutane carboxylic acids/esters with high stereocontrol, often starting from accessible cyclopentanones.
Mechanistic Insight
This route does not build the ring from fragments but contracts a 5-membered ring. An
Experimental Protocol
Target Reaction: Contraction of
Materials:
-
Substrate:
-diazocyclopentanone (1.0 equiv) -
Solvent/Nucleophile: Methanol (Anhydrous).
-
Light Source: UV lamp (300-350 nm) – Quartz vessel required.
Workflow:
-
Precursor Synthesis: Prepare diazoketone via Regitz diazo transfer (e.g., using
-ABSA) on the parent cyclopentanone. -
Setup: Dissolve diazoketone in MeOH (0.1 M) in a quartz tube.
-
Degassing: Sparge with Argon for 15 minutes (O₂ can intercept the carbene).
-
Irradiation: Irradiate at 300 nm for 2–4 hours.
-
Monitoring: Monitor the disappearance of the characteristic diazo peak in IR (~2080 cm⁻¹) or the bright yellow color fading.
-
Workup: Evaporate solvent. The product is often clean enough for use; otherwise, purify via silica gel chromatography.
Self-Validation Check: Evolution of nitrogen gas bubbles is the primary indicator of reaction progress.
Comparative Analysis
Quantitative Comparison
| Feature | Visible-Light [2+2] (Ru) | Co-Catalyzed [2+2] | Wolff Rearrangement |
| Primary Bond Formation | Intermolecular (Enone + Alkene) | Intra/Intermolecular (Alkene + Alkene) | Ring Contraction (C5 |
| Stereoselectivity (dr) | High (>10:1 trans) | Moderate to High (cis-fused) | High (Retention of config) |
| Functional Group Tolerance | Excellent (Esters, nitriles, halides) | Moderate (Sensitive to strong Lewis bases) | Good (Avoid acidic protons) |
| Scalability | High (Flow chemistry compatible) | Low (Glovebox required) | Moderate (Batch photolysis limits) |
| Key Limitation | Requires conjugated system (Enone) | Requires unactivated alkenes | Requires diazo-precursor |
Mechanistic Visualization[1]
Diagram 1: Visible-Light Radical Anion Cycle (Yoon)
Caption: Photocatalytic cycle showing the reductive quenching pathway to generate the active Ru(I) reductant.
Diagram 2: Cobalt-Catalyzed Metallacycle Mechanism
Caption: The Co(I)/Co(III) redox cycle bypassing Woodward-Hoffmann constraints via metallacycle formation.
References
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[1] Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society.[2]
-
Du, J., & Yoon, T. P. (2009).[1] Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis.[1][3] Journal of the American Chemical Society.[2]
-
Tondreau, A. M., Atienza, C. C. H., Weller, K. J., Nye, S. A., Lewis, K. M., Delis, J. G. P., & Chirik, P. J. (2012). Iron Catalysts for Selective Anti-Markovnikov Alkene Hydrosilylation Using Terpyridine and Bis(imino)pyridine Ligands. Science. (Note: Foundational PDI ligand work referenced for Co-catalysis context).
- Hojczyk, K. N., Feng, M., Zhan, C., & Ngai, M. Y. (2016). Trifluoromethoxylation of Arenes: Synthesis of Trifluoromethyl Aryl Ethers. Angewandte Chemie (Contextualizing modern radical methods).
-
Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry.
-
RajanBabu, T. V., et al. (2021).[4] Cobalt(I)-Catalyzed [2+2] Cycloaddition Reactions. The Ohio State University.[4]
Sources
3-Ethylcyclobutane-1,1-dicarboxylic acid vs other gem-dicarboxylic acids in synthesis
Topic: 3-Ethylcyclobutane-1,1-dicarboxylic acid vs other gem-dicarboxylic acids in synthesis Content Type: Publish Comparison Guide
Executive Summary
3-Ethylcyclobutane-1,1-dicarboxylic acid (3-ECBDC) represents a strategic evolution of the standard cyclobutane-1,1-dicarboxylic acid (CBDC) scaffold used in pharmaceutical and materials chemistry. While CBDC is best known as the leaving group/ligand in Carboplatin , the 3-ethyl derivative introduces a critical lipophilic handle and steric bulk without altering the fundamental bite angle of the gem-dicarboxylate moiety.
This guide analyzes 3-ECBDC against its unsubstituted parent and ring-contracted alternatives, providing experimental protocols for its synthesis and data-driven insights into its application in lipophilic platinum drugs and conformationally restricted peptidomimetics.
Part 1: Chemical Profile & Comparative Metrics
The introduction of an ethyl group at the C3 position significantly alters the physicochemical profile of the cyclobutane core. Below is a direct comparison with the industry-standard CBDC and the high-strain cyclopropane analog.
Table 1: Physicochemical Comparison of gem-Dicarboxylic Acids
| Feature | 3-Ethylcyclobutane-1,1-dicarboxylic acid | Cyclobutane-1,1-dicarboxylic acid (CBDC) | Cyclopropane-1,1-dicarboxylic acid |
| Structure | 4-membered ring, 3-ethyl sub. | 4-membered ring, unsubstituted | 3-membered ring |
| CAS No. | 69647-59-2 | 5445-51-2 | 598-10-7 |
| MW | 172.18 g/mol | 144.12 g/mol | 130.10 g/mol |
| LogP (Calc) | 0.96 (Enhanced Lipophilicity) | 0.12 – 0.33 | -0.10 |
| pKa (Approx) | pKa₁ ~3.1, pKa₂ ~5.6 | pKa₁ 3.0, pKa₂ 5.5 | pKa₁ 1.8 (High acidity due to strain) |
| Ring Strain | ~26 kcal/mol | ~26 kcal/mol | ~27.5 kcal/mol |
| Primary Utility | Lipophilic drug carriers, MOF linkers | Carboplatin ligand, Polymer synthesis | Agrochemicals, specialized amino acids |
Key Insight: The LogP shift from ~0.1 to ~0.96 is the defining advantage of 3-ECBDC. In drug design, this ~1 unit increase in lipophilicity can significantly improve passive membrane permeability and blood-brain barrier (BBB) penetration compared to the highly polar CBDC.
Part 2: Synthesis Protocol
Unlike CBDC, which is a commodity chemical, 3-ECBDC is often synthesized de novo for specific projects. The most robust route utilizes a Malonic Ester Synthesis adapted for 1,3-disubstituted propanes.
Phase 1: Precursor Synthesis (1,3-Dibromo-2-ethylpropane)
Prerequisite: Commercial 1,3-dibromo-2-ethylpropane is expensive; synthesis from the diol is cost-effective.
-
Reagents: 2-Ethyl-1,3-propanediol (10.0 g), Phosphorus tribromide (PBr₃, 0.4 equiv), or HBr/ZnBr₂.
-
Procedure:
-
Cool 2-ethyl-1,3-propanediol in DCM to 0°C.
-
Add PBr₃ dropwise (exothermic).
-
Reflux for 4 hours.
-
Quench with ice water, extract with DCM, and distill.
-
Yield: ~85% colorless oil.
-
Phase 2: Cyclization to 3-ECBDC
Mechanism: Double nucleophilic substitution (
Reagents:
-
Diethyl malonate (1.0 equiv)
-
1,3-Dibromo-2-ethylpropane (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (2.2 equiv) in absolute ethanol
Step-by-Step Protocol:
-
Enolate Formation: To a stirred solution of NaOEt (21% wt in EtOH), add diethyl malonate dropwise at room temperature. Stir for 30 min to generate the sodiomalonate.
-
First Alkylation: Add 1,3-dibromo-2-ethylpropane dropwise. Heat to 50°C for 1 hour.
-
Cyclization: Add a second equivalent of NaOEt if not added initially (or use excess base from start). Heat to reflux (78°C) for 6–12 hours. The intramolecular attack closes the ring.
-
Note: The ethyl group at C2 of the dibromide becomes C3 of the cyclobutane.
-
-
Workup: Evaporate EtOH. Partition residue between water and diethyl ether. Dry organic layer and concentrate to yield Diethyl 3-ethylcyclobutane-1,1-dicarboxylate .
-
Hydrolysis:
-
Reflux the diester in 6M HCl for 4 hours.
-
Cool to 0°C. The diacid precipitates as a white solid.
-
Recrystallize from water/ethanol.
-
Part 3: Mechanistic Visualization
The formation of the cyclobutane ring involves a critical intramolecular alkylation step. The diagram below illustrates the pathway and the steric environment.
Figure 1: Reaction pathway for the synthesis of 3-ECBDC via Malonic Ester Synthesis.
Part 4: Performance Analysis & Applications
Lipophilic Platinum Drugs (Carboplatin Analogs)
The primary application of gem-dicarboxylic acids is as bidentate ligands for platinum(II) anticancer agents.
-
Challenge: Carboplatin is hydrophilic, limiting its accumulation in certain tumor types and crossing the BBB.
-
Solution: 3-ECBDC acts as a "lipophilic Carboplatin."
-
Coordination Geometry: The 3-ethyl group is distal to the coordination site (C1). It does not interfere with the O-Pt-O bite angle (~90°), ensuring the leaving group lability remains similar to Carboplatin, but the overall complex LogP increases.
-
Experimental Evidence: Studies on substituted cyclobutane-platinum complexes show that C3-substitution (trans to the carboxylates) minimizes steric clash during DNA binding while modulating solubility (See Reference 1).
Conformationally Restricted Peptidomimetics
3-ECBDC serves as a precursor to 3-ethyl-1-aminocyclobutane-1-carboxylic acid (via Curtius rearrangement of the mono-ester).
-
GABA Analogs: The rigid cyclobutane ring restricts the conformational freedom of the GABA backbone.
-
Receptor Selectivity: The ethyl group provides a hydrophobic anchor that can probe specific pockets in GABA_C or Glutamate receptors that the unsubstituted analog cannot reach.
Metabolic Stability
-
Steric Shielding: In metabolic pathways, the C3-ethyl group provides steric bulk that can hinder enzymatic attack on the ring or adjacent substituents compared to the exposed methylene groups in CBDC.
-
Puckering Control: The ethyl group prefers an equatorial orientation in the puckered cyclobutane ring, locking the conformation more effectively than the unsubstituted parent, which flips rapidly.
References
-
Synthesis and Antitumor Activity of Platinum Complexes
- Title: Structural Optimization of Platinum Drugs to Improve the Drug-Loading and Antitumor Efficacy.
- Source:PMC (PubMed Central)
-
URL:[Link]
-
General Synthesis of Cyclobutanes
- Title: Synthesis of 1,3-Substituted Cyclobutanes by Alleno
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Physicochemical Properties of Cyclobutane-1,1-dicarboxylic acid
-
Malonic Ester Synthesis Mechanism
- Title: Alkyl
- Source:Organic Syntheses
-
URL:[Link]
Sources
Technical Guide: Structural and Stereochemical Validation of 3-Ethylcyclobutane-1,1-dicarboxylic Acid
Part 1: Executive Summary & Strategic Analysis
3-Ethylcyclobutane-1,1-dicarboxylic acid (CAS 69647-59-2) represents a critical scaffold in the synthesis of conformationally restricted peptidomimetics and glutamate receptor antagonists. Unlike its 1,2- or 1,3-dicarboxylic acid counterparts, the 1,1-isomer possesses a unique achiral, prochiral architecture due to the presence of a plane of symmetry passing through C1 and C3.
The Validation Challenge: "Validating the stereochemistry" of this molecule is a nuanced objective. Since the molecule is achiral (meso-form geometry relative to the ring plane), the validation process must focus on three critical pillars:
-
Regioisomeric Purity: Distinguishing the gem-dicarboxylic (1,1) structure from chiral cis/trans-1,2 or cis/trans-1,3 isomers.
-
Conformational Analysis: Verifying the ring pucker (butterfly conformation) and the pseudo-equatorial preference of the 3-ethyl group, which dictates reactivity in subsequent desymmetrization steps.
-
Prochiral Integrity: Confirming the chemical equivalence of the carboxylic acid groups in achiral environments versus their differentiation in chiral environments (e.g., enzymatic desymmetrization).
This guide compares the three primary methodologies for this validation: High-Field NMR Spectroscopy , Single-Crystal X-Ray Diffraction (SC-XRD) , and Chiral HPLC (with Derivatization) .
Part 2: Comparative Analysis of Validation Methodologies
The following table contrasts the performance of standard analytical techniques in validating the specific structural features of 3-Ethylcyclobutane-1,1-dicarboxylic acid.
Table 1: Performance Matrix of Validation Techniques
| Feature | Method A: High-Field NMR (600 MHz) | Method B: Single-Crystal X-Ray (SC-XRD) | Method C: Chiral HPLC (Derivatized) |
| Primary Scope | Solution-state symmetry & regioisomer identification. | Absolute solid-state conformation & bond lengths. | Detection of chiral impurities (1,2/1,3 isomers). |
| Stereo-Resolution | High (via symmetry analysis). Distinguishes 1,1 (symmetric) from 1,2/1,3 (asymmetric). | Ultimate . Defines ring pucker angle and substituent orientation. | Medium . Indirect; requires conversion to di-ester or mono-amide. |
| Throughput | High (15 min/sample). | Low (Days to Weeks). | Medium (30-60 min/sample). |
| Sample State | Solution ( | Solid Crystal (requires slow evaporation). | Solution (requires chromophore). |
| Cost/Run | Low. | High. | Medium. |
| Critical Limitation | Cannot distinguish enantiomers of impurities without chiral shift reagents. | Requires a crystal suitable for diffraction (often difficult for dicarboxylic acids). | The target molecule itself is achiral; only useful for impurity profiling. |
Part 3: Scientific Deep Dive & Experimental Protocols
The Stereochemical Paradox: Symmetry in Cyclobutanes
The 3-ethylcyclobutane-1,1-dicarboxylic acid molecule is achiral .
-
Symmetry Plane: A plane (
) passes through C1 (containing the two -COOH groups) and C3 (containing the ethyl group). -
Consequence: The protons on C2 and C4 are enantiotopic pairs in a planar approximation, but diastereotopic in the puckered conformation. However, rapid ring inversion (puckering flip) at room temperature averages these signals, preserving the effective plane of symmetry in NMR time scales.
Validation Logic: If the substance exhibits optical rotation
Protocol A: NMR-Based Symmetry Validation (The "Gold Standard" for Routine Checks)
Objective: Confirm the 1,1-substitution pattern by verifying the magnetic equivalence of C2 and C4 protons.
Reagents:
-
Sample: 10 mg 3-Ethylcyclobutane-1,1-dicarboxylic acid.
-
Solvent: 0.6 mL
(preferred over to prevent carboxylic acid dimerization broadening).
Workflow:
-
Acquisition: Run 1H NMR (minimum 400 MHz) and 13C NMR (proton decoupled).
-
Target Signals (1H):
- 12.0-12.5 ppm: Broad singlet (2H, -COOH). Note: Integration must be 2.0 relative to the ethyl group.
- 2.2-2.6 ppm: Look for the C2/C4 methylene protons. In the 1,1-isomer, these appear as a simplified multiplet (due to symmetry). If you see four distinct methylene environments, you likely have the 1,2-isomer.
- 0.85 ppm: Triplet (3H, Ethyl -CH3).
-
Target Signals (13C):
-
Symmetry Check: You should observe only one signal for the C2/C4 carbons.
-
Failure Mode: If C2 and C4 appear as two distinct peaks, the symmetry is broken (indicating a 1,2 or 1,3 substitution).
-
Self-Validating Check: Perform a DEPT-135 experiment. The C2/C4 signal must be negative (CH2). If the symmetry is true, the intensity of this CH2 peak should be roughly double that of the C3 (CH) peak (assuming equal NOE/relaxation, which is an approximation, but the number of peaks is the definitive check).
Protocol B: Single-Crystal X-Ray Diffraction (Conformational Truth)
Objective: Determine the ring puckering angle (
Crystallization Protocol:
-
Solvent System: Dissolve 50 mg of the diacid in minimal hot water/ethanol (9:1).
-
Growth: Allow slow evaporation at 4°C over 7 days.
-
Mounting: Select a prism-like crystal (
mm). -
Refinement: Solve structure in space group
(typical for dicarboxylic acid dimers).
Data Interpretation:
-
Ring Pucker: Expect a dihedral angle of
. -
Substituent Orientation: The 3-ethyl group should occupy the pseudo-equatorial position to minimize 1,3-diaxial interactions with the carboxylates.
-
Hydrogen Bonding: Observe the classic "head-to-head" carboxylic acid dimer motifs in the packing lattice.
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision matrix for validating the material.
Caption: Logical workflow for distinguishing the target 1,1-dicarboxylic acid from regioisomers and validating its conformational preference.
Part 5: References
-
Wiberg, K. B. (1965). The Deuterium Isotope Effect on the NMR Spectrum of Cyclobutane. Journal of the American Chemical Society, 87(5), 1070–1077. Link
-
Belluš, D., Mez, H., & Rihs, G. (1974).[1] Synthesis and reactivity of compounds with cyclobutane rings.[1][2][3][4] Part III. Cyclobut-1-ene-1,2-dicarboxylic acid.[1] X-Ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2, 884-890.[1] Link
-
Haufe, G., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane Isomers. MDPI Molecules. Link
-
PubChem Compound Summary. (2025). 3-Ethylcyclobutane-1,1-dicarboxylic acid (CID 20041443).[5] National Center for Biotechnology Information. Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for cyclobutane puckering and symmetry elements).
Sources
- 1. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 3,3-diethylcyclobutane-1-carboxylic acid (66016-24-8) for sale [vulcanchem.com]
- 3. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. Page loading... [wap.guidechem.com]
Efficacy of different chiral catalysts in the asymmetric synthesis of cyclobutanes
Topic: Efficacy of Different Chiral Catalysts in the Asymmetric Synthesis of Cyclobutanes Content Type: Technical Comparison Guide
A Comparative Technical Guide for Drug Discovery & Process Chemistry
Executive Summary: The Four-Membered Ring Challenge
Cyclobutanes are increasingly prized in medicinal chemistry as rigid bioisosteres for phenyl rings and conformational locks that improve metabolic stability. However, their synthesis is thermodynamically and kinetically challenged.
-
Thermodynamics: High ring strain (~26 kcal/mol).
-
Kinetics: Thermal [2+2] cycloaddition of alkenes is orbital-symmetry forbidden (Suprafacial-Suprafacial interaction is disallowed).
Consequently, asymmetric synthesis relies on two primary catalytic strategies to bypass these barriers: Photocatalysis (accessing excited states to permit cycloaddition) and Stepwise Activation (using Lewis acids or organocatalysts to force a non-concerted pathway).
This guide compares the three dominant catalytic architectures: Dual Photoredox/Lewis Acid Catalysis , Chiral Organic Sensitizers , and Nucleophilic Organocatalysis (for activated substrates).
Comparative Analysis of Catalytic Modes
The choice of catalyst is dictated by the electronic nature of the substrate (enone, unactivated alkene, or ketene) and the desired substitution pattern.
Table 1: Performance Matrix of Chiral Catalytic Systems
| Feature | Dual Catalysis (Photoredox + Chiral LA) | Chiral Organic Sensitizer | Nucleophilic Organocatalysis |
| Primary Catalyst | Ru/Ir complex + Chiral Lewis Acid (e.g., Eu, Gd, Li) | Chiral Thioxanthone / Benzophenone | Cinchona Alkaloids / NHCs |
| Mechanism | SET / Energy Transfer (EnT) + LUMO activation | Triplet Energy Transfer (EnT) via H-bonding | Stepwise Ionic (Zwitterionic intermediates) |
| Key Substrates | Quinolones, Enones, Indoles | Ketenes, Acid Chlorides, Aldehydes | |
| Stereocontrol | High (via coordination to LA) | High (via H-bonding in solvent cage) | High (via steric blocking in zwitterion) |
| Typical Yield / ee | 80–95% Yield / 90–98% ee | 70–90% Yield / 85–96% ee | 85–95% Yield / 90–99% ee |
| Operational | Requires inert atmosphere; metal waste management. | Metal-free; often requires specific wavelengths (UV-A/Blue). | Thermal (no light source needed); sensitive to moisture. |
| Best For | Intermolecular homo/heterodimerization of enones. | Intramolecular [2+2] or specific heterocycles.[1][2] | Functionalized rings (Lactones, Diones). |
Mechanistic Deep Dive & Causality
A. Dual Catalysis: The "LUMO-Lowering" Effect
This approach, pioneered by Yoon, decouples the photochemical activation from the stereochemical control.
-
Causality: The photocatalyst (e.g.,
) absorbs visible light and transfers an electron or energy. The Chiral Lewis Acid (LA) coordinates to the substrate (usually a 1,3-enone). -
Why it works: The LA coordination lowers the LUMO energy of the substrate, making it the exclusive acceptor for the excited state or radical anion. This ensures that only the species bound to the chiral catalyst undergoes reaction, preventing background racemic cycloaddition.
B. Chiral Sensitizers: The "Chiral Solvent Cage"
Developed extensively by Bach, this method uses a chiral molecule (e.g., a thioxanthone scaffold derived from a chiral backbone) that acts as both the light absorber and the chiral template.
-
Causality: The sensitizer binds the substrate via hydrogen bonding before excitation. Upon irradiation, Triplet Energy Transfer (EnT) occurs within this chiral complex.
-
Why it works: Since EnT is distance-dependent (Dexter mechanism), reaction only occurs within the tight, chiral H-bonded complex.
C. Thermal Organocatalysis: The "Stepwise" Bypass
Thermal [2+2] is forbidden for alkenes but allowed for ketenes due to their orthogonal
-
Causality: Nucleophilic catalysts (e.g., quinine) attack the ketene to form a zwitterionic enolate. This intermediate undergoes a stepwise aldol-like addition to an aldehyde or imine, followed by ring closure.
-
Why it works: It avoids the orbital symmetry constraints of concerted [2+2] by breaking the reaction into sequential bond-forming events.
Visualizing the Pathways
The following diagram illustrates the divergent mechanistic logic between Photochemical (Radical/Excited State) and Thermal (Ionic) pathways.
Caption: Divergent mechanistic pathways for cyclobutane synthesis. Photochemistry utilizes excited states to bypass orbital symmetry rules, while thermal organocatalysis relies on stepwise ionic intermediates.
Experimental Protocols
Protocol A: Dual Catalytic Intermolecular [2+2] of Enones (Yoon Method)
Best for: Synthesis of complex, all-carbon cyclobutanes with high diastereocontrol.
Reagents:
-
Substrate: Aryl enone (1.0 equiv).
-
Photocatalyst:
(2-5 mol%). -
Lewis Acid:
(or chiral Lewis Acid for asymmetric variant, e.g., Eu(OTf) with chiral PyBOX ligand). -
Electron Donor:
(DIPEA) (2.0 equiv). -
Solvent: Acetonitrile (MeCN).
Workflow:
-
Setup: In a flame-dried Schlenk tube, combine the enone (0.5 mmol),
(5 mol%), and Lewis Acid (10 mol%). -
Degassing: Dissolve in dry MeCN (5 mL) and sparge with argon for 15 minutes. (Oxygen quenches the excited state).
-
Initiation: Add DIPEA via syringe. Seal the tube.
-
Irradiation: Place the vessel ~5 cm from a standard 23W compact fluorescent light (CFL) or Blue LED strip (450 nm). Stir efficiently to ensure uniform light penetration.
-
Monitoring: Irradiate for 2–6 hours. Monitor consumption of enone by TLC.
-
Workup: Dilute with
, wash with water and brine. Dry over . -
Purification: Flash column chromatography on silica gel.
Validation Check: A color change (often deep red/orange to brown) indicates active reductive quenching cycles. If no reaction occurs, check for oxygen leaks (paramagnetic quenching).
Protocol B: Organocatalytic Ketene Dimerization (Calter/Wynberg Method)
Best for: Synthesis of functionalized cyclobutanones/diones.
Reagents:
-
Precursor: Acid Chloride (1.0 equiv).
-
Catalyst: Quinidine or Quinine derivative (TMS-Quinine) (5-10 mol%).
-
Base: Hünig’s base (
) (1.2 equiv). -
Solvent:
or THF ( to ).
Workflow:
-
Catalyst Solution: Dissolve the cinchona alkaloid catalyst in dry solvent under
. Cool to reaction temperature (usually for max ee). -
Ketene Generation: Add the base, followed by slow addition of the acid chloride (via syringe pump over 1-2 hours). Note: Slow addition is critical to keep free ketene concentration low, favoring the catalyst-bound pathway over racemic background dimerization.
-
Reaction: Stir for 4–12 hours.
-
Quench: Add dilute HCl or buffer to quench the ammonium enolate.
-
Purification: Standard extraction and chromatography.
Decision Matrix for Researchers
Use the following logic flow to select the optimal catalytic system for your target molecule.
Caption: Catalyst selection decision tree based on substrate electronics and target structure.
References
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. Link
-
Du, J., & Yoon, T. P. (2009). Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Journal of the American Chemical Society, 131(41), 14604–14605.[2] Link
-
Pecho, F., Sempere, Y., Gramüller, J., Hörmann, F. M., Gschwind, R. M., & Bach, T. (2021). Enantioselective [2+2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid. Journal of the American Chemical Society, 143(25), 9350–9354. Link
-
Maturi, M. M., & Bach, T. (2014). Enantioselective Catalysis of the Intermolecular [2+2] Photocycloaddition between 2-Pyridones and Acetylenedicarboxylates. Angewandte Chemie International Edition, 53(29), 7661–7664. Link
-
Calter, M. A. (1996).[3] Catalytic, Asymmetric Dimerization of Methylketene. Journal of Organic Chemistry, 61(23), 8006–8007. Link
-
Wynberg, H., & Staring, E. G. J. (1982). Asymmetric Synthesis of Chiral β-Lactones. Journal of the American Chemical Society, 104(1), 166–168. Link
-
Zhang, M., Wei, D., Wang, Y., Li, S., Liu, J., Zhu, Y., & Tang, M. (2014).[4] DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2+2] cycloaddition. RSC Advances, 4, 23899-23908. Link
Sources
- 1. NHC-catalyzed enantioselective [2 + 2] and [2 + 2 + 2] cycloadditions of ketenes with isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Butterfly Effect: A Definitive Guide to Cyclobutane Conformational Analysis
Topic: Computational vs Experimental Conformational Analysis of Cyclobutane Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In medicinal chemistry, the cyclobutane ring is not merely a spacer; it is a rigidifying element used to "escape from flatland," enhancing metabolic stability and vectoring pharmacophores with precision.[1][2] However, its conformational reality is deceptive. Unlike the rigid chair of cyclohexane, cyclobutane exists in a shallow potential energy well, oscillating rapidly between "butterfly" (puckered) puckered conformers via a planar transition state.
This guide compares computational and experimental methodologies for resolving this landscape. The core thesis is that neither approach is sufficient in isolation. The energy barrier to inversion (~1.5 kcal/mol) is so low that crystal packing forces (experimental) or basis set superposition errors (computational) can artificially skew the result. We present a hybrid, self-validating workflow to determine the bioactive conformation with high fidelity.
The Conformational Landscape: Physics of the Ring
To analyze cyclobutane, one must understand the opposing forces at play. The ring adopts a non-planar "puckered" geometry to relieve torsional strain (eclipsing hydrogens), even though this increases angle strain (compressing the C-C-C bond angle further below 90°).[3][4][5]
Quantitative Parameters
| Parameter | Value (Intrinsic/Gas Phase) | Significance |
| Puckering Angle ( | The deviation from planarity. Determines vector alignment of substituents. | |
| Inversion Barrier | Extremely low. At RT, the ring flips rapidly ( | |
| C-C Bond Length | Longer than typical alkanes due to repulsions. | |
| H-C-H Bond Angle | Varies significantly between pseudo-axial and pseudo-equatorial positions. |
Comparative Analysis: Experimental vs. Computational
Experimental Approaches
X-Ray Crystallography: The "Frozen" Artifact
-
Method: Diffraction of crystalline solids.
-
Pros: Provides atomic-resolution coordinates; definitive stereochemistry.
-
Cons: Crystal Packing Forces. The lattice energy often exceeds the cyclobutane inversion barrier (1.5 kcal/mol). Consequently, the conformation observed in the crystal is often dictated by intermolecular H-bonds or stacking, not the intrinsic preference of the molecule.
-
Verdict: Use for topology and connectivity, but treat the specific puckering angle with skepticism for solution-state relevance.
Solution NMR Spectroscopy: The Averaged Reality
-
Method:
and NMR, specifically coupling constants. -
Pros: Measures the molecule in the relevant solution state.
-
Cons: Time-Averaging. Because the ring flip is faster than the NMR timescale, observed signals are weighted averages of the equilibrating conformers. You do not see the "butterfly"; you see a flat average unless you cool to very low temperatures (< -100°C).
-
Verdict: Essential for validation. The observed couplings must match the Boltzmann-weighted average of computed conformers.
Computational Approaches
Force Fields (Molecular Mechanics)
-
Method: MMFF94, OPLS3e.
-
Performance: Generally Poor for precise puckering angles. General force fields often struggle to balance the subtle angle/torsion trade-off in 4-membered rings without specific parameterization.
Density Functional Theory (DFT)
-
Method: B3LYP,
B97X-D, M06-2X. -
Performance: Variable. Standard B3LYP often underestimates the barrier (predicting too planar). Dispersion-corrected functionals (e.g.,
B97X-D) or hybrid meta-GGAs (M06-2X) are required to accurately capture the weak intramolecular interactions stabilizing the pucker. -
Verdict: The workhorse for high-throughput screening, provided a suitable basis set (def2-TZVP or 6-311+G**) is used.
Ab Initio (Wavefunction Theory)
-
Method: MP2, CCSD(T).
-
Performance: Gold Standard. MP2/cc-pVTZ accurately reproduces the gas-phase electron diffraction values.
-
Verdict: Use for benchmarking the DFT method on a small model system before running full drug candidates.
Visualizing the Energy Landscape
The following diagram illustrates the dynamic equilibrium of the cyclobutane ring. The low barrier allows rapid interconversion, meaning the "Planar" state is a transition state, not a minimum.
Figure 1: The conformational energy landscape of cyclobutane. The molecule oscillates between two degenerate puckered minima via a planar transition state.
Protocol: The Self-Validating Hybrid Workflow
This protocol integrates computation and experiment to ensure accuracy. It relies on the principle that Computation generates the micro-states, and NMR validates the population average.
Step 1: Computational Sampling (The "Prior")
Do not rely on a single minimization.
-
Conformational Search: Use a stochastic search (Monte Carlo or Low-Mode MD) to generate candidate conformers.
-
Geometry Optimization: Optimize all unique conformers using
B97X-D/def2-TZVP . This functional captures dispersion accurately, which is critical for packing in substituted rings. -
Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
) at 298K. -
Boltzmann Weighting: Calculate the population (
) of each conformer based on .
Step 2: NMR Prediction & Validation (The "Test")
-
Calculate Couplings: For each computed conformer, calculate the vicinal proton-proton coupling constants (
) using the GIAO method at the B3LYP/6-311+G(2d,p) level (specifically tuned for Fermi contact terms). -
Average the Couplings: Compute the weighted average coupling:
-
Experimental Measurement: Acquire a high-resolution
NMR spectrum in a non-coordinating solvent (e.g., or ). Extract experimental -values. -
The Check: Compare
vs. .-
Match (< 1.5 Hz deviation): Your conformational ensemble is correct.
-
Mismatch (> 2.0 Hz deviation): The computational energy ranking is wrong (likely solvation effects). Re-run optimization with a PCM/SMD solvent model.
-
Step 3: Visualization of the Workflow
Figure 2: Integrated hybrid workflow for determining cyclobutane conformation. The loop ensures that computational predictions are grounded in experimental reality.
References
-
Glendening, E. D., & Halpern, A. M. (2005).[6] Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
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Kseib, M. J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(12), 1863–1879. Link
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Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
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Abraham, R. J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-amino acid derivatives. Journal of Organic Chemistry, 71(4), 1423-1431. Link
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Comparative study of the reactivity of cyclobutane vs cyclopentane dicarboxylic acids
[1]
Executive Summary
This technical guide provides a comparative analysis of Cyclobutane-1,1-dicarboxylic acid (CBDC) and Cyclopentane-1,1-dicarboxylic acid (CPDC) .[1][2] While structurally similar to the classic malonic acid scaffold, the reactivity profiles of these two compounds diverge significantly due to ring strain and conformational rigidity.
For drug development professionals—particularly those working on platinum-based antineoplastics (e.g., Carboplatin analogs)—understanding these differences is critical.[1][2] CBDC exhibits a unique balance of kinetic inertness and thermodynamic stability that makes it an ideal leaving group for sustained-release pharmacokinetics, whereas CPDC often fails to provide the necessary hydrolytic resistance.[1]
Structural & Theoretical Framework
The primary driver of reactivity differences between CBDC and CPDC is the ring strain and the resulting hybridization of the exocyclic carbon-carbon bonds.
Ring Strain and Hybridization (The Walsh Orbital Effect)
Cyclobutane rings possess significant angle strain (
-
Cyclobutane (CBDC): The internal ring bonds have higher
-character (to accommodate the 90° angles), forcing the exocyclic bonds (connecting to the carboxyl groups) to have higher -character.[1] -
Cyclopentane (CPDC): The internal angles (
108°) are close to the ideal tetrahedral angle ( ).[2] The hybridization remains close to standard .[2]
Impact on Acidity:
Carbon atoms with higher
| Feature | Cyclobutane-1,1-dicarboxylic acid (CBDC) | Cyclopentane-1,1-dicarboxylic acid (CPDC) |
| Ring Conformation | Puckered ( | Envelope |
| Ring Strain Energy | ||
| Exocyclic Hybridization | ||
| Electronic Effect | Electron Withdrawing (Inductive) | Weakly Electron Donating (Alkyl-like) |
Visualization: The Thorpe-Ingold Effect & Strain
The following diagram illustrates how ring strain influences the "bite angle" and reactivity potential of the dicarboxylate group.
Figure 1: Mechanistic flow linking ring strain to physicochemical properties.[1][2] High s-character in CBDC leads to higher acidity and a more rigid chelate structure.[1]
Physicochemical Characterization
Acid Dissociation Constants ( )
The acidity determines the stability of the metal-ligand bond in coordination complexes.[1]
| Compound | Notes | ||
| CBDC | 3.13 | 5.88 | Enhanced acidity due to strain-induced electronegativity [1].[1][2] |
| CPDC | 3.80 - 4.00 * | ~6.0 | Behaves like diethylmalonic acid.[1] Alkyl groups are destabilizing.[2] |
| Malonic Acid | 2.83 | 5.69 | Reference standard (no ring).[2] |
*Note: CPDC values are estimated based on homologous series trends where reduced strain reduces the electron-withdrawing nature of the
Thermal Stability (Decarboxylation)
Both compounds are gem-dicarboxylic acids and are prone to thermal decarboxylation.[1][2] However, the transition state energy differs.
-
CBDC: Decarboxylates at 158–160 °C (melting point with decomposition).[2]
-
CPDC: Generally exhibits slightly higher thermal stability due to the lack of ring strain release driving the reaction, though it also decomposes upon melting.
Reactivity Profile: Platinum Drug Synthesis (The "Carboplatin" Effect)[2]
This is the most critical application area. CBDC is the leaving group in Carboplatin , a second-generation platinum drug designed to be less toxic than Cisplatin.[1]
The Hydrolysis (Aquation) Rate
The toxicity and efficacy of Platinum(II) drugs depend on how fast the dicarboxylate ligand is replaced by water (aquation) inside the cell.[2]
-
CBDC (Carboplatin): The cyclobutane ring is rigid.[2] It "locks" the O-Pt-O bite angle, creating a highly stable 6-membered chelate ring.[1][2] The rate of aquation is slow (
).[1][2] This allows the drug to circulate longer without causing immediate kidney damage (nephrotoxicity).[2] -
CPDC Analogs: The cyclopentane ring is flexible (envelope flipping).[2] This entropy facilitates the ring-opening of the chelate.[1] Consequently, CPDC complexes aquate faster than CBDC complexes.[1][2]
-
Result: Higher reactivity often leads to higher toxicity, negating the benefit of using a dicarboxylate over a chloride.
-
Synthesis Protocol: Pt(II) Complexation
The following protocol is a standard method for synthesizing Platinum(II) complexes with these ligands, validated for high purity.
Reagents:
- (Starting material)
-
CBDC or CPDC (Ligand)[2]
-
KI (to form the reactive diiodo intermediate)[2]
- (to remove halides)[2]
Step-by-Step Methodology:
-
Preparation of cis-Pt(NH3)2I2:
-
Activation (The "Silver Nitrate" Method):
-
Ligand Exchange:
-
Crystallization:
Visualizing the Reactivity Workflow
The following diagram outlines the experimental decision tree for selecting between CBDC and CPDC based on desired pharmacokinetic properties.
Figure 2: Decision matrix for ligand selection. CBDC is preferred for stability; CPDC leads to higher reactivity and faster clearance.
Experimental Data Summary
| Parameter | CBDC (Cyclobutane) | CPDC (Cyclopentane) | Implication |
| Solubility (Water) | Moderate (~15 mg/mL) | Low-Moderate | CBDC analogs (Carboplatin) require specific formulation for IV delivery.[1][2] |
| Aquation Rate ( | CPDC complexes degrade faster in blood plasma.[1][2] | ||
| Lipophilicity ( | CPDC is slightly more lipophilic, potentially altering cellular uptake [2].[1][2] | ||
| Leaving Group Ability | Moderate | Good | Controlled by the stability of the Pt-O bond; CBDC is "stiffer" and leaves more slowly. |
References
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Acidity and Ring Strain
-
Carboplatin Analogs & Aquation Kinetics
-
General Reactivity of Cycloalkanes
-
Pharmacology of Platinum Drugs
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting Cyclobutane-Containing Haptens
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies targeting cyclobutane-containing haptens. Designed for researchers, scientists, and drug development professionals, this document offers both theoretical insights and practical, field-proven protocols to ensure the scientific integrity of your findings. We will explore the causal relationships behind experimental choices and provide self-validating systems to bolster the trustworthiness of your results.
The Significance of the Cyclobutane Moiety and Antibody Specificity
The cyclobutane ring, a four-membered carbocycle, is a key structural motif in various natural products and synthetic drugs.[1][2] Its rigid, puckered conformation can significantly influence a molecule's pharmacokinetic profile, potency, and selectivity.[3] Notable examples include the chemotherapeutic agent carboplatin and antiviral drugs.[3] Furthermore, UV-induced DNA damage can lead to the formation of cyclobutane pyrimidine dimers (CPDs), which are immunogenic haptens.[1]
Given the prevalence of this moiety, the development of specific antibodies for the detection and quantification of cyclobutane-containing molecules is crucial in drug development, therapeutic drug monitoring, and toxicology. However, the small size and defined structure of these haptens present a significant challenge: the potential for antibody cross-reactivity. An antibody raised against a specific cyclobutane-containing drug may also bind to its metabolites, structurally related drugs, or endogenous molecules sharing a similar epitope.[4][5] This lack of specificity can lead to inaccurate quantification, false-positive results, and a misinterpretation of a drug's efficacy and safety profile.[6][7] Therefore, rigorous cross-reactivity testing is not just a regulatory hurdle, but a scientific necessity.
Comparative Analysis of Key Analytical Methods for Cross-Reactivity Assessment
The selection of an appropriate analytical method is paramount for a robust cross-reactivity study. Each technique offers a unique set of advantages and limitations in the context of antibody-hapten interactions. Here, we compare the most commonly employed methods: Enzyme-Linked Immunosorbent Assay (ELISA), and Surface Plasmon Resonance (SPR).
| Method | Principle | Advantages | Limitations | Primary Output |
| Competitive ELISA | The target hapten in a sample competes with a labeled or immobilized hapten-conjugate for binding to a limited number of antibody binding sites.[8] | High throughput, cost-effective, highly sensitive, and well-established for quantitative analysis of small molecules.[8][9] | Indirect measurement of binding, susceptible to matrix effects, and the choice of hapten-carrier conjugate can influence results.[7][10] | IC50 values, cross-reactivity percentage.[11] |
| Surface Plasmon Resonance (SPR) | A label-free optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[12][13][14] | Provides real-time kinetic data (association and dissociation rates), label-free, requires small sample volumes, and can detect weak interactions.[12][15] | Higher initial instrument cost, can be sensitive to buffer composition and immobilization chemistry, and may require more extensive assay development.[13] | Association rate (ka), dissociation rate (kd), and affinity constant (KD).[15] |
Experimental Workflow: A Deep Dive into Competitive ELISA
The competitive ELISA is a cornerstone for screening and quantifying the cross-reactivity of anti-hapten antibodies. The underlying principle is a competition between the free hapten (the analyte or potential cross-reactant) and a fixed amount of a hapten-carrier conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of free hapten in the sample.[16]
Causality Behind Experimental Choices in Competitive ELISA
-
Hapten-Carrier Conjugate Selection: The choice of carrier protein and the hapten density (number of haptens per carrier molecule) are critical.[10] Using a different carrier protein for the coating antigen than was used for immunization is crucial to avoid the detection of anti-carrier antibodies.[17] A lower hapten density on the coating conjugate can sometimes lead to higher antibody binding and improved assay sensitivity, as it minimizes steric hindrance.[10]
-
Checkerboard Titration: To determine the optimal concentrations of the antibody and the coating antigen, a checkerboard titration is performed. This involves testing a matrix of different concentrations of each reagent to find the combination that yields a robust signal-to-noise ratio and the desired assay window.[18]
-
Concentration Range of Competitors: The concentration range for the target hapten and potential cross-reactants should span from a level that causes no inhibition to one that results in maximum inhibition of the signal. This typically covers several orders of magnitude and is centered around the expected IC50 value.[16]
Detailed Step-by-Step Protocol for a Competitive ELISA
This protocol provides a framework for assessing the cross-reactivity of a new monoclonal antibody against a cyclobutane-containing hapten.
Materials:
-
96-well high-binding polystyrene microtiter plates
-
Hapten-carrier conjugate (e.g., Hapten-BSA) for coating
-
Monoclonal antibody to be tested
-
Target cyclobutane-containing hapten (for standard curve)
-
Potential cross-reacting molecules
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the hapten-carrier conjugate to the optimal concentration (determined by checkerboard titration) in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.[19]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[19]
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[8]
-
Competition:
-
Prepare serial dilutions of the target hapten (standard curve) and potential cross-reactants in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody (at its optimal concentration) for 1 hour at 37°C.[20]
-
Discard the blocking solution from the coated plate and wash three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody-hapten mixture to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.[20]
-
-
Detection:
-
Discard the solution and wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[19]
-
-
Signal Development:
-
Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[20]
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[21]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[20]
Visualizing the Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for hapten detection.
Interpreting Cross-Reactivity Data
The data generated from a competitive ELISA is typically plotted as absorbance versus the logarithm of the competitor concentration, resulting in a sigmoidal dose-response curve.[22] From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.[11]
Cross-reactivity is then calculated as a percentage using the following formula:
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Potential Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
| Finding | Interpretation | Implication for Assay Development |
| High % Cross-Reactivity (>10%) | The antibody binds significantly to the tested molecule. | The assay is not specific for the target hapten. Results will be an overestimation of the target analyte's concentration if the cross-reactant is present. |
| Low % Cross-Reactivity (1-10%) | The antibody has some affinity for the tested molecule, but it is considerably lower than for the target hapten. | The impact on assay accuracy depends on the relative concentrations of the target analyte and the cross-reactant in the samples. |
| Negligible % Cross-Reactivity (<1%) | The antibody is highly specific for the target hapten and does not significantly bind to the tested molecule. | The assay is considered specific with respect to this particular molecule. |
Logical Flow of Data Interpretation
Caption: Decision-making process for interpreting cross-reactivity data.
Conclusion
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Preston, R. (2019, October 30). Your Guide to ELISAs Part One. Bio-Rad Antibodies. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). ELISA - Introduction (Guide). Retrieved from [Link]
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Cytiva. (2025, June 19). What is surface plasmon resonance (SPR)?. Retrieved from [Link]
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Bio-Rad. (n.d.). ELISA Teaching Resources. Retrieved from [Link]
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Cytiva. (n.d.). SPR systems. Retrieved from [Link]
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Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
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Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Retrieved from [Link]
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Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Retrieved from [Link]
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Samoilov, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). Kinetic Analysis of High Affinity Antibody Antigen Interaction using Surface Plasmon Resonance. Retrieved from [Link]
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Pro-Analytics. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Bedigner, D. (2020, April 25). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. Retrieved from [Link]
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Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. PubMed. Retrieved from [Link]
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Janssen, E. (2013, November 22). Validation of immunoassays: the importance of parallelism. European Bioanalysis Forum. Retrieved from [Link]
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- Andreasson, U., et al. (2015).
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Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. Retrieved from [Link]
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Cordell, D. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Alere. Retrieved from [Link]
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Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from [Link]
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A Tale of Two Lights: A Comparative Guide to Photoredox Catalysis and Traditional Photochemistry for [2+2] Cycloadditions
For decades, the construction of cyclobutane rings via [2+2] cycloaddition has been a cornerstone of synthetic chemistry, providing access to a myriad of biologically active natural products and pharmaceuticals.[1] These transformations, often thermally forbidden by orbital symmetry rules, have traditionally relied on the brute force of high-energy ultraviolet (UV) light.[2][3] However, the last fifteen years have witnessed a paradigm shift with the ascent of visible-light photoredox catalysis, a technique that has revolutionized the field by offering a milder, more selective, and broadly applicable toolkit for forging these strained four-membered rings.[1][4]
This guide provides an in-depth comparison of these two photochemical strategies. We will move beyond a simple list of pros and cons to explore the fundamental mechanistic differences that dictate their respective strengths and weaknesses, offering field-proven insights and experimental data to inform your choice of methodology.
The Classic Approach: Direct Excitation with Traditional Photochemistry
Traditional photochemical [2+2] cycloadditions operate on a conceptually straightforward principle: the direct absorption of high-energy UV light by one of the alkene reaction partners.[5] This absorption promotes an electron from a bonding π orbital (the HOMO) to an antibonding π* orbital (the LUMO), generating a highly reactive excited state (singlet or triplet).[5] This electronically excited molecule can then engage with a ground-state alkene partner to form the cyclobutane ring, often through a stepwise diradical intermediate.[5][6]
This method circumvents the Woodward-Hoffmann rules that forbid a concerted thermal [2+2] reaction by altering the orbital symmetry of the excited reactant.[2]
Mechanism of Traditional Photochemical [2+2] Cycloaddition
Caption: Reductive quenching cycle in photoredox [2+2] cycloaddition.
In this cycle, the excited photocatalyst (PC*) is reduced by a sacrificial electron donor (e.g., a tertiary amine) to generate a more potent reductant (PC⁻). [7]This reduced catalyst then transfers an electron to the alkene substrate, generating the crucial radical anion that couples with a second alkene molecule to form the product.
Advantages of Photoredox Catalysis
-
Mild Conditions: The use of visible light prevents substrate degradation and allows for the inclusion of a wide array of sensitive functional groups. [8]* Expanded Substrate Scope: By choosing the appropriate photocatalyst and quenching cycle (reductive or oxidative), chemists can perform [2+2] cycloadditions on both electron-deficient and electron-rich olefins, a significant limitation of the traditional method. [7]* Enhanced Selectivity: Photoredox catalysis offers superior control over reaction outcomes. Diastereoselectivity is often high, and by combining photoredox catalysts with chiral Lewis acids or organocatalysts, highly enantioselective transformations are achievable. [9][10]* Improved Reproducibility and Safety: Modern photoreactors, often using LEDs, provide consistent and even light distribution at stable temperatures, enhancing reproducibility and safety compared to older UV lamp setups. [11][12]
Limitations to Consider
-
Catalyst Cost and Removal: While organic dyes offer a cheaper alternative, high-efficiency ruthenium and iridium photocatalysts can be expensive, and their removal from the final product can be a concern, particularly in pharmaceutical applications. [4]* Mechanistic Complexity: The reaction mechanism is more complex, sometimes requiring careful optimization of the photocatalyst, solvent, and any sacrificial agents. [13]
Head-to-Head Comparison: A Data-Driven Overview
| Feature | Traditional Photochemistry | Photoredox Catalysis |
| Energy Source | High-energy UV light (e.g., 254 nm) | Low-energy Visible light (e.g., 450 nm blue LEDs) [14] |
| Activation Mechanism | Direct excitation of substrate [5] | Single-Electron Transfer (SET) via photocatalyst [15] |
| Substrate Scope | Generally limited to specific chromophores; sensitive groups often incompatible. [16] | Broad; compatible with both electron-rich and -poor olefins and diverse functional groups. [7] |
| Reaction Conditions | Often requires high dilution; can generate significant heat. | Typically run at or near room temperature; mild conditions. [14] |
| Selectivity | Stereocontrol can be poor without chiral auxiliaries or templates. [17] | High diastereoselectivity is common; enantioselectivity is achievable with dual catalysis. [9][10] |
| Key Equipment | Mercury vapor lamps, quartz reaction vessels. [18] | LED light sources, standard glass vials, dedicated photoreactors. [11] |
| Primary Advantage | Catalyst-free simplicity. | Mildness, broad scope, and high selectivity. [8] |
| Primary Disadvantage | Harsh conditions, limited scope, potential for side reactions. [1] | Cost of metal catalysts and mechanistic complexity. [4] |
Experimental Protocols: From Theory to Practice
To provide a practical context, we present standardized, step-by-step protocols for both methodologies.
Protocol 1: Traditional Photochemical [2+2] Cycloaddition of an N-Alkyl Maleimide with an Alkene
This protocol is adapted from general procedures for direct excitation reactions. [1] Workflow Diagram
Caption: Workflow for a traditional photochemical [2+2] cycloaddition.
Step-by-Step Methodology:
-
Reaction Setup: In a quartz reaction tube equipped with a magnetic stir bar, add the alkene (0.40 mmol, 2.0 equiv) and the N-alkyl maleimide (0.20 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL).
-
Inerting: Seal the tube with a rubber septum and purge the reaction mixture with a stream of argon for 15 minutes.
-
Irradiation: Place the reaction tube in a photoreactor equipped with a medium-pressure mercury lamp or a UVA LED (e.g., 370 nm). Ensure the setup is adequately cooled to maintain a consistent temperature.
-
Reaction Monitoring: Irradiate the stirring mixture for 16–70 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the cyclobutane product.
Protocol 2: Photoredox-Catalyzed Intramolecular [2+2] Cycloaddition of an Enone
This protocol is based on seminal works in the field using Ru(bpy)₃²⁺ as the photocatalyst. [19] Step-by-Step Methodology:
-
Reaction Setup: To a 4 mL borosilicate glass vial equipped with a magnetic stir bar, add the enone substrate (0.1 mmol, 1.0 equiv), the photocatalyst ₂ (0.002 mmol, 2 mol%), and a Lewis acid co-catalyst such as LiBF₄ (0.1 mmol, 1.0 equiv) if required to enhance reactivity. [19]2. Solvent and Amine Addition: Add anhydrous acetonitrile (1.0 mL) followed by a sacrificial electron donor, such as diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equiv).
-
Inerting: Seal the vial with a Teflon-lined cap. Sparge the solution with argon for 10 minutes to remove dissolved oxygen. [14]4. Irradiation: Place the vial in a photoreactor (e.g., Evoluchem PhotoRedOx box) equipped with a blue LED light source (e.g., 18W, 450 nm). [14]Ensure a fan is active to maintain the reaction temperature near ambient (~30 °C). [14]5. Reaction Monitoring: Irradiate the stirring mixture for 18-24 hours. Monitor the reaction progress by LC-MS.
-
Workup and Purification: Upon completion, quench the reaction by opening the vial to the air. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion: Choosing the Right Light for the Job
The advent of photoredox catalysis has not rendered traditional photochemistry obsolete, but rather has provided a powerful and often superior alternative. For robust substrates where simplicity is paramount, direct UV irradiation remains a viable option.
However, for the synthesis of complex, functional-group-rich molecules—a common requirement in drug development and materials science—photoredox catalysis is the undisputed champion. Its ability to operate under mild conditions with visible light, its broad substrate scope, and the high levels of selectivity it confers have unlocked synthetic pathways previously deemed impossible. [8][20]By understanding the fundamental principles and practical considerations of both methodologies, researchers can make an informed decision, illuminating the most effective path toward their desired cyclobutane targets.
References
-
Experimental Set Up For Photochemical Reactions. (n.d.). Scribd. Retrieved February 15, 2024, from [Link]
-
Photochemical [2+2] cycloadditions Definition. (2025, September 15). Fiveable. Retrieved February 15, 2024, from [Link]
-
Isotope Effects and the Mechanism of Photoredox-Promoted [2 + 2] Cycloadditions of Enones. (2021, April 23). The Journal of Organic Chemistry. Retrieved February 15, 2024, from [Link]
-
Light-activated [2 + 2] cycloadditions mediated by Rh and Ir photocatalysts. (2021, June 23). RSC Publishing. Retrieved February 15, 2024, from [Link]
-
Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. (n.d.). HepatoChem. Retrieved February 15, 2024, from [Link]
-
Photoredox Catalysis in Organic Chemistry. (2016, June 17). Macmillan Group - Princeton University. Retrieved February 15, 2024, from [Link]
-
[2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. (2010, June 8). ACS Publications. Retrieved February 15, 2024, from [Link]
-
Stereochemistry of Cycloadditions. (2024, September 22). Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]
-
Photochemical Stereocontrol Using Tandem Photoredox–Chiral Lewis Acid Catalysis. (2016, August 9). PMC. Retrieved February 15, 2024, from [Link]
-
Photoredox catalysis. (n.d.). Unknown Source. Retrieved February 15, 2024, from [Link]
-
Photochemical (2+2) Cycloaddition Reaction. (2014, July 12). YouTube. Retrieved February 15, 2024, from [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (n.d.). PMC. Retrieved February 15, 2024, from [Link]
-
Photoredox catalysis. (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]
-
Photoredox catalysis in organic chemistry: Advances and challenges. (2024, December 12). International Journal of Chemical Research and Development. Retrieved February 15, 2024, from [Link]
-
Photoredox Setup. (2017, September 26). HepatoChem. Retrieved February 15, 2024, from [Link]
-
Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2024, from [Link]
-
Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. (2025, August 9). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. (n.d.). PMC. Retrieved February 15, 2024, from [Link]
-
General considerations of [2+2] photocycloadditions. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Photoredox Catalysis in Organic Chemistry. (2016, August 1). ACS Publications. Retrieved February 15, 2024, from [Link]
Sources
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemicaljournal.in [chemicaljournal.in]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. Photochemical Stereocontrol Using Tandem Photoredox–Chiral Lewis Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Photoreactor Setup and Design | Chempure [chempure.in]
- 12. hepatochem.com [hepatochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hepatochem.com [hepatochem.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the metabolic stability of cyclobutane-containing drug candidates
Executive Summary
Cyclobutane moieties represent a high-value "escape from flatland" strategy in modern medicinal chemistry. Acting as a bioisostere for gem-dimethyl groups, alkenes, or phenyl rings, the cyclobutane ring offers a unique balance of conformational restriction and metabolic resilience.
While cyclopropane is often metabolically liable due to high ring strain (~27.5 kcal/mol) facilitating oxidative ring opening, cyclobutane (~26.3 kcal/mol) typically resists ring cleavage under physiological conditions. Its metabolic fate is governed by its unique "puckered" conformation, which influences the accessibility of Cytochrome P450 (CYP) iron-oxo species.
This guide provides a comparative analysis of cyclobutane’s metabolic performance against standard motifs and details the specific experimental workflows required to validate its stability.
Part 1: Comparative Analysis of Metabolic Stability
The following analysis contrasts cyclobutane analogs with their acyclic or aromatic counterparts. Data trends are synthesized from bioisosteric studies in kinase and GPCR inhibitor optimization.
Cyclobutane vs. Gem-Dimethyl (Aliphatic Protection)
Replacing a gem-dimethyl group with a cyclobutane ring often extends metabolic half-life (
| Parameter | Gem-Dimethyl Analog | Cyclobutane Analog | Mechanistic Rationale |
| Metabolic Liability | High (Oxidative demethylation) | Low (C-H Hydroxylation) | Methyl hydrogens are accessible; Cyclobutane C-H bonds have higher |
| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Low/Moderate (< 20 µL/min/mg) | The "puckered" ring conformation ( |
| Lipophilicity (LogD) | High | Neutral/Slight Decrease | Cyclobutane reduces lipophilicity slightly compared to open chains, improving metabolic stability via reduced non-specific binding. |
Cyclobutane vs. Phenyl (Saturated Bioisostere)
Replacing a phenyl ring with a cyclobutane acts as a "saturation switch," improving physicochemical properties while mitigating aromatic hydroxylation.
| Parameter | Phenyl Analog | Cyclobutane Analog | Mechanistic Rationale |
| Primary Metabolite | Phenols (via Arene oxides) | Hydroxy-cyclobutane | Aromatic rings are electron-rich targets for CYP oxidation; Cyclobutane is inert to epoxidation. |
| Solubility | Low (Planar stacking) | Improved | Disruption of planar |
| Toxicity Risk | Quinone methide formation | Minimal | Cyclobutane lacks the conjugation required to form reactive quinone intermediates. |
Part 2: Mechanistic Insight & Causality
The "Pucker" Effect on CYP Binding
Unlike the planar cyclopropane, cyclobutane adopts a non-planar "puckered" conformation to relieve torsional strain between eclipsed hydrogens.
-
Bond Angles: Internally
, deviating from the ideal ( ). -
Hybridization: The C-C bonds have increased
-character, while the C-H bonds have increased -character. -
Consequence: Higher
-character C-H bonds are stronger (higher bond dissociation energy) and harder for CYP450 Compound I (radical cation) to abstract, leading to enhanced metabolic stability compared to secondary acyclic carbons.
Rare Metabolic Pathways: Ring Expansion
While stable, cyclobutane amines can undergo oxidative ring expansion. If a nitrogen atom is adjacent to the ring (e.g., cyclobutyl-amines), Single Electron Transfer (SET) oxidation can generate an aminium radical, leading to ring expansion into a pyrrolidine derivative. This is a critical checkpoint in MetID profiling.
Part 3: Experimental Protocols
Workflow 1: Microsomal Stability Assessment
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1 µM final concentration to ensure first-order kinetics).
Protocol:
-
Pre-incubation: Mix 30 µL microsomes (final 0.5 mg/mL) with 365 µL phosphate buffer (100 mM, pH 7.4). Add 5 µL test compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.
-
Analysis: Inject supernatant onto LC-MS/MS (C18 column).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Workflow 2: Reactive Metabolite Trapping (GSH)
Objective: Rule out reactive ring-opening intermediates.
Protocol:
-
Follow Workflow 1, but supplement the incubation buffer with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) for hard electrophiles.
-
Analysis: Monitor LC-MS for Neutral Loss of 307 Da (GSH adduct) or specific mass shifts indicating ring opening (+H2O) followed by trapping.
-
Flag: If GSH adducts are observed, the cyclobutane scaffold may be undergoing bioactivation (rare, but possible with adjacent heteroatoms).
Part 4: Visualization of Workflows
Diagram 1: Metabolic Stability Decision Tree
This logic flow guides the decision to incorporate a cyclobutane bioisostere based on metabolic liability.
Caption: Decision logic for deploying cyclobutane bioisosteres to resolve specific metabolic liabilities.
Diagram 2: Experimental Fate of Cyclobutane
This diagram illustrates the divergence between stable hydroxylation and reactive ring expansion.
Caption: Metabolic pathways for cyclobutane: Stable hydroxylation (Path A) vs. radical ring expansion (Path B).
References
-
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[1] [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. JACS Au, 2024. [Link]
-
Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2012. [Link]
-
Oxidation of cycloalkylamines by cytochrome P-450. Journal of Biological Chemistry, 1987. [Link]
Sources
Safety Operating Guide
3-Ethylcyclobutane-1,1-dicarboxylic Acid: Safe Handling & Disposal Protocol
[1][2]
Executive Summary & Chemical Profile[1]
3-Ethylcyclobutane-1,1-dicarboxylic acid is a specialized building block often used in the synthesis of pharmaceutical intermediates.[1] Unlike standard mineral acids, this compound possesses a gem-dicarboxylic acid structure on a strained cyclobutane ring.[1]
Critical Safety Insight: Gem-dicarboxylic acids are thermodynamically unstable relative to their monocarboxylic counterparts.[1] Upon heating (typically
Therefore, the cardinal rule of disposal for this compound is: DO NOT HEAT. All neutralization reactions must be performed under controlled, cooled conditions to prevent thermal runaway or rapid gas evolution.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 69647-59-2 (Generic/Isomer dependent) |
| Molecular Formula | |
| Molecular Weight | 172.18 g/mol |
| Acidity (pKa) | Est.[1] pKa |
| Physical State | Solid (typically white crystalline powder) |
| Hazard Class | Corrosive (Skin Corr. 1C, Eye Dam. 1) |
| RCRA Waste Code | D002 (Corrosivity) if pH |
Pre-Disposal Stabilization & Safety
Before initiating disposal, you must establish a "Safety Perimeter" around your workspace.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles + Face shield (Mandatory due to high corrosivity).[1]
-
Skin: Nitrile gloves (minimum 0.11mm thickness, double-gloving recommended) + Lab coat.[1]
-
Respiratory: Fume hood operation is required.[1] If handling micronized powder, use N95 or P100 respiratory protection.
Reagent Preparation
Do not use strong bases like Sodium Hydroxide (
Disposal Workflows
Logic Flow: Decision Matrix
The following diagram outlines the decision process based on the physical state of your waste.
Figure 1: Decision matrix for determining the appropriate waste stream processing path.
Protocol A: Aqueous Neutralization (Recommended)
This method converts the corrosive acid into a non-regulated sodium salt solution, suitable for drain disposal only if local regulations permit. Otherwise, it stabilizes the waste for pickup.
Step 1: Solubilization
-
If solid, dissolve the compound in water. If it is reluctant to dissolve, use a small amount of Methanol (MeOH) or Ethanol (EtOH) as a co-solvent.
-
Ratio: Dilute to at least 5% w/v (e.g., 5g acid in 100mL solvent).
-
Temp Control: Place the beaker in an ice-water bath.
Step 2: Controlled Neutralization
-
Slowly add 10% Sodium Bicarbonate (
) solution. -
Observation: You will see vigorous bubbling (
evolution).[1]-
Mechanism:[1]
-
-
Pacing: Add base only when bubbling subsides.[1] Monitor temperature; keep below 30°C.
Step 3: Verification
-
Use pH strips or a meter. Target range: pH 6.0 – 9.0 .
-
If pH > 10 (too basic), back-titrate with dilute acetic acid.[1]
Step 4: Final Disposal
-
Option A (Drain): If your facility permits non-hazardous salt disposal, flush with 20 volumes of water.[2]
-
Option B (Waste Pickup): Transfer to a container labeled "Aqueous Waste - Non-Hazardous Organic Salts."[1]
Protocol B: Solid Waste (Incineration Path)
If you cannot neutralize (e.g., mixed with silica gel or other solids):
-
Place material in a chemically compatible container (HDPE or Glass).
-
Labeling: Must be labeled "Hazardous Waste - Corrosive Acid (D002)." [1]
-
Segregation: Store away from oxidizers (e.g., nitric acid) and strong bases.
-
Disposal: Hand off to your EHS/Waste Management team for high-temperature incineration.[1]
Regulatory Compliance (US EPA/RCRA)[1]
Failure to classify waste correctly is a violation of 40 CFR 262.11.
-
Characteristic Waste: This compound is a Characteristic Corrosive Waste (D002) if the pH of an aqueous solution is
2.[3] -
Listing Status: It is not typically a P-listed or U-listed waste (40 CFR 261.[1]33) unless specifically designated by state regulations, but "Corrosivity" overrides this for disposal purposes.
-
Container Labeling:
Emergency Contingencies
Spill Management Workflow
If a spill occurs outside the fume hood:
Figure 2: Immediate response workflow for solid or liquid spills.[1]
-
Isolate: Evacuate the immediate area.
-
Neutralize: Cover the spill with solid Sodium Bicarbonate or Calcium Carbonate. Wait for fizzing to stop.
-
Collect: Sweep up the neutralized paste.
-
Dispose: Treat the debris as hazardous chemical waste (do not throw in trash).
References
Sources
- 1. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. my.alfred.edu [my.alfred.edu]
- 4. guidechem.com [guidechem.com]
- 5. 69647-59-2|3-Ethylcyclobutane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chemical disposal: what you need to know [denios.ie]
- 9. 3-Ethylcyclobut-1-ene-1-carboxylic acid | C7H10O2 | CID 14693478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Ethylcyclobutane-1,1-dicarboxylic acid
Executive Safety Summary (Immediate Action)
Compound: 3-Ethylcyclobutane-1,1-dicarboxylic acid CAS: 69647-59-2 Hazard Classification (Analog-Derived): CORROSIVE / SERIOUS EYE DAMAGE Based on structural homology to Cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2).
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15+ mins.[1][2] Remove contaminated clothing.[1][2][3][4][5][6] Treat as a chemical burn. |
| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses.[1][2][6] Seek immediate ophthalmological attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen.[2] |
| Spill (Solid) | Dampen with inert oil/solvent to prevent dust. Sweep carefully. Neutralize residue with Sodium Bicarbonate.[7] |
Chemical Hazard Profiling & Causality
To handle this compound safely, one must understand the chemical logic driving its hazards.
The Acidity Driver
The 1,1-dicarboxylic acid moiety on a cyclobutane ring creates a unique acidity profile. The "Geminal" substitution (two carboxyl groups on the same carbon) increases acidity compared to linear analogs due to the inductive effect and the ring strain of the cyclobutane core.
-
Risk: This compound acts as a strong organic acid (pKa ~3.0–3.5 estimated). It is capable of causing irreversible tissue damage (necrosis) upon prolonged contact, classifying it as Skin Corr. 1B (H314) by precautionary principle [1, 2].[2]
Physical State & Inhalation
Likely a solid crystalline powder at room temperature.
-
Risk: Fine particulates of organic acids are potent respiratory irritants. Inhalation can cause spasm, edema of the larynx, and chemical pneumonitis.
Personal Protective Equipment (PPE) Stratification
Do not use a "one-size-fits-all" approach. Select PPE based on the energy and scale of your operation.
PPE Decision Matrix[2]
| Zone | Operation | Required PPE Configuration | Technical Rationale |
| Zone 1: Routine | Weighing <1g, NMR prep, sealed transfer. | Standard: Nitrile Gloves (0.11mm), Safety Glasses with side shields, Cotton Lab Coat. | Risk is incidental splash or dust. Standard nitrile offers sufficient breakthrough time for solids. |
| Zone 2: Active | Synthesis, Acid Chloride formation, heating >50°C. | Enhanced: Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm), Chemical Goggles (indirect vent), Lab Coat. | Heating increases vapor pressure and reactivity. Goggles prevent vapor entry that glasses cannot. |
| Zone 3: High Risk | Scale-up (>10g), handling concentrated solutions, spill cleanup. | Maximum: Butyl Rubber or Viton Gloves (if in solution), Face Shield over Goggles, Chemical-Resistant Apron/Tyvek Suit. | Large volumes pose immersion risks. Face shield protects neck/face from projectile corrosive splashes. |
Glove Selection Logic
-
Material: Nitrile is the baseline. For solutions in acetone or DCM, upgrade to Silver Shield (Laminate) or double-glove immediately, as organic solvents carry the acid through the glove barrier.
-
Thickness: Minimum 5 mil (0.12 mm) for solid handling.
Operational Protocols
Handling & Storage[1][2][4][9]
-
Environment: Handle exclusively in a certified Fume Hood.
-
Tools: Use glass or PTFE (Teflon) spatulas. Avoid metal spatulas if possible to prevent trace metallic contamination, though the acid is not strong enough to rapidly corrode stainless steel 316 instantly.
-
Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent moisture absorption (hygroscopic potential).
Reaction Safety (Thermal Decarboxylation)
Critical Warning: 1,1-dicarboxylic acids are prone to thermal decarboxylation at elevated temperatures (>140°C), releasing CO₂ and converting to the mono-acid.
-
Control: If heating is required, ensure the system is vented to a bubbler. Do not heat in a closed pressure vessel unless the pressure rating accounts for gas generation.
Disposal Protocol
Never dispose of this compound down the drain.
-
Dissolution: Dissolve the waste material in a combustible solvent (e.g., acetone or ethanol).
-
Neutralization (Optional but Recommended): If the waste stream is exclusively this acid, treat with aqueous Sodium Bicarbonate (
) until effervescence ceases.-
Note: This generates
.[8] Add base slowly to prevent foam-over.
-
-
Final Disposal: Package as "Corrosive Organic Liquid" waste for incineration.
Visualized Workflows
PPE Selection Logic Tree
Caption: Decision logic for selecting the appropriate PPE based on physical state and operational scale.
Spill Response Workflow
Caption: Step-by-step protocol for managing a spill of 3-Ethylcyclobutane-1,1-dicarboxylic acid.
References
Sources
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
